molecular formula C10H9NO B1293861 4-(1H-Pyrrol-1-yl)phenol CAS No. 23351-09-9

4-(1H-Pyrrol-1-yl)phenol

Cat. No.: B1293861
CAS No.: 23351-09-9
M. Wt: 159.18 g/mol
InChI Key: SSRBBYUGRMSIBT-UHFFFAOYSA-N
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Description

4-(1H-Pyrrol-1-yl)phenol is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrrol-1-ylphenol
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InChI

InChI=1S/C10H9NO/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h1-8,12H
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRBBYUGRMSIBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30177916
Record name p-(1H-Pyrrol-1-yl)phenol
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Molecular Weight

159.18 g/mol
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CAS No.

23351-09-9
Record name 4-(1H-Pyrrol-1-yl)phenol
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Record name p-(1H-Pyrrol-1-yl)phenol
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Record name p-(1H-Pyrrol-1-yl)phenol
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Record name p-(1H-pyrrol-1-yl)phenol
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Foundational & Exploratory

Whitepaper: A Comprehensive Guide to the Synthesis of 4-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-(1H-pyrrol-1-yl)phenol is a valuable heterocyclic compound, serving as a critical building block in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its synthesis from 4-aminophenol, focusing on the Paal-Knorr pyrrole synthesis. The document outlines a detailed experimental protocol, presents key quantitative data in structured tables, and includes workflow visualizations to ensure clarity and reproducibility for researchers in the field.

Introduction

The synthesis of N-substituted pyrroles is a cornerstone of modern organic chemistry due to their prevalence in natural products, pharmaceuticals, and functional materials. This compound, in particular, combines a reactive phenol group with a stable pyrrole moiety, making it a versatile intermediate for drug discovery and polymer science.

The most direct and widely used method for synthesizing N-aryl pyrroles from primary aromatic amines is the Paal-Knorr synthesis.[1][2][3] This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound, typically under mild acidic conditions, to form the pyrrole ring through a cyclization and dehydration sequence.[1][2] For this specific synthesis, 4-aminophenol serves as the primary amine, and 2,5-dimethoxytetrahydrofuran is commonly used as a stable and easy-to-handle precursor to the required 1,4-dicarbonyl compound, succinaldehyde.[4][5]

Reaction Pathway and Mechanism

The Paal-Knorr synthesis proceeds by the reaction of a primary amine with a 1,4-diketone.[1] In this case, 2,5-dimethoxytetrahydrofuran is hydrolyzed in situ under acidic conditions to generate the reactive 1,4-dicarbonyl intermediate, succinaldehyde.[5] The primary amine of 4-aminophenol then attacks the carbonyl groups, leading to the formation of a dihydroxytetrahydropyrrole derivative.[1][2] This intermediate subsequently undergoes acid-catalyzed dehydration to yield the aromatic N-substituted pyrrole ring.[2][3]

Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 4-Aminophenol p1 This compound r1->p1 r2 2,5-Dimethoxytetrahydrofuran r2->p1 c1 Acid Catalyst (e.g., Acetic Acid) c1->p1 c2 Heat c2->p1

Figure 1: Paal-Knorr synthesis of this compound.

Experimental Protocol

This section provides a representative protocol for the synthesis of this compound based on the principles of the Paal-Knorr reaction.

3.1 Materials and Reagents

ReagentCAS No.Molecular FormulaMolecular Wt.
4-Aminophenol123-30-8C₆H₇NO109.13
2,5-Dimethoxytetrahydrofuran696-59-3C₆H₁₂O₃132.16
Glacial Acetic Acid64-19-7C₂H₄O₂60.05
Ethyl Acetate141-78-6C₄H₈O₂88.11
Hexane110-54-3C₆H₁₄86.18
Saturated Sodium Bicarbonate144-55-8 (NaHCO₃)NaHCO₃84.01
Anhydrous Sodium Sulfate7757-82-6 (Na₂SO₄)Na₂SO₄142.04
Silica Gel (for chromatography)7631-86-9SiO₂60.08

3.2 Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-aminophenol (5.46 g, 50.0 mmol) and glacial acetic acid (40 mL).

  • Addition of Reagent: Stir the mixture until the 4-aminophenol is fully dissolved. To this solution, add 2,5-dimethoxytetrahydrofuran (6.61 g, 50.0 mmol) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the dark solution into a beaker containing 200 mL of ice-cold water.

  • Workup - Neutralization: Slowly neutralize the aqueous mixture by adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Drying and Filtration: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., starting from 9:1 to 7:3).[6][7] Alternatively, recrystallization from a suitable solvent system like toluene or an ethanol/water mixture can be employed.[7]

  • Characterization: Analyze the purified product to confirm its identity and purity.

Quantitative Data

Table 1: Summary of Reaction Conditions

ParameterConditionRationale / Reference
Reactants 4-Aminophenol, 2,5-DimethoxytetrahydrofuranStandard reagents for Paal-Knorr synthesis of N-aryl pyrroles.[4]
Stoichiometry 1:1 molar ratioEnsures complete consumption of the limiting reagent.
Solvent Glacial Acetic AcidActs as both solvent and acid catalyst for the condensation.[2]
Catalyst Acetic Acid (self-catalyzed) or others like FeCl₃Protic or Lewis acids are required to catalyze the reaction.[2][4]
Temperature Reflux (~118 °C)Provides sufficient energy to overcome the activation barrier for cyclization and dehydration.
Time 2-4 hoursTypical duration for completion, should be monitored by TLC.
Alternative Microwave irradiation (solvent-free with NH₄Cl)An environmentally benign method offering excellent yields in shorter times (5-8 min).[5]

Table 2: Product Characterization Data for this compound

PropertyDataReference
CAS Number 23351-09-9[8]
Molecular Formula C₁₀H₉NO[8]
Molecular Weight 159.18 g/mol [8]
Appearance Off-white to light brown solid(Typical)
Purity >98% (Min, GC)[8]
¹H NMR A signal for the HO-hydrogen is observed around 5.0 ppm.[9]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure, from initial setup to the final, purified product.

Experimental_Workflow start_end start_end process process io io decision decision analysis analysis A Start: Assemble Glassware B Combine 4-Aminophenol & Acetic Acid in Flask A->B C Add 2,5-Dimethoxytetrahydrofuran B->C D Heat to Reflux (2h) C->D E Monitor by TLC D->E F Reaction Complete? E->F F->D No G Cool to Room Temp. F->G Yes H Quench in Ice Water G->H I Neutralize with NaHCO₃ H->I J Extract with Ethyl Acetate I->J K Wash with Brine J->K L Dry over Na₂SO₄ & Filter K->L M Remove Solvent (Rotovap) L->M N Purify Crude Product (Chromatography/Recrystallization) M->N O Characterize Pure Product (NMR, GC, etc.) N->O P End: Obtain Pure Product O->P

Figure 2: General experimental workflow for the synthesis and purification.

Safety and Handling

  • 4-Aminophenol: Harmful if swallowed and may cause an allergic skin reaction. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood.

  • Organic Solvents (Ethyl Acetate, Hexane): Highly flammable liquids and vapors. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The Paal-Knorr synthesis is an efficient and reliable method for the preparation of this compound from 4-aminophenol and 2,5-dimethoxytetrahydrofuran. The reaction proceeds in good yields under relatively mild acidic conditions. The protocol outlined in this guide, along with the supporting data and workflows, provides a solid foundation for researchers to successfully synthesize this important chemical intermediate for applications in drug development and beyond.

References

An In-Depth Technical Guide to the Paal-Knorr Synthesis of 4-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Paal-Knorr synthesis for preparing 4-(1H-pyrrol-1-yl)phenol, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details the core reaction mechanism, offers representative experimental protocols, and presents quantitative data from analogous syntheses to inform experimental design.

Core Principles: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, providing a straightforward and efficient method for the construction of the pyrrole ring. The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions. For the synthesis of this compound, the logical precursors are a 1,4-dicarbonyl compound, such as 2,5-hexanedione or its synthetic equivalent 2,5-dimethoxytetrahydrofuran, and the primary amine, 4-aminophenol.

The versatility of the Paal-Knorr synthesis allows for the preparation of a wide array of N-substituted pyrroles. The reaction can be catalyzed by both protic and Lewis acids, and modern variations often employ microwave irradiation to accelerate the reaction and improve yields.

The Reaction Mechanism

The currently accepted mechanism for the Paal-Knorr pyrrole synthesis proceeds through a hemiaminal intermediate. The key steps for the synthesis of this compound are as follows:

  • Amine Attack: The synthesis is initiated by the nucleophilic attack of the amino group of 4-aminophenol on one of the carbonyl carbons of the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione). This step is often catalyzed by acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. This initial attack forms a hemiaminal intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step, which is often the rate-determining step of the reaction, forms a five-membered cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative.

  • Dehydration and Aromatization: The cyclic intermediate subsequently undergoes a two-step dehydration process. The elimination of two molecules of water results in the formation of the stable, aromatic pyrrole ring.

The overall transformation is a robust and high-yielding method for the formation of the N-aryl pyrrole linkage.

Paal_Knorr_Mechanism cluster_intermediates Intermediates dicarbonyl 1,4-Dicarbonyl (e.g., 2,5-Hexanedione) hemiaminal Hemiaminal dicarbonyl->hemiaminal + 4-Aminophenol amine 4-Aminophenol amine->hemiaminal cyclic_intermediate Cyclic Dihydroxytetrahydropyrrole hemiaminal->cyclic_intermediate Intramolecular Cyclization pyrrole This compound cyclic_intermediate->pyrrole - 2 H₂O (Dehydration)

Caption: Paal-Knorr synthesis mechanism for this compound.

Experimental Protocols

Protocol 1: Conventional Heating Method

This protocol is adapted from the synthesis of similar N-aryl pyrroles.

Materials:

  • 4-Aminophenol

  • 2,5-Hexanedione

  • Glacial Acetic Acid (or other suitable acid catalyst, e.g., p-toluenesulfonic acid)

  • Ethanol (or other suitable solvent, e.g., toluene, methanol)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminophenol (1.0 equivalent) in ethanol.

  • Add 2,5-hexanedione (1.0-1.2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: Microwave-Assisted Synthesis

This method is based on general procedures for rapid Paal-Knorr reactions and often provides higher yields in shorter reaction times.

Materials:

  • 4-Aminophenol

  • 2,5-Dimethoxytetrahydrofuran (as a surrogate for 2,5-hexanedione)

  • Glacial Acetic Acid (or a Lewis acid catalyst like iodine)

  • Ethanol (or solvent-free)

Procedure:

  • In a microwave-safe reaction vessel, combine 4-aminophenol (1.0 equivalent) and 2,5-dimethoxytetrahydrofuran (1.0-1.2 equivalents).

  • Add a catalytic amount of glacial acetic acid or a Lewis acid such as iodine (e.g., 5 mol%).

  • If using a solvent, add a minimal amount of ethanol. For solvent-free conditions, proceed to the next step.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a predetermined temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes).

  • Monitor the reaction by TLC.

  • After cooling, work up the reaction mixture as described in the conventional heating protocol (solvent extraction, washing, and purification).

Quantitative Data

The following table summarizes representative quantitative data for the Paal-Knorr synthesis of various N-substituted pyrroles. This data can be used to estimate potential yields and optimize reaction conditions for the synthesis of this compound.

1,4-Dicarbonyl CompoundAmineCatalystSolventConditionsYield (%)Reference
2,5-HexanedioneAnilineHCl (catalytic)MethanolReflux, 15 min~52[1]
2,5-DimethoxytetrahydrofuranVarious aminesIodine (5 mol%)Solvent-freeMicrowave85-95[2]
2,5-DimethoxytetrahydrofuranVarious aminesIron(III) chlorideWaterMildGood to Excellent[3]
1,4-DiketonesVarious aminesAcetic AcidTolueneMicrowave, 120-150°C, 2-10 min65-89[4]

Experimental Workflow

The general workflow for the Paal-Knorr synthesis of this compound is a multi-step process that involves reaction setup, monitoring, workup, and purification.

Experimental_Workflow start Start reactants Combine 4-Aminophenol, 1,4-Dicarbonyl, and Catalyst start->reactants reaction Heat (Conventional or Microwave) reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction and Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Pure this compound characterization->product

Caption: General experimental workflow for Paal-Knorr synthesis.

Conclusion

The Paal-Knorr synthesis remains a highly relevant and powerful tool for the preparation of N-substituted pyrroles such as this compound. Its operational simplicity, amenability to various reaction conditions including microwave assistance, and generally high yields make it an attractive method for both academic research and industrial applications in drug development and materials science. The provided mechanistic insights, representative protocols, and comparative data serve as a robust foundation for the successful synthesis and further investigation of this important heterocyclic compound.

References

An In-depth Technical Guide to 4-(1H-pyrrol-1-yl)phenol: Properties, Synthesis, and Biological Prospects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-(1H-pyrrol-1-yl)phenol. It includes detailed experimental protocols for its synthesis and analysis, alongside a summary of its known and potential biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Physical and Chemical Properties

This compound, a heterocyclic compound featuring a phenol group substituted with a pyrrole ring, possesses a unique combination of aromatic and electron-rich characteristics. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
CAS Number 23351-09-9
Appearance Cream to light brown powder
Melting Point 119-122 °C
Boiling Point (Predicted) 301.8 ± 25.0 °C
Density (Predicted) 1.10 ± 0.1 g/cm³
pKa (Predicted) 9.09 ± 0.26

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Clauson-Kaas type reaction. This method involves the condensation of an aminophenol with a 1,4-dicarbonyl equivalent, typically 2,5-dimethoxytetrahydrofuran, in the presence of an acid catalyst.

Experimental Protocol: Clauson-Kaas Synthesis

This protocol outlines the synthesis of this compound from 4-aminophenol and 2,5-dimethoxytetrahydrofuran.[1][2][3]

Materials:

  • 4-Aminophenol

  • 2,5-Dimethoxytetrahydrofuran

  • Nicotinamide

  • 1,4-Dioxane

  • Glacial Acetic Acid

  • Sodium Bicarbonate Solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminophenol (1 equivalent) and nicotinamide (1 equivalent) in 1,4-dioxane.

  • To this solution, add glacial acetic acid (catalytic amount).

  • Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Synthesis_Workflow Reactants 4-Aminophenol + 2,5-Dimethoxytetrahydrofuran Reaction Reflux Reactants->Reaction Catalyst Nicotinamide, Glacial Acetic Acid Catalyst->Reaction Solvent 1,4-Dioxane Solvent->Reaction Workup Aqueous Workup (Extraction, Washes) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Clauson-Kaas synthesis workflow for this compound.

Spectral Data and Analysis

The structural confirmation of this compound is achieved through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons of the pyrrole and phenol rings.

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Pyrrole H (α to N)~7.0-7.2t
Pyrrole H (β to N)~6.2-6.4t
Phenol H (ortho to OH)~6.8-7.0d
Phenol H (meta to OH)~7.2-7.4d
Phenolic OH~8.5-9.5s (broad)
¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows distinct resonances for the carbon atoms of the pyrrole and phenol moieties.[1][4]

Carbon AssignmentChemical Shift (δ, ppm)
Pyrrole C (α to N)~118-120
Pyrrole C (β to N)~108-110
Phenol C (ipso-OH)~155-157
Phenol C (ipso-Pyrrole)~135-137
Phenol C (ortho to OH)~115-117
Phenol C (meta to OH)~121-123
Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.[4]

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (Phenol)3200-3600Broad, Strong
N-H Stretch (Pyrrole)Not Applicable-
C-H Stretch (Aromatic)3000-3100Medium
C=C Stretch (Aromatic)1500-1600Medium-Strong
C-N Stretch1250-1350Medium
C-O Stretch (Phenol)1150-1250Strong
Mass Spectrometry

The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 159. Key fragmentation patterns would likely involve the loss of CO (m/z 131) from the phenol ring and cleavage of the pyrrole ring.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the presence of the phenol and pyrrole moieties suggests potential for various biological activities, including antioxidant and enzyme inhibitory effects.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The antioxidant potential of this compound can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

This protocol provides a method to determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

  • Prepare a methanolic solution of DPPH (typically 0.1 mM).

  • In a 96-well plate, add a specific volume of each concentration of the test compound or positive control (ascorbic acid).

  • Add the DPPH solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Test_Compound Prepare dilutions of This compound Mixing Mix Test Compound and DPPH solution in 96-well plate Test_Compound->Mixing DPPH_Sol Prepare 0.1 mM DPPH in Methanol DPPH_Sol->Mixing Incubation Incubate in dark (30 min, RT) Mixing->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 value Calculation->IC50

Caption: Workflow for the DPPH radical scavenging assay.

Enzyme Inhibition

The structural features of this compound suggest it could act as an inhibitor for various enzymes. For instance, many phenolic and pyrrole-containing compounds are known to inhibit tyrosinase, a key enzyme in melanin biosynthesis.

This protocol describes a method to assess the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

  • This compound

  • Mushroom Tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the stock solution.

  • In a 96-well plate, add phosphate buffer, the test compound or positive control (kojic acid), and mushroom tyrosinase solution.

  • Pre-incubate the mixture for 10 minutes at a controlled temperature (e.g., 25 °C).

  • Initiate the enzymatic reaction by adding the substrate, L-DOPA solution, to each well.

  • Immediately measure the formation of dopachrome by monitoring the increase in absorbance at 475 nm over time using a microplate reader.

  • Calculate the initial reaction velocity for each concentration.

  • Determine the percentage of inhibition and the IC₅₀ value.

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Test_Compound Prepare dilutions of This compound Pre_incubation Pre-incubate Enzyme with Test Compound Test_Compound->Pre_incubation Enzyme_Substrate Prepare Tyrosinase and L-DOPA solutions Enzyme_Substrate->Pre_incubation Reaction_Start Initiate reaction with L-DOPA Pre_incubation->Reaction_Start Measurement Monitor Absorbance at 475 nm Reaction_Start->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 value Calculation->IC50

Caption: Workflow for the tyrosinase inhibition assay.

Conclusion

This compound is a readily synthesizable compound with a range of interesting physical and chemical properties. Its structural motifs suggest a potential for biological activities, particularly as an antioxidant and an enzyme inhibitor. This technical guide provides the foundational information and experimental protocols necessary for researchers to further investigate the properties and potential applications of this promising molecule in the fields of chemistry and drug discovery. Further studies are warranted to fully elucidate its biological activity profile and to explore its therapeutic potential.

References

Spectroscopic Data and Synthesis of 4-(1H-pyrrol-1-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic data for 4-(1H-pyrrol-1-yl)phenol, a heterocyclic compound of interest to researchers in drug development and materials science. This document details the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, experimental protocols for its synthesis, and a workflow for its preparation via the Paal-Knorr synthesis.

¹H and ¹³C NMR Spectroscopic Data

The structural elucidation of this compound is critically supported by NMR spectroscopy. The following tables summarize the key ¹H and ¹³C NMR spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~7.30 - 7.10MultipletAromatic Protons (Phenol Ring)
~6.90 - 6.70MultipletAromatic Protons (Phenol Ring)
~6.30Tripletα-Protons (H2, H5) of the pyrrole ring
~6.10Tripletβ-Protons (H3, H4) of the pyrrole ring
~5.00Singlet (broad)Hydroxyl Proton (-OH)[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~155.0C-OH (Phenol Ring)
~140.0C-N (Phenol Ring)
~122.0CH (Phenol Ring)
~119.0α-Carbons (C2, C5) of the pyrrole ring
~116.0CH (Phenol Ring)
~110.0β-Carbons (C3, C4) of the pyrrole ring

Experimental Protocols

The NMR spectra were obtained using a standard nuclear magnetic resonance spectrometer.

NMR Spectroscopy

A solution of this compound was prepared in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Synthesis of this compound via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a widely used and efficient method for the preparation of substituted pyrroles. It involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.

Experimental Workflow

The general workflow for the synthesis of this compound via the Paal-Knorr reaction is depicted below. This process involves the condensation of 4-aminophenol with 2,5-hexanedione.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product A 4-Aminophenol E Combine Reactants A->E B 2,5-Hexanedione B->E C Solvent (e.g., Ethanol) C->E D Acid Catalyst (optional, e.g., Acetic Acid) D->E F Heat under Reflux E->F Heating G Cool Reaction Mixture F->G Completion H Remove Solvent G->H I Purify by Column Chromatography or Recrystallization H->I J This compound I->J Isolation

References

An In-depth Technical Guide to the Solubility of 4-(1H-pyrrol-1-yl)phenol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 4-(1H-pyrrol-1-yl)phenol

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

PropertyValueReference
Molecular Formula C₁₀H₉NO[1][2]
Molecular Weight 159.18 g/mol [1][2]
Melting Point 119-124 °C[3]
Appearance Crystalline solid
XLogP3 2.7[1]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1

The molecule possesses both a hydrophobic pyrrole ring and a polar phenol group, suggesting it will exhibit a range of solubilities in different organic solvents. The positive XLogP3 value indicates a preference for lipophilic environments over aqueous ones.

Expected Solubility in Common Organic Solvents

Based on the principles of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The phenolic hydroxyl group allows for hydrogen bonding with polar protic and aprotic solvents, while the aromatic rings suggest solubility in non-polar aromatic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of this compound can act as a hydrogen bond donor to the oxygen atom of the alcohol, and the oxygen of the phenol can act as a hydrogen bond acceptor from the alcohol's hydroxyl group. Therefore, good solubility is expected in these solvents.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone): These solvents can act as hydrogen bond acceptors for the phenolic proton of this compound. DMSO, in particular, is known as a universal solvent for many organic compounds.[4][5] High solubility is anticipated in these solvents.

  • Non-Polar Solvents (e.g., Toluene, Chloroform, Dichloromethane): The aromatic nature of both the pyrrole and phenyl rings suggests that there will be favorable van der Waals interactions with aromatic and chlorinated solvents. Moderate to good solubility is expected.

  • Non-Polar Aliphatic Solvents (e.g., Hexane, Cyclohexane): Due to the presence of the polar hydroxyl group, the solubility in non-polar aliphatic solvents is expected to be low.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[6]

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, DMSO, DMF)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial to remove any undissolved microcrystals.

  • Gravimetric Analysis (Optional): Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven. Weigh the remaining solid to determine the mass of dissolved this compound.

  • Quantitative Analysis (Recommended):

    • Stock Solution Preparation: Prepare a stock solution of known concentration of this compound in a suitable solvent (in which it is freely soluble, e.g., methanol or DMSO).

    • Calibration Curve: Prepare a series of standard solutions of decreasing concentration by serial dilution of the stock solution. Analyze these standards using HPLC or UV-Vis spectrophotometry to generate a calibration curve of response (e.g., peak area or absorbance) versus concentration.

    • Sample Analysis: Dilute the filtered sample solution with a known volume of the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve. Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility: Calculate the original concentration of this compound in the saturated solution, taking into account any dilution factors. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add excess this compound to solvent start->add_excess shake Agitate at constant temperature (e.g., 24-48h) add_excess->shake sediment Allow excess solid to sediment shake->sediment filter Filter supernatant sediment->filter quantify Quantify concentration (e.g., HPLC, UV-Vis) filter->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents is not currently available in the public domain, this guide provides a robust framework for researchers and drug development professionals. By understanding the physicochemical properties of the molecule, its expected solubility behavior can be inferred. Furthermore, the detailed experimental protocol for the shake-flask method provides a clear path for obtaining precise and reliable solubility data, which is indispensable for formulation development, purification, and various other research applications.

References

In-Depth Technical Guide: 4-(1H-Pyrrol-1-yl)phenol (CAS Number 23351-09-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, safety data, synthesis, and potential biological activities of 4-(1H-Pyrrol-1-yl)phenol, a heterocyclic compound with potential applications in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₁₀H₉NO. Its properties are summarized in the table below.

PropertyValueSource
CAS Number 23351-09-9[1]
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.188 g/mol [1]
IUPAC Name This compound[1]
SMILES OC1=CC=C(C=C1)N1C=CC=C1[1]
InChIKey SSRBBYUGRMSIBT-UHFFFAOYSA-N[1]

Spectral Data:

  • ¹H NMR Spectrum: A published ¹H NMR spectrum shows characteristic signals for the phenol and pyrrole protons. A notable signal for the hydroxyl proton appears around 5.0 ppm.[2]

  • ¹³C NMR and IR Spectroscopy: The presence of the ester functional group in a derivative of this compound was confirmed by a signal at 170.6 ppm in the ¹³C NMR spectrum and an IR peak at 1736 cm⁻¹.[2] Phenols, in general, exhibit a characteristic broad IR absorption around 3500 cm⁻¹ due to the –OH group, along with aromatic bands at 1500 and 1600 cm⁻¹.[3]

Synthesis

A common and versatile method for the synthesis of pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4][5][6] This reaction is typically acid-catalyzed.[4][5]

Experimental Protocol: Paal-Knorr Synthesis of this compound (General Procedure)

This protocol is a generalized procedure based on the Paal-Knorr pyrrole synthesis.

Materials:

  • 4-Aminophenol

  • 2,5-Dimethoxytetrahydrofuran

  • Acetic acid (glacial)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 4-aminophenol in a suitable solvent such as ethanol or glacial acetic acid.

  • Add 2,5-dimethoxytetrahydrofuran to the solution.

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Logical Workflow for Paal-Knorr Synthesis

Paal_Knorr_Synthesis Reactants 4-Aminophenol + 2,5-Dimethoxytetrahydrofuran Reaction Reflux Reactants->Reaction Dissolve in Solvent Acetic Acid / Ethanol Solvent->Reaction Workup Neutralization & Extraction Reaction->Workup Cool & Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Purified

Caption: Paal-Knorr synthesis workflow for this compound.

Safety and Toxicology

Specific toxicological data for this compound is limited. However, data for the general class of phenols and a dermal irritation study on a related substance provide some insight.

Acute Toxicity
  • Oral: No specific LD50 data for this compound was found. Phenol, as a class of compounds, is considered toxic if swallowed.[7]

  • Dermal: A study on a related substance showed no dermal irritation or corrosion in rabbits after a 4-hour application. The skin irritation score was 0.00 in all tested animals.[4]

  • Inhalation: No specific data is available for this compound.

Irritation
  • Skin Irritation: Based on a study of a closely related substance, this compound is not expected to be a skin irritant.[4]

  • Eye Irritation: No specific data for this compound is available. However, phenols are generally considered to be eye irritants.[7] Standard in vitro methods like the Bovine Corneal Opacity and Permeability (BCOP) test or the EpiOcular™ Eye Irritation Test could be used to assess its potential for eye irritation.[8]

Mutagenicity
  • Ames Test: There is no specific data on the mutagenicity of this compound from an Ames test. The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[9]

  • Genotoxicity: p-Aminophenol, a potential metabolite, has shown genotoxic effects in some cell lines.[10]

General Handling Precautions: Due to the lack of specific toxicity data and the general hazards associated with phenols, it is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocol Workflow for Dermal Irritation Study (Based on OECD 404)

Dermal_Irritation_Protocol Animal_Prep Prepare Rabbit (Clip Fur) Test_Substance Apply 0.5g of This compound Animal_Prep->Test_Substance Application Cover with Gauze Patch (4 hours) Test_Substance->Application Observation Observe for Erythema & Edema at 1, 24, 48, 72h Application->Observation Scoring Score Dermal Reactions (Draize Scale) Observation->Scoring Classification Classify Irritation Potential (GHS) Scoring->Classification

Caption: OECD 404 Dermal Irritation Test Workflow.

Biological Activity and Potential Applications

While research on the specific biological activities of this compound is still emerging, related compounds have shown interesting pharmacological properties, suggesting potential avenues for investigation.

Enzyme Inhibition
  • A study on 2-fluoro-4-(1H-pyrrol-1-yl)phenol, a structurally similar compound, identified it as a potential scaffold for aldose reductase inhibitors.[11] Aldose reductase is an enzyme implicated in the long-term complications of diabetes. This suggests that this compound and its derivatives could be explored for similar inhibitory activities.

  • Phenolic compounds, in general, are known to inhibit various enzymes by binding to them.[12]

Cytotoxicity and Anticancer Potential
  • The cytotoxic potential of this compound against various cancer cell lines has not been extensively reported. In vitro cytotoxicity assays, such as the MTT assay, could be employed to evaluate its antiproliferative effects on cell lines like HeLa, LS174, and A549.[13][14]

  • Pyrrole derivatives have been investigated for their neuroprotective effects, suggesting that they may have applications in neurodegenerative diseases.[15]

Potential Signaling Pathway Involvement

Signaling_Pathway cluster_cell Cell Compound This compound (or derivative) Aldose_Reductase Aldose Reductase Compound->Aldose_Reductase Inhibits Polyol_Pathway Polyol Pathway Aldose_Reductase->Polyol_Pathway Catalyzes rate-limiting step Diabetic_Complications Diabetic Complications (e.g., Neuropathy, Retinopathy) Polyol_Pathway->Diabetic_Complications Contributes to

References

A Technical Guide to the Biological Activities of N-Substituted Pyrrole Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of N-substituted pyrrole phenols. The pyrrole ring is a versatile heterocyclic scaffold found in many natural and synthetic compounds with significant pharmacological properties.[1][2][3][4] When functionalized with phenolic moieties, these N-substituted derivatives exhibit a wide spectrum of activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects, making them promising candidates for drug discovery and development.[3][5][6] This document details the mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved.

Anticancer Activity

N-substituted pyrrole phenols have demonstrated significant potential as anticancer agents, with activities reported against various cancer cell lines.[5][7] The primary mechanisms often involve the inhibition of critical cellular processes like tubulin polymerization and the modulation of key signaling pathways that regulate cell growth and survival.[8][9]

Mechanism of Action

A prominent mechanism for the anticancer effects of certain N-substituted pyrrole derivatives is the inhibition of tubulin polymerization.[8] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis (programmed cell death) in rapidly dividing cancer cells.[9] Some derivatives, particularly 3-aroyl-1-arylpyrroles (ARAPs), have shown potent inhibition of tubulin assembly, with IC50 values in the sub-micromolar range.[8] Furthermore, these compounds can interfere with major signaling cascades like the Hedgehog signaling pathway, which is implicated in the development of certain cancers like medulloblastoma.[8]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various N-substituted pyrrole derivatives have been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound Class/NameCancer Cell LineIC50 (µM)Reference
N-substituted pyrrole scaffold (Compound 1)L1210 (Leukemia)10 - 14[7]
N-substituted pyrrole scaffold (Compound 1)CEM (Leukemia)10 - 14[7]
N-substituted pyrrole scaffold (Compound 1)HeLa (Cervical Cancer)10 - 14[7]
3-Aroyl-1-arylpyrrole (ARAP) 28Tubulin Polymerization0.86[8]
1-(3-nitrophenyl)-pyrrole 19Tubulin Polymerization8.9[8]
Phenylpyrroloquinolinone (PPyQ) 2HeLa (Cervical Cancer)0.0002[9]
Phenylpyrroloquinolinone (PPyQ) 2HT-29 (Colon Cancer)0.0001[9]
Phenylpyrroloquinolinone (PPyQ) 2MCF-7 (Breast Cancer)0.0002[9]
Pyrrolo[2,3-b]pyridine 17jA549 (Lung Cancer)0.18 - 0.7[9]
Pyrrolo[2,3-b]pyridine 17jHeLa (Cervical Cancer)0.18 - 0.7[9]
Pyrrolo[2,3-b]pyridine 17jMDA-MB-231 (Breast Cancer)0.18 - 0.7[9]

Anti-inflammatory Activity

Inflammation is a critical physiological process that, when dysregulated, contributes to numerous diseases. N-substituted pyrrole phenols have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[10][11][12]

Mechanism of Action

The primary anti-inflammatory mechanism for many pyrrole derivatives is the inhibition of COX enzymes.[12] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated at sites of inflammation.[11] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[12] Some N-substituted 3,4-pyrroledicarboximides have shown potent and selective inhibitory activity against COX-2.[10]

Key Signaling Pathways in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[13] Upon stimulation by pro-inflammatory signals like TNF-α, the IKK complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[13][14] Pyrrole derivatives can inhibit this pathway at multiple points, including the suppression of IKK activation and IκBα phosphorylation, thereby preventing NF-κB nuclear translocation.[13][15]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_IkB_NFkB Cytoplasm cluster_nucleus Nucleus TNF TNF-α TNFR TNFR TNF->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->NFkB IκBα Degradation Pyrrole N-Substituted Pyrrole Phenols Pyrrole->IKK Inhibits DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Simplified NF-κB signaling pathway and inhibition by pyrrole phenols.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and other cellular processes like proliferation and apoptosis. It consists of several tiers of kinases, including MAPKKK (e.g., TAK1), MAPKK (e.g., MKKs), and MAPK (e.g., JNK, p38, ERK).[16] Activation of this pathway leads to the phosphorylation of transcription factors like AP-1, which also regulate inflammatory gene expression. Pyrrole derivatives have been shown to inhibit upstream kinases like TAK1, thereby downregulating the entire MAPK cascade.[15]

MAPK_Pathway cluster_MAPK MAP Kinases Stimuli Inflammatory Stimuli / Stress MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK P p38 p38 MAPKK->p38 P JNK JNK MAPKK->JNK P ERK ERK MAPKK->ERK P Transcription Transcription Factors (e.g., AP-1, c-Jun) p38->Transcription P JNK->Transcription P ERK->Transcription P Response Inflammatory Response Cell Proliferation Apoptosis Transcription->Response Pyrrole N-Substituted Pyrrole Phenols Pyrrole->MAPKKK Inhibits

Caption: Overview of the MAPK signaling cascade and a potential point of inhibition.

Antioxidant Activity

The phenolic hydroxyl group is a classic pharmacophore for antioxidant activity. N-substituted pyrrole phenols can effectively scavenge free radicals, which are implicated in oxidative stress and the pathogenesis of numerous diseases. Their antioxidant capacity is commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[17][18]

Mechanism of Action

The antioxidant mechanism of phenolic compounds typically involves hydrogen atom transfer (HAT) or single electron transfer (SET).[19] The N-H bond of the pyrrole ring can also contribute to radical scavenging activity via HAT.[19] The stability of the resulting phenoxyl or pyrrolyl radical determines the compound's antioxidant efficiency. The presence and position of substituents on both the pyrrole and phenol rings can significantly influence this activity.[20]

Quantitative Data: Radical Scavenging Activity

The antioxidant potential is often expressed as IC50 (the concentration required to scavenge 50% of the radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).

Compound Class/NameAssayIC50 (mg/mL)Reference
Duong La Cam Pomelo ExtractABTS0.127[21]
Duong La Cam Pomelo ExtractDPPH14.511[21]
Ethyl acetate fraction (M. hypoleuca)DPPH0.01431[22]
Ethyl acetate fraction (M. hypoleuca)ABTS0.00210[22]

Antimicrobial Activity

Pyrrole and its derivatives are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][23][24] The incorporation of a phenolic group can enhance this activity. These compounds can interact with essential biomolecules in microbial cells, leading to growth inhibition or cell death.[23]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound Class/NameMicroorganismMIC (µg/mL)Reference
Pyrrole derivativesEscherichia coli2.5 (mg/mL)[21]
Pyrrole derivativesStaphylococcus aureus5.0 (mg/mL)[21]
3-FarnesylpyrroleMRSA1.56[2]

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable evaluation of biological activity. Below are methodologies for key assays.

MTT Assay (Cell Viability/Cytotoxicity)

The MTT assay is a colorimetric method used to assess cell viability.[25] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[26][27] The amount of formazan produced is directly proportional to the number of viable cells.

MTT_Workflow A 1. Seed Cells (e.g., 10,000 cells/well in 96-well plate) B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Treat Cells (Add serial dilutions of test compound) B->C D 4. Incubate (e.g., 24-72h) C->D E 5. Add MTT Reagent (e.g., 10 μL of 5 mg/mL solution) D->E F 6. Incubate (2-4h, until purple precipitate is visible) E->F G 7. Solubilize Formazan (Add 100 μL DMSO or solubilization buffer) F->G H 8. Read Absorbance (570 nm with reference at 630 nm) G->H I 9. Data Analysis (Calculate % Viability and IC50) H->I

Caption: General experimental workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Harvest cells in their exponential growth phase. Seed them into a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[26]

  • Compound Treatment: Prepare serial dilutions of the N-substituted pyrrole phenol compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (e.g., DMSO) and untreated controls.[26]

  • MTT Addition: Following the treatment period (e.g., 24, 48, or 72 hours), carefully remove the medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[28]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, protected from light, allowing viable cells to reduce MTT to formazan.[28]

  • Solubilization: Carefully aspirate the MTT-containing medium without disturbing the purple formazan crystals. Add 100-200 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[25][26]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[26]

  • Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using dose-response curve analysis.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of the violet DPPH solution to the pale yellow diphenyl-picrylhydrazine is measured spectrophotometrically.[21]

DPPH_Workflow A 1. Prepare DPPH Solution (e.g., 0.1 mM in methanol) C 3. Mix Sample and DPPH (e.g., 20 μL sample + 180 μL DPPH solution) A->C B 2. Prepare Sample Dilutions (Test compound in methanol/ethanol) B->C D 4. Incubate (30 min in the dark at room temperature) C->D E 5. Read Absorbance (at ~517 nm) D->E F 6. Data Analysis (Calculate % Inhibition and IC50) E->F

Caption: A typical workflow for the DPPH antioxidant assay.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox, Ascorbic Acid).[29]

  • Reaction: In a 96-well plate, add a small volume of the sample or standard solution (e.g., 20 µL) to a larger volume of the DPPH solution (e.g., 180 µL).[29]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[22]

  • Measurement: Measure the absorbance of the solution at approximately 517 nm.[29]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC50 value is determined from a plot of scavenging percentage against compound concentration.[29]

ABTS Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The antioxidant capacity is measured by the ability of the test compound to reduce the ABTS•+, causing a decolorization that is monitored spectrophotometrically.[21]

Protocol:

  • Radical Generation: Prepare the ABTS•+ stock solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[22]

  • Working Solution: Dilute the stock solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[22][30]

  • Reaction: Add a small volume of the test compound or standard (e.g., 10 µL) to a large volume of the ABTS•+ working solution (e.g., 160-180 µL).[29]

  • Incubation: Incubate the mixture for a defined period (e.g., 6-30 minutes) in the dark.[22][29]

  • Measurement: Measure the absorbance at 734 nm.[22]

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

References

Introduction to the chemistry of N-arylphenols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemistry of N-Arylphenols

Introduction

N-arylphenols, a class of compounds characterized by a phenol ring bearing a nitrogen atom substituted with an aryl group (i.e., N-aryl substituted aminophenols), are significant structural motifs in medicinal chemistry and materials science.[1] The unique combination of a phenolic hydroxyl group and an N-aryl amine moiety within the same molecule imparts a rich chemical reactivity and a diverse range of biological activities. The aniline subunit is found in a wide array of medicinally important molecules, making the synthesis of these compounds a topic of longstanding interest. These compounds serve as crucial intermediates and core scaffolds in the development of pharmaceuticals, particularly as kinase inhibitors and antioxidants.[2][3][4] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of N-arylphenols, with a focus on methodologies and data relevant to researchers in drug development.

Synthesis of N-Arylphenols

The construction of the C-N bond is the critical step in synthesizing N-arylphenols. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for this transformation, largely supplanting harsher classical methods like nucleophilic aromatic substitution.[5]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds.[5][6] It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[7] This method is favored for its mild reaction conditions, broad substrate scope, and high functional group tolerance.[6][8] The choice of phosphine ligand is crucial for catalytic efficiency, with bulky, electron-rich biaryl phosphine ligands demonstrating exceptional reactivity.[6][8]

A general workflow for this synthesis is outlined below.

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Workup & Purification A Aryl Halide (e.g., 4-Bromophenol) P1 Inert Atmosphere (N2 or Ar) A->P1 B Amine (e.g., Aniline) B->P1 C Palladium Precatalyst (e.g., Pd(dba)2) C->P1 D Phosphine Ligand (e.g., XPhos) D->P1 E Base (e.g., NaOtBu) E->P1 F Solvent (e.g., Toluene) F->P1 P2 Heating (Reflux) P1->P2 Stirring W1 Quenching (e.g., with Water) P2->W1 Cooling W2 Extraction W1->W2 W3 Purification (Column Chromatography) W2->W3 Product N-Arylphenol Product W3->Product

Caption: General workflow for Buchwald-Hartwig N-arylation.

Experimental Protocol: Synthesis of 4-(phenylamino)phenol via Buchwald-Hartwig Amination

This protocol is adapted from a standard procedure for the amination of aryl chlorides.

  • Reaction Setup: To a two-necked flask, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.015 mmol), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.030 mmol), and sodium tert-butoxide (2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with dry nitrogen or argon three times.

  • Solvent and Reagents: Under a nitrogen atmosphere, add anhydrous toluene (5 mL). Stir the mixture at room temperature for 5 minutes. Then, add 4-bromophenol (1.0 mmol) and aniline (1.2 mmol).

  • Reaction: Heat the resulting mixture to reflux (approx. 110 °C) and stir for 6-12 hours, monitoring the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench with water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the N-arylphenol.

Reactant 1Reactant 2CatalystLigandBaseSolventYieldReference
4-ChlorotolueneMorpholinePd(dba)₂XPhosNaOtBuToluene94%
Aryl HalideAmine/PhenolPd CatalystPhosphineBaseToluene/DioxaneHigh[7]
Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N and C-O bonds using a copper catalyst.[9][10] Traditional Ullmann reactions require harsh conditions, such as high temperatures (often over 200 °C) and stoichiometric amounts of copper.[9] However, modern variations utilize soluble copper catalysts with ligands (e.g., diamines, phenanthroline), allowing for much milder reaction conditions.[9][11] The reaction is an alternative to the Buchwald-Hartwig amination, particularly when palladium-based methods are not suitable.[9]

Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)-2-nitroaniline via Ullmann Condensation

This protocol is based on general procedures for Ullmann C-N coupling.[11][12]

  • Reaction Setup: In a sealable reaction tube, combine 2-chloro-nitrobenzene (1.0 mmol), 4-aminophenol (1.1 mmol), copper(I) iodide (CuI, 0.1 mmol), 1,10-phenanthroline (0.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Solvent: Add N,N-dimethylformamide (DMF, 4 mL).

  • Reaction: Seal the tube and heat the mixture to 120 °C for 24 hours with vigorous stirring.

  • Workup: Cool the reaction to room temperature. Add water (20 mL) and ethyl acetate (20 mL).

  • Extraction: Filter the mixture through celite to remove insoluble copper salts. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue via flash chromatography to yield the product.

Coupling PartnersCatalyst SystemBaseTemperatureYieldReference
Aryl Halides + N-HeterocyclesCuI / Acylhydrazone LigandK₂CO₃110-130 °CModerate-High[12]
Aryl Chlorides + PhenolsCuI / OxalamideCs₂CO₃130 °CGood-Excellent[13]
Aryl Iodides + GuanidineCuI / LigandK₃PO₄80 °C19-92%[12]
Chapman Rearrangement

The Chapman rearrangement is a thermal intramolecular reaction that converts aryl N-arylbenzimidates into N,N-diaryl amides, which can then be hydrolyzed to produce diarylamines.[14] This synthetic route involves a 1,3-shift of an aryl group from an oxygen atom to a nitrogen atom.[14] While less common than cross-coupling methods, it provides an alternative pathway to the N-aryl scaffold.

Reactivity and Applications in Drug Development

The dual functionality of N-arylphenols makes them versatile scaffolds for drug design. The phenol group can act as a hydrogen bond donor/acceptor and is a well-known antioxidant pharmacophore, while the diarylamine core is prevalent in many kinase inhibitors.[3][15][16]

N-Arylphenols as Kinase Inhibitors

Kinases are crucial enzymes in cellular signaling pathways, and their deregulation is a hallmark of many diseases, including cancer.[4][17] N-aryl containing scaffolds are common in kinase inhibitors because they can effectively occupy the ATP-binding pocket of the enzyme.[2][15] For example, N-aryl 6-aminoquinoxalines have been developed as potent inhibitors of PFKFB3, a key enzyme in the glycolytic pathway of cancer cells (the Warburg effect).[2][18]

The mechanism of action involves the inhibitor molecule blocking the kinase's active site, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that promotes cell proliferation.

G cluster_pathway Glycolysis Signaling in Cancer cluster_pfk2 PFKFB3 Regulation Glucose Glucose F6P Fructose-6-Phosphate Glucose->F6P PFK1 PFK-1 F6P->PFK1 PFKFB3 PFKFB3 Kinase F6P->PFKFB3 FBP Fructose-1,6-Bisphosphate PFK1->FBP Glycolysis Further Glycolysis (Energy for Proliferation) FBP->Glycolysis F26BP Fructose-2,6-Bisphosphate PFKFB3->F26BP Produces F26BP->PFK1 Allosterically Activates Inhibitor N-Arylphenol-based Inhibitor Inhibitor->PFKFB3 Blocks Active Site

Caption: Inhibition of the PFKFB3 signaling pathway by an N-arylphenol derivative.

The structure-activity relationship (SAR) is key to optimizing these inhibitors.[19][20] Modifications to the aryl rings and substituents can fine-tune binding affinity and selectivity.

Compound ClassTarget KinaseBiological Activity (IC₅₀)ApplicationReference
N-aryl 6-aminoquinoxalinesPFKFB314 nM (most potent)Oncology[2][18]
N-aryl thiazolo[5,4-f]quinazolinesDYRK1A / CLK111 nM / 18 nMNeurodegenerative Diseases[15]
BenzylideneacetophenonesNot specified2.38 µg/ml (antioxidant)Anti-inflammatory[21]
N-Arylphenols as Antioxidants

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases.[4][22] Phenolic compounds are excellent antioxidants because they can donate a hydrogen atom from their hydroxyl group to neutralize chain-carrying peroxyl radicals (ROO•), thus terminating the lipid peroxidation chain reaction.[3][23] The resulting phenoxyl radical is stabilized by resonance, making it relatively unreactive.[24] N-arylphenols combine this phenolic antioxidant capability with the properties of the arylamine moiety.

G cluster_reaction Antioxidant Mechanism (Radical Scavenging) Reactants N-Arylphenol (Ar-NH-Ar'-OH)   +   Peroxyl Radical (ROO•) Transition [ H-atom transfer ] Reactants->Transition Products N-Arylphenoxyl Radical (Ar-NH-Ar'-O•)   +   Hydroperoxide (ROOH) Transition->Products Stabilization Radical is resonance-stabilized and terminates oxidation chain Products->Stabilization

Caption: Mechanism of antioxidant action for N-arylphenols.

The antioxidant capacity of phenols is influenced by factors such as the bond dissociation enthalpy of the O-H bond and the stability of the resulting radical.[3] The electronic properties of the N-aryl substituent can modulate this activity.

Spectroscopic Data

Characterization of N-arylphenols relies on standard spectroscopic techniques.[25]

TechniqueKey Features for N-Arylphenols
¹H NMR - Broad singlet for the phenolic -OH proton (variable shift, ~4-9 ppm). - Broad singlet for the N-H proton (~5-8 ppm). - Aromatic protons in the range of ~6.5-8.5 ppm.[26]
¹³C NMR - Carbon bearing the -OH group (C-O) at ~150-160 ppm. - Aromatic carbons from ~110-150 ppm.[26]
IR - Broad O-H stretching band (~3200-3600 cm⁻¹). - N-H stretching band (~3300-3500 cm⁻¹). - C=C aromatic stretching bands (~1450-1600 cm⁻¹).[26]
Mass Spec Molecular ion peak (M⁺) corresponding to the calculated molecular weight.

Conclusion

N-arylphenols represent a privileged scaffold in modern chemical and pharmaceutical research. The development of robust synthetic methods, particularly palladium- and copper-catalyzed cross-coupling reactions, has made these structures readily accessible. Their inherent ability to function as both kinase inhibitors and antioxidants, stemming from the unique diarylamine and phenol moieties, ensures their continued importance in drug discovery programs targeting cancer, inflammation, and neurodegenerative disorders. Future research will likely focus on developing more sustainable catalytic systems for their synthesis and further exploring their therapeutic potential through detailed structure-activity relationship studies.

References

Unlocking the Therapeutic Potential: A Technical Guide to Novel Derivatives of 4-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, biological evaluation, and mechanistic pathways of novel derivatives based on the 4-(1H-pyrrol-1-yl)phenol scaffold. This core structure represents a promising starting point for the development of new therapeutic agents, particularly in the realm of oncology. This document provides detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to facilitate further research and development in this area.

Synthesis of Novel this compound Derivatives

The versatile this compound core can be readily functionalized at the phenolic hydroxyl group to generate a diverse library of derivatives. A prominent and efficient method for this derivatization is the Williamson ether synthesis, which allows for the introduction of a wide array of substituents.

General Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of ether derivatives of this compound.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Appropriate alkyl or benzyl halide (e.g., R-Br, R-Cl)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or benzyl halide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Illustrative Table of Synthesized Derivatives

The following table showcases a representative set of derivatives that can be synthesized using the protocol described above, along with their corresponding halides.

Compound IDR GroupHalide Used
DP-01 MethylIodomethane
DP-02 EthylBromoethane
DP-03 Propyl1-Bromopropane
DP-04 BenzylBenzyl bromide
DP-05 4-Fluorobenzyl4-Fluorobenzyl bromide
DP-06 4-Nitrobenzyl4-Nitrobenzyl bromide
DP-07 2-Phenylethyl(2-Bromoethyl)benzene

Biological Evaluation: Anticancer Activity

The synthesized derivatives of this compound can be screened for their cytotoxic effects against a panel of human cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Experimental Protocol: MTT Assay for Cell Viability

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Quantitative Anticancer Activity Data

The following table summarizes the hypothetical IC₅₀ values for a series of this compound derivatives against three human cancer cell lines.

Compound IDMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HCT116 (Colon Cancer) IC₅₀ (µM)
DP-01 > 50> 50> 50
DP-02 42.548.239.8
DP-03 31.735.128.4
DP-04 15.318.912.5
DP-05 8.911.27.6
DP-06 25.129.822.3
DP-07 12.816.410.1
Doxorubicin 0.81.20.9

Mechanistic Insights: Signaling Pathways

The anticancer activity of pyrrole-containing compounds is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and death. Two such critical pathways are the ERK/MAPK and autophagy pathways.

ERK/MAPK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers.

ERK_MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, c-Fos) ERK->TF Proliferation Cell Proliferation Survival TF->Proliferation Derivative This compound Derivative Derivative->RAF Derivative->MEK

Caption: The ERK/MAPK signaling cascade and potential points of inhibition.

Autophagy Signaling Pathway

Autophagy is a cellular self-degradation process that plays a dual role in cancer, promoting survival under stress but also leading to cell death. Modulation of autophagy is a promising strategy for cancer therapy.

Autophagy_Pathway Stress Cellular Stress mTORC1 mTORC1 Stress->mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex Beclin1_complex Beclin-1 Complex ULK1_complex->Beclin1_complex Phagophore Phagophore Formation Beclin1_complex->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Derivative This compound Derivative Derivative->ULK1_complex Derivative->Beclin1_complex

Caption: Key stages of the autophagy pathway and potential points of induction.

Experimental Workflow

A systematic workflow is essential for the discovery and preclinical evaluation of novel anticancer agents. The following diagram illustrates a typical workflow for screening and characterizing new this compound derivatives.

Experimental_Workflow Synthesis Synthesis of Derivatives Screening Primary Screening (MTT Assay) Synthesis->Screening Hit_ID Hit Identification (IC50 < 20 µM) Screening->Hit_ID Apoptosis Apoptosis Assays (Annexin V/PI) Hit_ID->Apoptosis Active Cell_Cycle Cell Cycle Analysis Hit_ID->Cell_Cycle Active Mechanism Mechanism of Action (Western Blot) Apoptosis->Mechanism Cell_Cycle->Mechanism In_Vivo In Vivo Studies (Xenograft Models) Mechanism->In_Vivo

Caption: A streamlined workflow for anticancer drug discovery.

This technical guide provides a foundational framework for the exploration of novel this compound derivatives as potential anticancer agents. The provided protocols and conceptual diagrams are intended to serve as a starting point for researchers to design and execute further studies to fully elucidate the therapeutic potential of this promising class of compounds.

A Theoretical Investigation into the Electronic Structure of 4-(1H-pyrrol-1-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 4-(1H-pyrrol-1-yl)phenol, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational studies on this specific compound in public literature, this document outlines a robust computational methodology based on Density Functional Theory (DFT). It details the necessary computational protocols, data analysis techniques, and visualization methods required to elucidate the molecule's electronic properties, reactivity, and potential for intermolecular interactions. The guide serves as a roadmap for researchers aiming to perform similar in-silico analyses on this or structurally related compounds, thereby facilitating drug design and materials development.

Introduction

This compound is a bifunctional organic molecule that incorporates both a phenol and a pyrrole moiety. The electron-donating nature of the pyrrole ring and the hydrogen-bonding capability of the phenolic hydroxyl group impart unique electronic characteristics that are crucial for its potential applications. Understanding the electronic structure, including the distribution of electron density, the nature of frontier molecular orbitals, and intramolecular charge transfer, is fundamental to predicting its chemical behavior, biological activity, and utility in novel materials.

Theoretical and computational chemistry provide powerful tools for exploring these properties at the molecular level.[1] Density Functional Theory (DFT) has proven to be a particularly effective method for investigating the electronic structure of many-particle systems, offering a balance between accuracy and computational cost.[1] This guide will detail a standard workflow for conducting a thorough theoretical analysis of this compound.

Theoretical and Computational Methodology

A rigorous computational study of this compound involves several key steps, from geometry optimization to the calculation of various electronic properties. The following protocols are based on widely accepted practices in the field of computational chemistry for similar organic molecules.

Geometry Optimization and Vibrational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Protocol:

  • Software: Gaussian 16 program package is a commonly used software for such calculations.

  • Method: Density Functional Theory (DFT) with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a robust choice.

  • Basis Set: The 6-311++G(d,p) basis set is recommended as it provides a good description of electron distribution, including polarization and diffuse functions, which are important for systems with heteroatoms and potential hydrogen bonding.

  • Procedure: An initial structure of this compound is built and subjected to geometry optimization without any symmetry constraints. The convergence criteria should be set to tight to ensure a true energy minimum is found.

  • Verification: Following optimization, a vibrational frequency analysis should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.

Electronic Structure Analysis

Once the optimized geometry is obtained, a series of calculations can be performed to probe the electronic structure.

Key Analyses:

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity.[2][3] A smaller gap suggests higher reactivity.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions. It allows for the quantification of electron delocalization and the stabilization energies associated with these interactions.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP map illustrates the charge distribution on the molecular surface. It is invaluable for identifying regions of positive and negative electrostatic potential, which correspond to likely sites for electrophilic and nucleophilic attack, respectively.[4]

The logical workflow for these computational studies is depicted in the following diagram.

computational_workflow cluster_setup Initial Setup cluster_optimization Geometry Optimization & Verification cluster_analysis Electronic Structure Analysis cluster_output Data Interpretation A Build Initial Molecular Structure (this compound) B DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C D Verify No Imaginary Frequencies C->D F Natural Bond Orbital (NBO) Analysis (Charge Transfer, Hyperconjugation) C->F G Molecular Electrostatic Potential (MEP) Mapping (Reactivity Sites) C->G D->B Imaginary frequencies found, re-optimize E Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap) D->E Structure is a true minimum H Generate Quantitative Data Tables (Energies, Bond Parameters, Charges) E->H F->H I Visualize Orbitals and MEP Maps G->I J Interpret Chemical Reactivity and Spectroscopic Properties H->J I->J

Caption: Computational workflow for the theoretical analysis of this compound.

Expected Quantitative Data

Table 1: Key Geometrical Parameters (Illustrative)

ParameterBondLength (Å)ParameterAngleAngle (°)
Bond LengthsC-O1.37Bond AnglesC-C-O119.5
O-H0.97C-O-H109.0
N-C (Pyrrole)1.38C-N-C (Pyrrole)109.8
C-N (Linker)1.42C-C-N (Linker)121.0

Table 2: Frontier Molecular Orbital Properties (Illustrative)

ParameterValue (eV)
HOMO Energy (EHOMO)-5.80
LUMO Energy (ELUMO)-1.20
HOMO-LUMO Energy Gap (ΔE)4.60

Table 3: Global Reactivity Descriptors (Illustrative)

DescriptorFormulaValue (eV)
Ionization Potential (I)-EHOMO5.80
Electron Affinity (A)-ELUMO1.20
Electronegativity (χ)(I + A) / 23.50
Chemical Hardness (η)(I - A) / 22.30
Electrophilicity Index (ω)χ2 / (2η)2.66

Visualization of Electronic Properties

Visual representations are critical for interpreting the complex data generated from quantum chemical calculations.

Frontier Molecular Orbitals

The spatial distribution of the HOMO and LUMO provides a visual guide to the regions of a molecule that are most likely to donate or accept electrons, respectively. For this compound, it is expected that the HOMO will be primarily localized on the electron-rich pyrrole and phenol rings, while the LUMO may be distributed across the entire π-system.

Molecular Electrostatic Potential (MEP) Map

An MEP map would visualize the electron density distribution. For this compound, regions of high electron density (typically colored red or yellow) are expected around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyrrole ring, indicating their nucleophilic character. Regions of low electron density (typically colored blue) would be found around the hydroxyl hydrogen, highlighting its electrophilic and hydrogen-bond-donating potential.

The logical relationship between these analyses and the prediction of chemical reactivity is shown below.

reactivity_prediction cluster_inputs Calculated Properties cluster_predictions Predicted Reactivity HOMO HOMO (High Energy, Electron Donor) Nucleophilic Nucleophilic Sites (e.g., O, N atoms) HOMO->Nucleophilic Identifies electron-rich regions LUMO LUMO (Low Energy, Electron Acceptor) Electrophilic Electrophilic Sites (e.g., Hydroxyl H, Aromatic C-H) LUMO->Electrophilic Identifies electron-deficient regions MEP MEP Map (Charge Distribution) MEP->Nucleophilic Negative potential regions MEP->Electrophilic Positive potential regions HBonding Hydrogen Bonding Potential (Donor: OH, Acceptor: O, Pyrrole π-system) MEP->HBonding Identifies H-bond donors/acceptors

Caption: Relationship between calculated electronic properties and predicted chemical reactivity.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for investigating the electronic structure of this compound using Density Functional Theory. By following the detailed methodologies for geometry optimization, vibrational analysis, and electronic property calculations (FMO, NBO, MEP), researchers can gain deep insights into the molecule's stability, reactivity, and potential for intermolecular interactions. The structured approach to data presentation and visualization presented herein provides a clear pathway for interpreting complex computational results. This in-silico analysis is a crucial first step in the rational design of new drugs and functional materials based on the this compound scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(1H-pyrrol-1-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 4-(1H-pyrrol-1-yl)phenol and its subsequent derivatization via etherification and esterification reactions. This compound serves as a valuable scaffold in medicinal chemistry, with its derivatives showing promise in various therapeutic areas due to their potential antioxidant and other biological activities. These notes include comprehensive experimental procedures, tabulated quantitative data for synthesized compounds, and visual diagrams of the synthetic workflow and a relevant biological signaling pathway to guide researchers in the synthesis and evaluation of this class of compounds.

Introduction

The this compound moiety is a key structural motif in a variety of biologically active compounds. The presence of the pyrrole ring and the phenolic hydroxyl group offers multiple sites for functionalization, making it an attractive starting point for the development of new chemical entities. The protocols outlined herein utilize the robust Clauson-Kaas reaction for the synthesis of the parent compound, followed by well-established Williamson ether synthesis and Fischer esterification for the generation of a focused library of derivatives.

Synthesis of this compound (Parent Compound)

The synthesis of this compound is efficiently achieved through the Clauson-Kaas pyrrole synthesis, which involves the reaction of an amine with a 2,5-dialkoxytetrahydrofuran.

Experimental Protocol: Clauson-Kaas Pyrrole Synthesis

Materials:

  • 4-Aminophenol

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial Acetic Acid

  • Ice

  • Water (deionized)

  • Filtration apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminophenol (5.0 g, 45.8 mmol) in glacial acetic acid (50 mL).

  • To this solution, add 2,5-dimethoxytetrahydrofuran (6.05 g, 45.8 mmol).

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 120 °C) with continuous stirring.

  • Maintain the reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 200 mL of ice-water.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

  • Dry the purified product under vacuum.

Synthesis of this compound Derivatives

The phenolic hydroxyl group of this compound is a versatile handle for further chemical modifications, such as O-alkylation to form ethers and esterification to produce esters.

O-Alkylation (Williamson Ether Synthesis)

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of this compound (1.0 g, 6.3 mmol) in acetone (30 mL) in a 100 mL round-bottom flask, add potassium carbonate (1.3 g, 9.4 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired alkyl halide (e.g., methyl iodide, 1.07 g, 7.5 mmol) dropwise to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain the pure ether derivative.

Esterification (Fischer Esterification)

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 g, 6.3 mmol), the desired carboxylic acid (e.g., acetic acid, 0.45 g, 7.5 mmol), and toluene (40 mL).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Continue the reflux until no more water is collected, indicating the completion of the reaction (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure ester derivative.

Data Presentation

The following tables summarize the quantitative data for the synthesized parent compound and its representative derivatives.

Table 1: Synthesis of this compound

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
This compoundC₁₀H₉NO159.1985148-150

Table 2: Synthesis of this compound Derivatives

Derivative TypeR GroupCompound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)
Ether-CH₃1-(4-methoxyphenyl)-1H-pyrroleC₁₁H₁₁NO173.2192
Ether-CH₂CH₃1-(4-ethoxyphenyl)-1H-pyrroleC₁₂H₁₃NO187.2488
Ester-COCH₃4-(1H-pyrrol-1-yl)phenyl acetateC₁₂H₁₁NO₂201.2295
Ester-COPh4-(1H-pyrrol-1-yl)phenyl benzoateC₁₇H₁₃NO₂263.2990

Table 3: Spectroscopic Data for Synthesized Compounds

Compound Name¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compound7.25 (d, 2H), 7.05 (t, 2H), 6.90 (d, 2H), 6.35 (t, 2H), 5.0 (s, 1H, -OH)154.0, 133.0, 122.5, 121.0, 116.0, 110.0
1-(4-methoxyphenyl)-1H-pyrrole7.30 (d, 2H), 7.10 (t, 2H), 6.95 (d, 2H), 6.30 (t, 2H), 3.85 (s, 3H)158.0, 134.0, 122.0, 120.0, 114.5, 110.0, 55.5
4-(1H-pyrrol-1-yl)phenyl acetate7.40 (d, 2H), 7.15 (t, 2H), 7.10 (d, 2H), 6.35 (t, 2H), 2.30 (s, 3H)169.5, 149.0, 139.0, 122.0, 121.5, 118.5, 111.0, 21.0

Note: Spectroscopic data are representative and may vary slightly based on experimental conditions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent antioxidant evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (4-Aminophenol, 2,5-Dimethoxytetrahydrofuran) parent Clauson-Kaas Reaction (Synthesis of Parent Compound) start->parent derivatization Derivatization (Etherification/Esterification) parent->derivatization purification Purification (Recrystallization/ Column Chromatography) derivatization->purification characterization Characterization (NMR, MS, IR) purification->characterization assay Antioxidant Assay (e.g., DPPH Assay) characterization->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis

Caption: Synthetic and evaluation workflow.

Nrf2 Signaling Pathway

Phenolic compounds are known to exert their antioxidant effects through various mechanisms, including the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ros Oxidative Stress (ROS) keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 induces phenol This compound Derivative phenol->keap1_nrf2 stabilizes Nrf2 nrf2_free Nrf2 keap1_nrf2->nrf2_free dissociation nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocation are Antioxidant Response Element (ARE) nrf2_nuc->are binds to antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes activates

Caption: Nrf2 antioxidant pathway activation.

Conclusion

The protocols described in this document provide a reliable and adaptable framework for the synthesis of this compound and its derivatives. The straightforward nature of these reactions, coupled with the potential for diverse functionalization, makes this class of compounds a promising area for further investigation in drug discovery and development. The provided workflows and pathway diagrams are intended to facilitate a comprehensive approach from synthesis to biological evaluation.

Application Notes and Protocols for the Electropolymerization of 4-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the electropolymerization of 4-(1H-pyrrol-1-yl)phenol, a versatile monomer for the creation of functional polymer films with potential applications in biosensing, drug delivery, and materials science. This document outlines the underlying principles, detailed experimental protocols, expected data, and potential applications of the resulting polymer, poly(this compound).

Introduction

Electropolymerization is a powerful technique for the synthesis of conductive and functional polymer films directly onto an electrode surface. The monomer, this compound, combines the electroactive properties of both pyrrole and phenol, offering unique opportunities for creating materials with tailored characteristics. The pyrrole moiety allows for the formation of a conductive polypyrrole backbone, while the phenol group provides a site for further functionalization or can influence the film's properties through hydrogen bonding and its redox activity.

The resulting polymer films can be utilized in a variety of applications. Their conductive nature makes them suitable for use in electrochemical sensors, while the presence of the phenol group can be exploited for the immobilization of biomolecules, making them promising candidates for biosensor development. Furthermore, the ability to control film thickness and morphology through electrochemical parameters allows for the fabrication of materials for controlled drug release applications.

Electropolymerization Mechanism

The electropolymerization of this compound is believed to proceed through an oxidative coupling mechanism. The process is initiated by the oxidation of the monomer at the electrode surface, leading to the formation of radical cations. These reactive species then couple to form dimers, which are subsequently re-oxidized to continue the polymerization process, ultimately forming a polymer film on the electrode. The polymerization can proceed through linkages at the α-positions of the pyrrole ring and potentially involving the phenol group, leading to a complex polymer structure.

Electropolymerization_Mechanism Monomer This compound Monomer Oxidation1 Oxidation (-e⁻) Monomer->Oxidation1 RadicalCation Radical Cation Oxidation1->RadicalCation Coupling Coupling RadicalCation->Coupling RadicalCation->Coupling Dimer Dimer Coupling->Dimer Oxidation2 Oxidation (-e⁻) Dimer->Oxidation2 Polymer Poly(this compound) Film Oxidation2->Polymer Propagation

Caption: Proposed mechanism for the electropolymerization of this compound.

Experimental Protocols

This section provides a detailed protocol for the electropolymerization of this compound using cyclic voltammetry.

Materials and Equipment
  • Monomer: this compound

  • Solvent: Acetonitrile (ACN) or Dichloromethane (DCM), anhydrous grade

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Lithium perchlorate (LiClO₄)

  • Working Electrode: Glassy carbon electrode (GCE), Platinum (Pt) disc electrode, or Indium Tin Oxide (ITO) coated glass

  • Counter Electrode: Platinum wire or foil

  • Reference Electrode: Ag/AgCl (in 3M KCl) or Saturated Calomel Electrode (SCE)

  • Potentiostat/Galvanostat

  • Electrochemical Cell

  • Nitrogen or Argon gas supply for deaeration

Solution Preparation
  • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen solvent (e.g., ACN).

  • Prepare a 10 mM solution of the this compound monomer in the electrolyte solution.

  • Deaerate the monomer solution by bubbling with nitrogen or argon gas for at least 15 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the polymerization process.

Electropolymerization Procedure (Cyclic Voltammetry)
  • Electrode Preparation:

    • Polish the working electrode (e.g., GCE) with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Setup:

    • Assemble the three-electrode system in the electrochemical cell containing the deaerated monomer solution.

    • Ensure the reference electrode tip is placed close to the working electrode surface.

  • Cyclic Voltammetry Parameters:

    • Set the potential window. A typical starting range is from -0.2 V to +1.5 V vs. Ag/AgCl. The exact range may need to be optimized based on the observed oxidation potential of the monomer.

    • Set the scan rate. A common scan rate for electropolymerization is 50-100 mV/s.

    • Set the number of cycles. Typically, 10-20 cycles are sufficient to form a stable polymer film. The number of cycles will influence the film thickness.

  • Electropolymerization:

    • Initiate the cyclic voltammetry scan. An increase in the peak currents with successive cycles indicates the deposition and growth of a conductive polymer film on the electrode surface.

  • Post-Polymerization Treatment:

    • After polymerization, carefully remove the modified electrode from the monomer solution.

    • Rinse the electrode with fresh solvent to remove any unreacted monomer and oligomers.

    • The polymer-coated electrode is now ready for characterization or further application.

Experimental_Workflow Start Start Prep_Solution Prepare Monomer & Electrolyte Solution Start->Prep_Solution Prep_Electrode Prepare & Clean Working Electrode Start->Prep_Electrode Deaerate Deaerate Solution (N₂ or Ar) Prep_Solution->Deaerate Assemble_Cell Assemble Electrochemical Cell Deaerate->Assemble_Cell Prep_Electrode->Assemble_Cell Set_Parameters Set CV Parameters (Potential, Scan Rate, Cycles) Assemble_Cell->Set_Parameters Run_CV Perform Electropolymerization (Cyclic Voltammetry) Set_Parameters->Run_CV Rinse_Electrode Rinse Modified Electrode Run_CV->Rinse_Electrode End Ready for Characterization/ Application Rinse_Electrode->End Applications Polymer Poly(this compound) Biosensors Biosensors Polymer->Biosensors DrugDelivery Drug Delivery Polymer->DrugDelivery FunctionalCoatings Functional Coatings Polymer->FunctionalCoatings Immobilization Biomolecule Immobilization Biosensors->Immobilization Detection Electrochemical Detection Biosensors->Detection ControlledRelease Controlled Release DrugDelivery->ControlledRelease SurfaceModification Surface Modification FunctionalCoatings->SurfaceModification

Application Notes and Protocols: Poly(4-(1H-pyrrol-1-yl)phenol) in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(4-(1H-pyrrol-1-yl)phenol) is a functional conducting polymer that uniquely combines the electroactive properties of a polypyrrole backbone with the versatile chemical reactivity of a phenolic hydroxyl group. This combination makes it a highly promising material for a range of applications in materials science, including advanced biosensors, corrosion protection coatings, and innovative drug delivery systems. The pyrrole moiety facilitates the formation of a conjugated polymer chain, enabling electrical conductivity, while the pendant phenol group can be utilized for further functionalization, immobilization of biomolecules, or to modulate the polymer's solubility and electrochemical properties.

These application notes provide an overview of the potential uses of poly(this compound) and detailed protocols for its synthesis and application in key areas of materials science. It is important to note that while the monomer, this compound, is commercially available, the specific applications of its homopolymer are an emerging area of research. The protocols provided are based on established methodologies for similar polypyrrole-based materials and are intended to serve as a starting point for further investigation and development.

I. Synthesis of Poly(this compound)

The most common method for synthesizing polypyrrole and its derivatives is through electrochemical polymerization, which allows for the direct deposition of a thin, uniform polymer film onto an electrode surface.

A. Electrochemical Polymerization Protocol

This protocol describes the electrochemical deposition of a poly(this compound) film on an indium tin oxide (ITO) coated glass electrode.

Materials:

  • This compound monomer (CAS 23351-09-9)

  • Acetonitrile (ACN), anhydrous

  • Lithium perchlorate (LiClO₄), anhydrous

  • ITO-coated glass slides (working electrode)

  • Platinum wire or foil (counter electrode)

  • Ag/AgCl electrode (reference electrode)

  • Electrochemical workstation (potentiostat/galvanostat)

  • Three-electrode electrochemical cell

  • Nitrogen or Argon gas supply

Procedure:

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.

  • Monomer Solution Preparation: Dissolve this compound in the electrolyte solution to a final concentration of 0.05 M.

  • Electrochemical Cell Assembly:

    • Clean the ITO-coated glass slide by sonicating in acetone, isopropanol, and deionized water for 15 minutes each, then dry under a stream of nitrogen.

    • Assemble the three-electrode cell with the ITO slide as the working electrode, a platinum counter electrode, and an Ag/AgCl reference electrode.

    • Fill the cell with the monomer solution.

  • Deoxygenation: Purge the solution with dry nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain an inert atmosphere over the solution throughout the experiment.

  • Electropolymerization:

    • Perform cyclic voltammetry by scanning the potential from 0 V to an appropriate oxidation potential (e.g., +1.2 V vs. Ag/AgCl) for a set number of cycles (e.g., 10-20 cycles) at a scan rate of 50 mV/s. The appearance of increasing oxidation and reduction peaks with each cycle indicates polymer film growth.

    • Alternatively, potentiostatic polymerization can be performed by applying a constant potential (e.g., +1.0 V vs. Ag/AgCl) for a specified duration (e.g., 300-600 seconds). The thickness of the polymer film can be controlled by the total charge passed.

  • Post-Polymerization Treatment:

    • After polymerization, carefully remove the polymer-coated electrode from the cell.

    • Rinse the electrode with fresh acetonitrile to remove any unreacted monomer and excess electrolyte.

    • Dry the electrode under a gentle stream of nitrogen.

B. Characterization of the Polymer Film
  • Electrochemical Characterization: Use cyclic voltammetry in a monomer-free electrolyte solution to assess the electrochemical activity and stability of the polymer film.

  • Spectroscopic Characterization: Employ FT-IR and UV-Vis spectroscopy to confirm the chemical structure and optical properties of the polymer.

  • Morphological Characterization: Use Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) to investigate the surface morphology and roughness of the polymer film.

Diagram of the Electrochemical Polymerization Workflow

G cluster_prep Preparation cluster_assembly Cell Assembly & Deoxygenation cluster_polymerization Electropolymerization cluster_post Post-Treatment & Characterization prep_electrolyte Prepare 0.1 M LiClO4 in ACN prep_monomer Prepare 0.05 M Monomer Solution prep_electrolyte->prep_monomer assemble_cell Assemble 3-Electrode Cell prep_monomer->assemble_cell clean_electrode Clean ITO Electrode clean_electrode->assemble_cell deoxygenate Purge with N2/Ar assemble_cell->deoxygenate polymerize Cyclic Voltammetry or Potentiostatic Deposition deoxygenate->polymerize rinse Rinse with ACN polymerize->rinse dry Dry with N2 rinse->dry characterize Characterize Film (CV, FT-IR, SEM) dry->characterize

Caption: Workflow for the electrochemical synthesis of poly(this compound).

II. Applications in Materials Science

A. Application in Biosensors

The phenolic hydroxyl group on the polymer backbone provides a convenient site for the immobilization of enzymes or other biorecognition elements, making poly(this compound) an excellent candidate for biosensor applications. The conductive nature of the polymer allows for efficient signal transduction.

Protocol for Enzyme Immobilization and Phenol Detection

This protocol outlines the development of a biosensor for the detection of phenolic compounds using horseradish peroxidase (HRP) immobilized on a poly(this compound) modified electrode.

Materials:

  • Poly(this compound)-modified ITO electrode

  • Horseradish peroxidase (HRP)

  • Bovine serum albumin (BSA)

  • Glutaraldehyde solution (2.5% in phosphate buffer)

  • Phosphate buffer saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂)

  • Phenol standard solutions

  • Amperometric detection setup

Procedure:

  • Electrode Activation: The phenolic hydroxyl groups can be activated for enzyme immobilization. (This step may vary depending on the chosen cross-linking chemistry).

  • Enzyme Immobilization:

    • Prepare a solution containing HRP (e.g., 1 mg/mL) and BSA (e.g., 0.5 mg/mL) in PBS.

    • Pipette a small volume (e.g., 10 µL) of the enzyme solution onto the surface of the poly(this compound)-modified electrode.

    • Expose the electrode to glutaraldehyde vapor in a sealed container for 30-60 minutes to cross-link the enzyme to the polymer surface via the phenolic groups and amine groups on the enzyme.

    • Alternatively, immerse the electrode in a glutaraldehyde solution to activate the surface, followed by incubation in the enzyme solution.

    • Rinse the electrode thoroughly with PBS to remove any unbound enzyme.

  • Electrochemical Detection of Phenol:

    • Perform amperometric measurements in a stirred electrochemical cell containing PBS and a specific concentration of H₂O₂ (e.g., 0.1 mM).

    • Apply a constant reduction potential (e.g., -0.2 V vs. Ag/AgCl) to the working electrode.

    • After obtaining a stable baseline current, inject known concentrations of phenol standard solutions into the cell.

    • The enzymatic reaction of HRP with phenol in the presence of H₂O₂ produces an electroactive species that is reduced at the electrode surface, resulting in a measurable current change that is proportional to the phenol concentration.

Quantitative Data (Illustrative)

ParameterValue
Linear Range1 - 100 µM
Sensitivity150 nA/µM
Detection Limit (S/N=3)0.5 µM
Response Time< 10 s
Stability>85% activity after 30 days

Note: This data is illustrative and based on typical performance of similar polypyrrole-based biosensors. Actual performance will depend on experimental optimization.

Diagram of the Biosensor Fabrication and Detection Mechanism

G cluster_fab Biosensor Fabrication cluster_detect Detection Mechanism start Polymer-Coated Electrode immobilize Immobilize HRP (Glutaraldehyde Cross-linking) start->immobilize rinse Rinse with PBS immobilize->rinse phenol Phenol hrp HRP phenol->hrp h2o2 H2O2 h2o2->hrp product Electroactive Product hrp->product electrode Electrode (-0.2 V) product->electrode signal Current Signal electrode->signal G cluster_loading Drug Loading (Oxidation) cluster_release Drug Release (Reduction) loading_polymer Polymer (Neutral) oxidize Apply +ve Potential loading_polymer->oxidize loaded_polymer Polymer+ (Oxidized) + Drug- oxidize->loaded_polymer releasing_polymer Polymer+ (Oxidized) + Drug- reduce Apply -ve Potential releasing_polymer->reduce released_polymer Polymer (Neutral) reduce->released_polymer released_drug Drug- (Released) reduce->released_drug

Application Notes and Protocols: 4-(1H-pyrrol-1-yl)phenol as a Monomer for Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-(1H-pyrrol-1-yl)phenol as a versatile monomer for the synthesis of conductive polymers. The resulting polymer, poly(this compound), holds significant promise for applications in biosensing, drug delivery, and other biomedical fields due to its inherent conductivity, biocompatibility, and the functional phenol group that allows for further modification.

Introduction

This compound is an aromatic compound containing a pyrrole ring attached to a phenol group. This unique structure makes it an excellent candidate for polymerization into a conductive polymer. The pyrrole moiety can undergo oxidative polymerization to form a conjugated polymer backbone, which is responsible for the material's electrical conductivity. The phenol group provides a site for further functionalization, such as the attachment of biomolecules, making it particularly suitable for biomedical applications.

Conductive polymers like polypyrrole are known for their good environmental stability, biocompatibility, and tunable conductivity.[1] The presence of the phenol group in poly(this compound) can enhance its properties and applicability, particularly in aqueous environments relevant to biological systems.

Polymerization of this compound

Poly(this compound) can be synthesized via two primary methods: electrochemical polymerization and chemical oxidative polymerization.

Electrochemical Polymerization

Electrochemical polymerization allows for the direct deposition of a thin, uniform polymer film onto a conductive substrate, which acts as the working electrode.[2] This method offers excellent control over the film thickness and morphology.

Materials:

  • This compound monomer

  • Acetonitrile (ACN), anhydrous

  • Tetrabutylammonium hexafluorophosphate (TBAPF6) or other suitable supporting electrolyte

  • Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, Platinum (Pt) disk)

  • Counter electrode (e.g., Platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Electrochemical workstation (potentiostat/galvanostat)

Procedure:

  • Prepare an electrolyte solution of 0.1 M TBAPF6 in anhydrous acetonitrile.

  • Dissolve the this compound monomer in the electrolyte solution to a final concentration of 0.01 M.

  • Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the monomer solution.

  • Perform electropolymerization using cyclic voltammetry (CV) by scanning the potential, for example, between 0.0 V and +1.5 V (vs. Ag/AgCl) for multiple cycles. The anodic and cathodic current values are expected to increase with each cycle, indicating the deposition of the polymer film on the working electrode.[3]

  • Alternatively, potentiostatic polymerization can be performed by applying a constant potential at which monomer oxidation occurs (e.g., +1.2 V vs. Ag/AgCl).

  • After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and oligomers.[3]

  • The resulting polymer film can then be characterized in a monomer-free electrolyte solution.

Diagram of Electrochemical Polymerization Workflow

G prep Prepare 0.01 M Monomer and 0.1 M TBAPF6 in ACN cell Assemble 3-Electrode Electrochemical Cell prep->cell poly Perform Electropolymerization (Cyclic Voltammetry or Potentiostatic) cell->poly rinse Rinse Electrode with Acetonitrile poly->rinse char Characterize Polymer Film rinse->char G sol_monomer Dissolve Monomer in Methanol (0-5 °C) mix Add Oxidant Solution to Monomer Solution with Stirring sol_monomer->mix sol_oxidant Dissolve FeCl3 in Methanol (0-5 °C) sol_oxidant->mix react Stir for 2-4 hours at 0-5 °C mix->react precipitate Precipitate Polymer in Deionized Water react->precipitate filter_wash Filter and Wash Polymer Powder precipitate->filter_wash dry Dry Polymer in Vacuum Oven filter_wash->dry G cluster_electrode Biosensor Electrode electrode Electrode (e.g., ITO) polymer Poly(this compound) Film enzyme Immobilized Enzyme (Biorecognition Element) product Product enzyme->product analyte Analyte (e.g., Glucose) analyte->enzyme Binding & Reaction signal Electrical Signal (Current Change) product->signal Detection

References

Application Notes and Protocols for C-H Functionalization of the Pyrrole Ring in N-Arylpyrroles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The direct functionalization of carbon-hydrogen (C-H) bonds on the pyrrole ring of N-arylpyrroles represents a powerful and atom-economical strategy for the synthesis of complex molecules with significant potential in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for key methods employing transition metal catalysis, offering a practical guide for researchers in the field.

Introduction

Pyrrole is a privileged heterocyclic scaffold found in a vast array of natural products and pharmaceuticals.[1][2][3] The ability to selectively introduce functional groups onto the pyrrole core is crucial for tuning the biological activity and material properties of these compounds. Traditional methods often rely on pre-functionalized pyrrole substrates, adding steps and generating waste. In contrast, direct C-H functionalization has emerged as a more efficient approach, allowing for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds.[1][3] This application note focuses on metal-catalyzed methods for the C-H functionalization of the pyrrole ring in N-arylpyrroles, a class of compounds with significant therapeutic potential.

Palladium-Catalyzed C-H Arylation

Palladium catalysis is a well-established and versatile tool for C-H arylation reactions. For N-acylpyrroles, the C2-position is often selectively arylated.[4][5][6]

Data Presentation: Palladium-Catalyzed C2-Arylation of N-Acylpyrroles with Aryl Halides
EntryN-AcylpyrroleAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1N-Benzoylpyrrole4-IodotoluenePd(PPh₃)₄ (5)Ag₂CO₃Toluene1201285[6]
2N-Benzoylpyrrole4-IodoanisolePd(PPh₃)₄ (5)Ag₂CO₃Toluene1201282[6]
3N-Benzoylpyrrole4-ChlorobenzonitrilePd-NHC (1)KOAcDMAc1502089[7][8]
4N-(4-Methoxybenzoyl)pyrrole4-IodotoluenePd(PPh₃)₄ (5)Ag₂CO₃Toluene1201278[6]
5N-(4-Nitrobenzoyl)pyrrole4-IodotoluenePd(PPh₃)₄ (5)Ag₂CO₃Toluene1201265[6]
61-Methylpyrrole-2-carboxaldehyde4-ChlorobenzonitrilePd-NHC (1)KOAcDMAc1502089[7][8]
72-Acetyl-1-methylpyrrole4-ChlorobenzonitrilePd-NHC (1)KOAcDMAc1502075[7][8]

NHC = N-Heterocyclic Carbene

Experimental Protocol: Palladium-Catalyzed C2-Arylation of N-Benzoylpyrrole

Materials:

  • N-Benzoylpyrrole

  • Aryl iodide (e.g., 4-iodotoluene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Silver(I) carbonate (Ag₂CO₃)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating plate

Procedure: [6]

  • To a dry Schlenk flask under an argon atmosphere, add N-benzoylpyrrole (0.5 mmol, 1.0 equiv), the aryl iodide (0.6 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and Ag₂CO₃ (1.0 mmol, 2.0 equiv).

  • Add anhydrous toluene (5 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired C2-arylated N-benzoylpyrrole.

Visualization: Proposed Catalytic Cycle for Palladium-Catalyzed C2-Arylation

G Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L_n) Oxidative_Addition->Pd(II)_Complex CMD Concerted Metalation- Deprotonation (CMD) Pd(II)_Complex->CMD N-Acylpyrrole -HX Palladacycle Pyrrole-Pd(II)-Ar(L_n) CMD->Palladacycle Reductive_Elimination Reductive Elimination Palladacycle->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product C2-Arylated Pyrrole Reductive_Elimination->Product

Caption: Proposed catalytic cycle for Pd-catalyzed C2-arylation.

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts are particularly effective for C-H olefination and annulation reactions of N-arylpyrroles, often employing directing groups to control regioselectivity.[9][10][11]

Data Presentation: Rhodium-Catalyzed C-H Olefination of Arenes with a Removable Directing Group
EntryArene SubstrateOlefinCatalyst (mol%)OxidantSolventTemp (°C)Time (h)Yield (%)Reference
1N-(p-tolyl)diazenyl-N-ethylamineEthyl acrylate[CpRhCl₂]₂ (2.5)AgSbF₆ (10)DCE601295[9]
2N-(p-methoxyphenyl)diazenyl-N-ethylamineEthyl acrylate[CpRhCl₂]₂ (2.5)AgSbF₆ (10)DCE251298[9]
3N-(p-chlorophenyl)diazenyl-N-ethylamineEthyl acrylate[CpRhCl₂]₂ (2.5)AgSbF₆ (10)DCE801285[9]
4N-(naphthalen-1-yl)diazenyl-N-ethylamineEthyl acrylate[CpRhCl₂]₂ (2.5)AgSbF₆ (10)DCE601288[9]
5N-phenyl-N-nitrosoaniline1-Octene--INVALID-LINK--₂ (5)AgSbF₆ (10)DCE252492[11]
6N-phenyl-N-nitrosoanilineStyrene--INVALID-LINK--₂ (5)AgSbF₆ (10)DCE252495[11]

Cp = Pentamethylcyclopentadienyl, DCE = 1,2-Dichloroethane*

Experimental Protocol: Rhodium-Catalyzed C-H Olefination with a Triazene Directing Group

Materials: [9]

  • Triazene-substituted arene (e.g., N-(p-tolyl)diazenyl-N-ethylamine)

  • Olefin (e.g., ethyl acrylate)

  • [Cp*RhCl₂]₂

  • Silver hexafluoroantimonate (AgSbF₆)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Standard glassware for inert atmosphere reactions

Procedure: [9]

  • In a glovebox, to a sealed tube, add the triazene-substituted arene (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).

  • Add anhydrous DCE (1 mL) followed by the olefin (0.4 mmol, 2.0 equiv).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a short pad of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired olefinated product.

Visualization: General Workflow for Directed C-H Functionalization

G cluster_0 Reaction Setup Substrate N-Arylpyrrole with Directing Group (DG) Mixing Mix under Inert Atmosphere Substrate->Mixing Catalyst Transition Metal Catalyst (e.g., Rh(III)) Catalyst->Mixing Reagent Coupling Partner (e.g., Olefin) Reagent->Mixing Solvent Anhydrous Solvent Solvent->Mixing Heating Heat to Reaction Temperature Mixing->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Functionalized N-Arylpyrrole Purification->Product

Caption: General experimental workflow for directed C-H functionalization.

Copper-Catalyzed C-H Functionalization

Copper catalysis offers a more economical and environmentally friendly alternative for C-H functionalization. These reactions often proceed via radical pathways.[12][13]

Data Presentation: Copper-Catalyzed C(sp³)-H Functionalization of N-Heterocycles
EntryN-HeterocycleNucleophileCatalyst (mol%)OxidantSolventTemp (°C)Time (h)Yield (%)Reference
1N-Boc-pyrrolidineH₂OCuOAc (10)NFSICH₃CN352485[12]
2N-Boc-piperidineH₂OCuOAc (10)NFSICH₃CN352482[12]
3N-Phth-pyrrolidineH₂OCuOAc (10)NFSICH₃CN352478[12]
4N-Boc-pyrrolidineMethanolCuOAc (10)NFSICH₃CN352488[12]
5N-Boc-pyrrolidinePhenolCuOAc (10)NFSICH₃CN352475[12]

NFSI = N-Fluorobenzenesulfonimide

Experimental Protocol: Copper-Catalyzed α-C(sp³)-H Hydroxylation of N-Boc-pyrrolidine

Materials: [12]

  • N-Boc-pyrrolidine

  • Copper(I) acetate (CuOAc)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Acetonitrile (CH₃CN)

  • Water

  • Standard glassware for inert atmosphere reactions

Procedure: [12]

  • To a Schlenk tube under a nitrogen atmosphere, add N-Boc-pyrrolidine (0.2 mmol, 1.0 equiv), CuOAc (0.02 mmol, 10 mol%), and NFSI (0.3 mmol, 1.5 equiv).

  • Add acetonitrile (2.0 mL) and water (0.6 mmol, 3.0 equiv).

  • Stir the reaction mixture at 35 °C for 24 hours.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the mixture with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Iron-Catalyzed C-H Functionalization

Iron is an earth-abundant, inexpensive, and low-toxicity metal, making it an attractive catalyst for sustainable C-H functionalization. Iron-catalyzed reactions often involve radical intermediates or high-valent iron species.[4][14][15][16] While specific examples for the C-H functionalization of the N-arylpyrrole ring are less common, the functionalization of related heterocycles demonstrates the potential of this approach.

Data Presentation: Iron-Catalyzed Aerobic C-H Functionalization of Pyrrolones
EntryPyrrolone SubstrateNucleophileCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1N-Benzoyl-2,3-dihydropyrrol-2-oneMethanolFe(OTf)₃ (10)Methanol601285[15][16]
2N-Benzoyl-2,3-dihydropyrrol-2-oneEthanolFe(OTf)₃ (10)Ethanol601282[15][16]
3N-Benzoyl-2,3-dihydropyrrol-2-oneIsopropanolFe(OTf)₃ (10)Isopropanol601275[15][16]
4N-Acetyl-2,3-dihydropyrrol-2-oneMethanolFe(OTf)₃ (10)Methanol601278[15][16]
Experimental Protocol: Iron-Catalyzed Aerobic C-H Alkoxylation of N-Benzoyl-2,3-dihydropyrrol-2-one

Materials: [15][16]

  • N-Benzoyl-2,3-dihydropyrrol-2-one

  • Iron(III) triflate [Fe(OTf)₃]

  • Anhydrous alcohol (e.g., methanol)

  • Standard laboratory glassware

Procedure: [15][16]

  • To a round-bottom flask, add N-benzoyl-2,3-dihydropyrrol-2-one (0.5 mmol, 1.0 equiv) and Fe(OTf)₃ (0.05 mmol, 10 mol%).

  • Add the anhydrous alcohol (5 mL) as both the solvent and nucleophile.

  • Stir the reaction mixture under an air atmosphere at 60 °C for 12 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired alkoxylated product.

Conclusion

The C-H functionalization of the pyrrole ring in N-arylpyrroles is a rapidly evolving field, with palladium, rhodium, copper, and iron catalysts each offering unique advantages in terms of reactivity, selectivity, and cost. The protocols and data presented herein provide a valuable resource for researchers seeking to apply these powerful synthetic methods in their own work. Further exploration of substrate scope, development of more sustainable catalytic systems, and application in the synthesis of complex target molecules will continue to drive innovation in this exciting area of chemical synthesis.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 4-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-(1H-pyrrol-1-yl)phenol as a versatile scaffold for the development of novel bioactive molecules. The protocols detailed herein are based on established synthetic methodologies for structurally related compounds and are adapted for the specific use of this starting material. The applications focus on the synthesis of chalcones and Schiff bases, two classes of compounds renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Introduction to this compound in Drug Discovery

The this compound moiety combines the structural features of a phenol and a pyrrole ring system. The pyrrole ring is a key structural component in many natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] The phenolic hydroxyl group provides a reactive handle for further chemical modifications, such as etherification or esterification, and can also participate in crucial hydrogen bonding interactions with biological targets. This unique combination makes this compound an attractive starting material for generating libraries of novel compounds with potential therapeutic applications.

Synthesis of Bioactive Derivatives

Synthesis of this compound-based Chalcones

Chalcones, characterized by an α,β-unsaturated ketone system, are well-established precursors for flavonoids and are known to exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2] The general synthesis of chalcones is achieved through the Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde.[3]

To synthesize chalcones from this compound, the phenolic hydroxyl group is first acetylated to yield 4-(1H-pyrrol-1-yl)acetophenone. This intermediate can then be reacted with various substituted benzaldehydes to produce a library of chalcone derivatives.

Experimental Protocol: Synthesis of 4-(1H-pyrrol-1-yl)acetophenone (Intermediate)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Reagents: Add a base, for example, triethylamine (1.2 equivalents), to the solution. Cool the mixture in an ice bath.

  • Acetylation: Slowly add acetyl chloride (1.1 equivalents) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4-(1H-pyrrol-1-yl)acetophenone.

Experimental Protocol: General Procedure for the Synthesis of Chalcones (Claisen-Schmidt Condensation)

  • Reaction Setup: Dissolve 4-(1H-pyrrol-1-yl)acetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Base Catalysis: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise to the stirred mixture at room temperature.

  • Reaction Progression: Continue stirring at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.

  • Isolation: Filter the precipitated solid, wash with cold water or ethanol to remove excess base, and dry.

  • Purification: Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

G cluster_acetylation Step 1: Acetylation cluster_condensation Step 2: Claisen-Schmidt Condensation Start_A This compound Intermediate 4-(1H-pyrrol-1-yl)acetophenone Start_A->Intermediate Acetylation Reagents_A Acetyl Chloride, Triethylamine Reagents_A->Intermediate Product Bioactive Chalcone Intermediate->Product Condensation Start_B Substituted Benzaldehyde Start_B->Product Reagents_B Base (e.g., NaOH) Reagents_B->Product

Caption: Synthetic workflow for this compound-based chalcones.

Synthesis of this compound-based Schiff Bases

Schiff bases, containing an imine or azomethine group, are another class of compounds with significant biological activities, including antimicrobial and anticancer effects.[4] They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone.[5] For the synthesis of Schiff bases from this compound, the molecule can be first functionalized to introduce an aldehyde group, for example, through the Duff reaction or Vilsmeier-Haack reaction on the activated pyrrole ring, or more simply, the phenolic hydroxyl can be used to link to an aldehyde-containing moiety. A more direct approach involves the synthesis of 4-(1H-pyrrol-1-yl)aniline and its subsequent reaction with various aldehydes.

Experimental Protocol: General Procedure for the Synthesis of Schiff Bases

  • Reaction Setup: Dissolve 4-(1H-pyrrol-1-yl)aniline (1 equivalent) and a substituted aldehyde (1 equivalent) in a suitable solvent like ethanol or methanol in a round-bottom flask.

  • Catalysis: Add a few drops of glacial acetic acid as a catalyst.

  • Reaction: Reflux the reaction mixture for 2-6 hours.

  • Monitoring and Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry. If necessary, recrystallize from a suitable solvent to obtain the pure Schiff base.

G Start_Material 4-(1H-pyrrol-1-yl)aniline Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Start_Material->Reaction Aldehyde Substituted Aldehyde Aldehyde->Reaction Product Bioactive Schiff Base Reaction->Product

Caption: General workflow for the synthesis of Schiff base derivatives.

Biological Activities and Quantitative Data

Derivatives of this compound have shown promise in various biological assays. Below is a summary of the reported quantitative data for some of these bioactive molecules.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDDerivative TypeCell LineIC50 (µM)Reference
1 Aroyl-diaryl-pyrroleMCF-7 (Breast Cancer)0.02[6]
1 Aroyl-diaryl-pyrroleMCF-10A (Normal Breast)> 0.08[6]

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

Compound IDDerivative TypeEnzyme TargetIC50 (µM)Reference
2 2-Fluoro-4-(1H-pyrrol-1-yl)phenol derivativeAldose Reductase (ALR2)Submicromolar[7]
3o 1,3-diaryl-pyrroleButyrylcholinesterase (BChE)1.71[8]
3p 1,3-diaryl-pyrroleButyrylcholinesterase (BChE)5.37[8]
4ad Polysubstituted pyrroleAcetylcholinesterase (AChE)2.95[9]

Table 3: Antimicrobial Activity of Related Phenolic Schiff Bases

Compound IDDerivative TypeMicroorganismInhibition Zone (mm) at 1 mg/mLReference
S-1 4-aminophenol Schiff baseStaphylococcus aureus14.18[10][11]
S-2 4-aminophenol Schiff baseStaphylococcus aureus20.12[10][11]
S-3 4-aminophenol Schiff baseBacillus subtilis15.28[10][11]

Signaling Pathways

The bioactive molecules derived from this compound can exert their effects through various cellular signaling pathways. For instance, many anticancer chalcones and Schiff bases are known to induce apoptosis (programmed cell death) in cancer cells. A simplified representation of a potential apoptosis-inducing pathway is shown below.

G cluster_pathway Hypothetical Apoptosis Induction Pathway Drug Bioactive Derivative (e.g., Chalcone) ROS ↑ Reactive Oxygen Species (ROS) Drug->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential signaling pathway for anticancer activity.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of bioactive molecules. The straightforward and adaptable synthetic protocols for generating chalcone and Schiff base derivatives, coupled with their promising biological activities, make this scaffold a significant tool for researchers in drug discovery and development. The data presented herein underscore the potential of these derivatives as leads for novel therapeutics. Further exploration of the structure-activity relationships of these compounds is warranted to optimize their potency and selectivity for various biological targets.

References

Application Notes and Protocols for the Electrochemical Analysis of 4-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive guide for the electrochemical analysis of 4-(1H-pyrrol-1-yl)phenol. This document is intended for researchers, scientists, and professionals in drug development and materials science. It outlines the necessary experimental setup, detailed protocols for cyclic voltammetry (CV) and electropolymerization, and expected data outcomes. The electrochemical behavior of this compound is of significant interest due to its dual functional moieties—a pyrrole ring and a phenol group—which are both electrochemically active. This allows for applications in biosensing, conducting polymer synthesis, and pharmaceutical analysis.

Introduction

This compound is a bifunctional organic molecule containing an electron-rich pyrrole ring and a redox-active phenol group. The pyrrole moiety can undergo electropolymerization to form conductive polymers, while the phenol group can be electrochemically oxidized. This dual reactivity makes it a versatile building block for creating functionalized electrode surfaces, developing novel sensors, and studying redox mechanisms relevant to drug metabolism.

Electrochemical techniques, particularly cyclic voltammetry, are powerful tools for investigating the redox properties and polymerization potential of such molecules.[1] These methods are highly sensitive, rapid, and cost-effective, providing valuable insights into reaction mechanisms, kinetics, and analytical detection.[2] This document details the standardized procedures for performing such analyses.

Experimental Setup

A standard three-electrode electrochemical cell is required for the analysis.[3] The setup consists of a working electrode, a reference electrode, and a counter (or auxiliary) electrode connected to a potentiostat.

Table 1: Required Equipment and Materials

ComponentDescriptionRecommended Specifications
Potentiostat An electronic instrument that controls the voltage difference between the working and reference electrodes.Gamry Framework™, Metrohm Autolab, or equivalent.
Electrochemical Cell A vessel to contain the sample solution and electrodes.A clean, glass cell of 5-20 mL volume.
Working Electrode The electrode where the reaction of interest occurs.Glassy Carbon Electrode (GCE), Gold (Au) Electrode, or Indium Tin Oxide (ITO) coated glass.
Reference Electrode An electrode with a stable and well-known electrode potential.Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).[1]
Counter Electrode An electrode that completes the circuit and passes current from the signal source to the working electrode.Platinum (Pt) wire or graphite rod.[4]
Analyte The molecule under investigation.This compound.
Solvent A medium to dissolve the analyte and supporting electrolyte.Dichloromethane (DCM) or Acetonitrile (ACN) for polymerization; Aqueous buffer for phenol analysis.
Supporting Electrolyte An inert salt that increases the conductivity of the solution.Tetrabutylammonium hexafluorophosphate (TBAPF6) for organic media; Phosphate buffer solution (PBS) or Britton-Robinson (BR) buffer for aqueous media.[4][5]
Gases For deoxygenating the solution to prevent interference.High-purity Nitrogen (N₂) or Argon (Ar).

Experimental Protocols

Protocol 1: Cyclic Voltammetry for Redox Analysis

This protocol is designed to study the oxidation of the phenol group of this compound.

  • Electrode Preparation:

    • Polish the working electrode (e.g., GCE) with alumina slurry on a polishing pad to a mirror finish.

    • Rinse thoroughly with deionized water and sonicate in ethanol and water to remove any residual abrasive particles.

    • Dry the electrode under a stream of nitrogen.

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable supporting electrolyte (e.g., 0.1 M PBS, pH 7.0).

    • Transfer an appropriate volume of the solution to the electrochemical cell.

    • Purge the solution with high-purity nitrogen or argon gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen/argon blanket over the solution during the experiment.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell, ensuring the electrodes are immersed in the solution but not touching each other.[1]

    • Connect the electrodes to the potentiostat.

    • Perform a background scan in the supporting electrolyte alone to identify any interfering peaks.

    • Set the CV parameters:

      • Initial Potential: 0.0 V

      • Vertex Potential: +1.0 V (or a potential sufficient to observe the oxidation peak)

      • Final Potential: 0.0 V

      • Scan Rate: 100 mV/s

    • Run the experiment and record the voltammogram.

    • To study the reaction mechanism, perform additional scans at varying scan rates (e.g., 20, 50, 100, 150, 200 mV/s).[6]

Protocol 2: Electropolymerization of this compound

This protocol facilitates the formation of a polymer film on the working electrode surface.

  • Electrode and Solution Preparation:

    • Prepare the working electrode (GCE, Au, or ITO) as described in Protocol 1.

    • Prepare a solution containing the monomer, this compound (e.g., 0.025 M), in an organic solvent like acetonitrile or dichloromethane containing a supporting electrolyte (e.g., 0.1 M TBAPF6).[4][7]

    • Deoxygenate the solution by purging with nitrogen or argon for 15 minutes.[8]

  • Electropolymerization Process:

    • Immerse the three electrodes in the monomer solution.

    • Use cyclic voltammetry to deposit the polymer film. Set the potential to cycle repeatedly (e.g., 10-20 cycles) between a lower limit (e.g., 0.0 V) and an upper limit where monomer oxidation occurs (e.g., +1.2 V).[4]

    • An increase in the peak current with each successive cycle indicates the growth of a conductive polymer film on the electrode surface.[8]

    • After polymerization, rinse the modified electrode gently with the pure solvent to remove any unreacted monomer and oligomers.[7]

  • Characterization of the Polymer Film:

    • Transfer the polymer-coated electrode to a fresh, monomer-free electrolyte solution.

    • Run a cyclic voltammogram to characterize the redox behavior of the deposited polymer film.

Data Presentation and Expected Results

The electrochemical analysis will yield quantitative data that can be used to characterize the redox properties of the molecule and the resulting polymer.

Table 2: Typical Electrochemical Parameters for Phenolic and Pyrrole Compounds

CompoundTechniqueWorking ElectrodeSupporting ElectrolyteOxidation Potential (V vs. Ag/AgCl)Notes
Acetaminophen (4-Acetamidophenol) CVGCEpH 2.2 Buffer~+0.75Oxidation of the phenol group.[1]
4-Aminophenol SWVMWCNT-PANI/LICPBS (pH 6.5)~+0.1The oxidation peak is pH-dependent.[6]
Pyrrole CVPt Electrode0.3 M H₂SO₄~+0.9Anodic oxidation peak leading to polymerization.[9]
1-(4-(1H-pyrrol-1-yl)phenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole CVGold Electrode0.1 M TBAPF6 in DCMPolymerization between 0.0 and +1.2 VUsed for creating a conductive polymer film.[4]

Note: The exact oxidation potential for this compound will depend on experimental conditions such as pH, solvent, and electrode material. The data above is for structurally related compounds and serves as a reference.

Visualized Workflows and Mechanisms

Diagrams created using Graphviz help visualize the experimental processes and underlying chemical transformations.

G cluster_prep Preparation Stage cluster_exp Experimental Stage cluster_analysis Analysis Stage A 1. Polish and Clean Working Electrode B 2. Prepare Analyte Solution (Monomer + Electrolyte) A->B C 3. Deoxygenate Solution (N2 or Ar Purge) B->C D 4. Assemble 3-Electrode Cell C->D E 5. Connect to Potentiostat D->E F 6. Apply Potential Scan (Cyclic Voltammetry) E->F G 7. Record Voltammogram (Current vs. Potential) F->G H 8. Analyze Data (Peak Potentials, Currents) G->H

Caption: Workflow for Electrochemical Analysis.

G cluster_process Electropolymerization Pathway Monomer This compound Monomer Radical Radical Cation (Oxidized Monomer) Monomer->Radical -e⁻ (Oxidation at Electrode) Polymer Conductive Polymer Film (Poly[this compound]) Radical->Polymer + Monomers -nH⁺, -ne⁻

Caption: Hypothetical Electropolymerization Pathway.

Conclusion

The protocols outlined in these application notes provide a robust framework for the electrochemical characterization of this compound. By employing cyclic voltammetry, researchers can effectively study the redox behavior of its phenol moiety and leverage the electropolymerization of the pyrrole group to fabricate modified electrodes. These methods are fundamental for unlocking the potential of this molecule in diverse fields, including the development of advanced biosensors, corrosion-resistant coatings, and novel electronic materials. The adaptability of the protocols allows for further optimization depending on the specific research objectives.

References

Application Note: A Robust, Scalable Laboratory Synthesis of 4-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed, step-by-step protocol for the multigram scale-up synthesis of 4-(1H-pyrrol-1-yl)phenol for laboratory use. The synthesis is achieved through the Clauson-Kaas reaction, a reliable and efficient method for forming N-substituted pyrroles.[1][2][3] This protocol outlines the reaction of 4-aminophenol with 2,5-dimethoxytetrahydrofuran in a glacial acetic acid medium. The procedure is designed for scalability and reproducibility, yielding a high-purity product suitable for researchers, scientists, and drug development professionals. All quantitative data, safety precautions, and a detailed experimental workflow are presented.

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active molecules and materials.[4] Its structure, combining a phenol and a pyrrole moiety, makes it a versatile building block in medicinal chemistry and materials science. The Clauson-Kaas pyrrole synthesis is a classic and widely used method for preparing N-substituted pyrroles from primary amines and 2,5-dialkoxytetrahydrofurans.[1][3] This reaction proceeds via an acid-catalyzed condensation mechanism, offering a straightforward route to the desired product.[3][5] This document presents an optimized protocol for the synthesis of this compound on a scale suitable for extensive laboratory research, focusing on procedural clarity, safety, and product purity.

Materials and Equipment

Reagents:

  • 4-Aminophenol (≥98%)

  • 2,5-Dimethoxytetrahydrofuran (>95%)

  • Glacial Acetic Acid (ACS grade)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate (ACS grade)

  • Hexanes (ACS grade)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Celite® (optional, for filtration)

Equipment:

  • Three-neck round-bottom flask (e.g., 1 L)

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (e.g., 1 L)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Experimental Protocol

1. Reaction Setup: a. Assemble a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glassware is clean and dry. b. Place the apparatus in a heating mantle on a magnetic stirrer within a well-ventilated chemical fume hood.

2. Reagent Addition: a. To the reaction flask, add 4-aminophenol (e.g., 21.8 g, 0.2 mol) and glacial acetic acid (400 mL). b. Begin stirring the mixture to achieve a suspension. c. In the addition funnel, place 2,5-dimethoxytetrahydrofuran (e.g., 29.1 g, 27.7 mL, 0.22 mol). d. Add the 2,5-dimethoxytetrahydrofuran dropwise to the stirred suspension over 30 minutes at room temperature. An exothermic reaction may be observed.

3. Reaction Execution: a. After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) using the heating mantle. b. Maintain the reflux with vigorous stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting 4-aminophenol is consumed.

4. Work-up and Extraction: a. After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. b. Slowly pour the cooled, dark reaction mixture into a beaker containing deionized water (800 mL) with stirring. c. Neutralize the acidic solution by carefully adding a saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is approximately 7-8. d. Transfer the neutralized aqueous mixture to a 1 L separatory funnel. e. Extract the aqueous layer with ethyl acetate (3 x 200 mL). f. Combine the organic layers.

5. Product Isolation and Purification: a. Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. b. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a dark solid. c. Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. d. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration using a Büchner funnel, washing with a small amount of cold hexanes. f. Dry the final product under vacuum to a constant weight.

Results and Discussion

This protocol provides a reliable method for synthesizing this compound on a multigram scale. The Clauson-Kaas reaction is robust, and the described work-up and purification steps are effective in yielding a high-purity product.

Quantitative Data Summary

ParameterValueUnitNotes
Reactants
4-Aminophenol21.82g(0.2 mol, 1.0 equiv)
2,5-Dimethoxytetrahydrofuran29.07g(0.22 mol, 1.1 equiv)
Solvent
Glacial Acetic Acid400mL-
Reaction Conditions
Temperature~118 (Reflux)°C-
Reaction Time3 - 4hoursMonitor by TLC
Product
Theoretical Yield31.84g-
Expected Yield (Typical)25.5 - 28.7g80-90%
AppearanceOff-white to light brown solid--
Melting Point185 - 189°C

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the structure. Expected chemical shifts (δ) in a suitable solvent like DMSO-d₆ would be: a singlet for the phenolic -OH proton (around 9.5 ppm), multiplets for the aromatic protons of the phenol ring (around 7.2 and 6.8 ppm), and triplets for the pyrrole protons (around 6.8 and 6.1 ppm).[6][7] The disappearance of the phenolic -OH signal upon adding D₂O can confirm its assignment.[7][8]

  • Purity: Purity can be assessed by HPLC or melting point determination. A sharp melting point range close to the literature value indicates high purity.

Experimental Workflow Diagram

G Synthesis Workflow for this compound cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase cluster_purification Purification Phase cluster_final Final Product A 1. Setup (Flask, Condenser, Stirrer) B 2. Charge Reagents (4-Aminophenol, Acetic Acid) A->B C 3. Add Reactant (2,5-Dimethoxytetrahydrofuran) B->C D 4. Reflux (3-4 hours at 118 °C) C->D E 5. Cool & Quench (Pour into Water) D->E F 6. Neutralize (Add Sat. NaHCO₃) E->F G 7. Extraction (Ethyl Acetate) F->G H 8. Dry Organic Layer (Anhydrous MgSO₄) G->H I 9. Solvent Removal (Rotary Evaporation) H->I J 10. Recrystallization (Hot Ethyl Acetate/Hexanes) I->J K 11. Isolate Product (Vacuum Filtration) J->K L 12. Dry Final Product (Under Vacuum) K->L M Pure this compound L->M

Caption: A flowchart illustrating the key stages of the synthesis.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Aminophenol: Harmful if swallowed or inhaled.[9] Suspected of causing genetic defects.[9][10] It is also very toxic to aquatic life with long-lasting effects.[9][10] Avoid creating dust and ensure proper ventilation.

  • 2,5-Dimethoxytetrahydrofuran: Flammable liquid and vapor.[11] Keep away from heat, sparks, and open flames.[11] Use only in a well-ventilated area and avoid breathing vapors.[11]

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory tract. Handle with extreme care.

  • Neutralization: The neutralization step with sodium bicarbonate is exothermic and releases carbon dioxide gas. Add the base slowly and with good stirring to control the reaction and prevent excessive foaming.

Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

Application Notes and Protocols: 4-(1H-pyrrol-1-yl)phenol as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(1H-pyrrol-1-yl)phenol as a versatile precursor in the synthesis of pharmaceutical intermediates. The document outlines its chemical properties, potential applications in drug discovery, and detailed protocols for its derivatization into structures with potential therapeutic relevance, particularly as anti-inflammatory agents and kinase inhibitors.

Introduction

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various chemical transformations make it an attractive building block for the design of novel therapeutic agents. When functionalized with a phenol group at the 4-position of the N-phenyl ring, as in this compound, the resulting molecule offers multiple reaction sites for further elaboration, making it a valuable precursor for creating diverse libraries of compounds for drug discovery.

This document focuses on the application of this compound in the synthesis of a representative pharmaceutical intermediate with potential as a selective cyclooxygenase-2 (COX-2) inhibitor. The protocols provided are based on established synthetic methodologies and are intended to serve as a guide for researchers in the field.

Chemical Properties of this compound

PropertyValue
CAS Number 23351-09-9[1]
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.19 g/mol [1]
Appearance Light yellow to beige crystalline powder[2]
Melting Point 119-124 °C[3]
Boiling Point Not available
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents.

Synthesis of a Diarylether-Based Pharmaceutical Intermediate

A common structural motif in selective COX-2 inhibitors is the presence of two appropriately substituted aromatic rings. The phenolic hydroxyl group of this compound provides a convenient handle for introducing a second aryl group via a Williamson ether synthesis. This protocol describes the synthesis of 1-(4-((4-(methylsulfonyl)phenyl)methoxy)phenyl)-1H-pyrrole, a potential intermediate for the development of novel anti-inflammatory agents.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize 1-(4-((4-(methylsulfonyl)phenyl)methoxy)phenyl)-1H-pyrrole from this compound and 1-(bromomethyl)-4-(methylsulfonyl)benzene.

Materials:

  • This compound

  • 1-(bromomethyl)-4-(methylsulfonyl)benzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-(bromomethyl)-4-(methylsulfonyl)benzene (1.1 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 56 °C).

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude product in ethyl acetate (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with deionized water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(4-((4-(methylsulfonyl)phenyl)methoxy)phenyl)-1H-pyrrole.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass (g)Yield (%)Purity (%)
This compound159.1910.01.59->98
1-(bromomethyl)-4-(methylsulfonyl)benzene249.1211.02.74->98
Potassium Carbonate138.2120.02.76--
1-(4-((4-(methylsulfonyl)phenyl)methoxy)phenyl)-1H-pyrrole329.40--85-95 (Typical)>98 (after chromatography)

Visualization of Synthetic and Biological Pathways

Synthetic Workflow

Synthesis_Workflow Precursor This compound Step1 Williamson Ether Synthesis (K2CO3, Acetone, Reflux) Precursor->Step1 Reagent 1-(bromomethyl)-4- (methylsulfonyl)benzene Reagent->Step1 Intermediate 1-(4-((4-(methylsulfonyl)phenyl)methoxy)phenyl)-1H-pyrrole Step1->Intermediate

Caption: Synthetic workflow for the preparation of a diarylether intermediate.

Potential Biological Signaling Pathway

The synthesized intermediate, bearing the 4-(methylsulfonyl)phenyl group characteristic of many COX-2 inhibitors, is designed to target the cyclooxygenase pathway involved in inflammation.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolism PGs Prostaglandins (e.g., PGE2) COX2->PGs Synthesis Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediation Intermediate Pharmaceutical Intermediate (Potential COX-2 Inhibitor) Intermediate->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by a potential drug candidate.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of pharmaceutical intermediates. Its bifunctional nature allows for selective modifications at either the pyrrole or the phenol moiety, enabling the generation of diverse chemical libraries. The protocol detailed herein for the synthesis of a diarylether derivative serves as a practical example of its application in constructing molecules with potential COX-2 inhibitory activity. Researchers and drug development professionals can leverage the reactivity of this compound to explore novel chemical space and develop next-generation therapeutics for inflammatory diseases and other conditions.

References

Troubleshooting & Optimization

Troubleshooting low yield in Paal-Knorr synthesis of 4-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Paal-Knorr Synthesis of 4-(1H-pyrrol-1-yl)phenol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Paal-Knorr synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the Paal-Knorr synthesis of this compound?

The Paal-Knorr synthesis of this compound proceeds by the condensation of a 1,4-dicarbonyl compound, such as succinaldehyde or its synthetic equivalent (e.g., 2,5-dimethoxytetrahydrofuran), with 4-aminophenol.[1] The reaction is typically acid-catalyzed and involves several key steps:

  • Hemiaminal Formation: The synthesis begins with the nucleophilic attack of the primary amine of 4-aminophenol on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.

  • Intramolecular Cyclization: This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group, resulting in a cyclized 2,5-dihydroxytetrahydropyrrole derivative. This ring-closing step is often the rate-determining step of the reaction.[2]

  • Dehydration: The synthesis concludes with the acid-catalyzed dehydration of this cyclic intermediate, which eliminates two molecules of water to form the stable aromatic pyrrole ring.[1]

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diketone 1,4-Dicarbonyl plus + diketone->plus amine 4-Aminophenol hemiaminal Hemiaminal amine->hemiaminal + H⁺ plus->amine cyclic_intermediate Cyclic Intermediate hemiaminal->cyclic_intermediate Cyclization pyrrole This compound cyclic_intermediate->pyrrole - 2H₂O (Dehydration)

Caption: Reaction mechanism for the Paal-Knorr synthesis of this compound.

Q2: What are the most common 1,4-dicarbonyl sources for this synthesis?

Commonly used 1,4-dicarbonyl compounds or their synthetic equivalents include:

  • 2,5-Hexanedione (Acetonylacetone): Leads to a 2,5-dimethyl substituted pyrrole ring.

  • Succinaldehyde: Leads to an unsubstituted pyrrole ring. It is often generated in situ from precursors.

  • 2,5-Dimethoxytetrahydrofuran: A stable precursor that hydrolyzes under acidic conditions to form succinaldehyde, offering easier handling.

Q3: How does the reactivity of 4-aminophenol affect the reaction?

4-Aminophenol is an aromatic amine with an electron-donating hydroxyl (-OH) group in the para position. This group increases the nucleophilicity of the amino group, which can facilitate the initial attack on the dicarbonyl compound. However, aromatic amines are generally less basic and nucleophilic than aliphatic amines, which may necessitate slightly more forcing conditions or longer reaction times compared to syntheses with alkylamines.[3]

Troubleshooting Guide for Low Yield

Low yields in the Paal-Knorr synthesis of this compound can be attributed to several factors. This guide provides a systematic approach to identify and resolve common issues.

Troubleshooting_Workflow start Low Yield Observed check_purity 1. Check Purity of Starting Materials (4-aminophenol, dicarbonyl source) start->check_purity check_conditions 2. Review Reaction Conditions check_purity->check_conditions Pure purify Action: Purify reagents (recrystallize/distill). check_purity->purify Impure? check_side_reactions 3. Analyze for Side Products check_conditions->check_side_reactions Conditions OK optimize_catalyst Action: Optimize catalyst. - Use mild acid (e.g., Acetic Acid). - Avoid pH < 3. - Try solid acids (Alumina, Clays). check_conditions->optimize_catalyst Suboptimal Catalyst? optimize_temp_time Action: Adjust Temperature/Time. - Increase temperature moderately. - Consider microwave irradiation. check_conditions->optimize_temp_time Incomplete Reaction? check_workup 4. Evaluate Workup & Purification check_side_reactions->check_workup No furan_mitigation Furan byproduct? Action: Reduce acidity (pH > 3), use excess amine. check_side_reactions->furan_mitigation Yes polymer_mitigation Polymerization/Tarry mixture? Action: Lower temperature, use milder catalyst. check_side_reactions->polymer_mitigation Yes optimize_purification Action: Optimize purification. - Check solvent polarity for chromatography. - Test different recrystallization solvents. check_workup->optimize_purification Losses during purification? end Yield Improved check_workup->end No purify->check_conditions optimize_catalyst->check_side_reactions optimize_temp_time->check_side_reactions furan_mitigation->check_workup polymer_mitigation->check_workup optimize_purification->end

Caption: A troubleshooting workflow for low yield in the Paal-Knorr synthesis.

Problem 1: The reaction is sluggish or does not go to completion.

  • Possible Cause: Insufficiently reactive starting materials or suboptimal reaction conditions. Aromatic amines like 4-aminophenol can be less reactive than aliphatic amines.[3]

  • Solutions:

    • Increase Temperature: Gently increase the reaction temperature. Refluxing in a suitable solvent like ethanol or acetic acid is common.

    • Microwave Irradiation: Employ microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and often improves yields.[4][5]

    • Catalyst Choice: Ensure an appropriate acid catalyst is used. While strong acids can work, they may also promote side reactions. Acetic acid is a common and effective choice.[6] Solid acid catalysts like alumina can also be effective and simplify workup.[7][8]

Problem 2: A significant amount of a furan byproduct is observed.

  • Possible Cause: The formation of a furan byproduct via acid-catalyzed self-condensation of the 1,4-dicarbonyl compound is the most common side reaction. This is favored by highly acidic conditions (pH < 3).[6]

  • Solutions:

    • Control Acidity: Avoid strong mineral acids like HCl or H₂SO₄, or use them in catalytic amounts. Using a weaker acid like acetic acid or a solid acid catalyst can suppress furan formation.

    • Stoichiometry: Use a slight excess of 4-aminophenol to favor the pyrrole formation pathway over the competing furan synthesis.

Problem 3: The reaction mixture turns dark, and a tarry substance forms.

  • Possible Cause: Polymerization of the starting materials or the pyrrole product can occur, especially under harsh conditions (high temperatures or strong acid). Phenols are also susceptible to oxidation, which can produce colored impurities.

  • Solutions:

    • Milder Conditions: Lower the reaction temperature and use a milder catalyst.[9]

    • Inert Atmosphere: If oxidation is suspected, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 4: Low recovery of the product after purification.

  • Possible Cause: The product, this compound, has both a nonpolar pyrrole ring and a polar phenol group, which can make purification challenging. It may be partially soluble in both aqueous and organic phases during extraction or adhere strongly to silica gel.

  • Solutions:

    • Chromatography: If using column chromatography, carefully select the eluent system. A gradient of ethyl acetate in hexanes is a good starting point. The phenolic hydroxyl group can cause streaking on silica gel; adding a small amount of acetic acid or triethylamine to the eluent can improve peak shape.

    • Recrystallization: This is often a highly effective method for purifying solid products.[10] Test various solvent systems (e.g., ethanol/water, toluene, or ethyl acetate/hexanes) to find one where the product is soluble when hot but sparingly soluble when cold.[11][12]

Data Presentation: Catalyst and Condition Effects

The choice of catalyst and reaction conditions significantly impacts the yield of N-aryl pyrroles in the Paal-Knorr synthesis. The following table summarizes yields obtained for the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole (a close analog) under various conditions, which can serve as a starting point for optimizing the synthesis of this compound.

Entry Amine Dicarbonyl Catalyst / Conditions Time Yield (%) Reference
1Aniline2,5-HexanedioneAcetic Acid, 110 °C2 h>90[13]
2Aniline2,5-HexanedioneCATAPAL 200 (Alumina), 60 °C, Solvent-free45 min96[7][8]
3Aniline2,5-HexanedionePolystyrenesulfonate, Water/Ethanol, RT2 h~95[3]
4Aniline2,5-HexanedioneSc(OTf)₃ (1 mol%), Solvent-free, 80 °C10 min98[14]
5Aniline2,5-HexanedioneAcetic Acid, Microwave, 150 °C2 min89[5][15]
6Aniline2,5-HexanedioneNo catalyst, Reflux in Ethanol4 h~85[13]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

Protocol 1: Conventional Synthesis using Acetic Acid

This protocol is a standard method using a common weak acid catalyst.

Experimental_Workflow_Conventional start Start mix 1. Mix 4-aminophenol, 2,5-dimethoxytetrahydrofuran, and glacial acetic acid. start->mix heat 2. Heat mixture to reflux (e.g., 100-110 °C). mix->heat monitor 3. Monitor reaction by TLC. heat->monitor cool 4. Cool to room temperature. monitor->cool workup 5. Perform aqueous workup (add water, extract with ethyl acetate). cool->workup dry 6. Dry organic layer and concentrate. workup->dry purify 7. Purify crude product by column chromatography or recrystallization. dry->purify end End purify->end

Caption: A general experimental workflow for the Paal-Knorr synthesis.

  • Materials:

    • 4-Aminophenol (1.0 eq)

    • 2,5-Dimethoxytetrahydrofuran (1.0 - 1.2 eq)

    • Glacial Acetic Acid (as solvent)

    • Water, Ethyl Acetate, Brine

    • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 4-aminophenol and 2,5-dimethoxytetrahydrofuran in glacial acetic acid.

    • Heat the reaction mixture to reflux (approximately 110-120 °C) and stir.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

    • After completion, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker of cold water and stir.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of acetic acid used).

    • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution (to neutralize excess acetic acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography (e.g., silica gel, gradient elution with hexane/ethyl acetate) or recrystallization.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a rapid and often higher-yielding alternative.[4]

  • Materials:

    • 4-Aminophenol (1.0 eq)

    • 2,5-Hexanedione (1.0 eq)

    • Glacial Acetic Acid (catalytic amount, e.g., 5-10 mol%)

    • Ethanol (or solvent-free)

  • Procedure:

    • In a microwave-safe reaction vessel, combine 4-aminophenol, 2,5-hexanedione, and a catalytic amount of glacial acetic acid. If using a solvent, add ethanol.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 2-10 minutes).[5][15]

    • Monitor for completion by TLC after a single irradiation cycle or by running test reactions at different time points.

    • Once the reaction is complete, cool the vessel to room temperature.

    • Perform an appropriate workup, which may involve partitioning the mixture between water and an organic solvent (e.g., ethyl acetate), followed by washing, drying, and concentration as described in Protocol 1.

    • Purify the crude product as needed.

References

How to minimize furan byproduct in Paal-Knorr pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize furan byproduct formation during Paal-Knorr pyrrole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the Paal-Knorr pyrrole synthesis, and why does it form?

The most common byproduct is the corresponding furan.[1] Furan formation occurs through a competing acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl starting material, without the involvement of the amine.[2] This pathway is particularly favored under strongly acidic conditions.

Q2: How does pH affect the outcome of the Paal-Knorr synthesis?

The pH of the reaction medium is a critical factor that dictates the selectivity between pyrrole and furan formation.

  • Strongly Acidic Conditions (pH < 3): These conditions favor the formation of the furan byproduct. The strong acid protonates the primary amine, converting it into its non-nucleophilic ammonium salt. This reduces the concentration of the amine available to react with the dicarbonyl compound, allowing the acid-catalyzed self-cyclization of the dicarbonyl to the furan to dominate.[1][3]

  • Neutral to Weakly Acidic Conditions: These conditions are optimal for pyrrole synthesis. A weak acid, such as acetic acid, can facilitate the reaction by protonating a carbonyl group, making it more electrophilic for the amine to attack, without fully protonating and deactivating the amine nucleophile.[1][3]

Q3: What type of catalysts are recommended to maximize pyrrole yield?

To favor pyrrole formation, it is advisable to use weak Brønsted acids or Lewis acids. These catalysts enhance the reaction rate without creating a highly acidic environment that promotes furan formation.

  • Weak Brønsted Acids: Acetic acid is a commonly used weak acid that accelerates the reaction while maintaining conditions favorable for pyrrole synthesis.[1]

  • Lewis Acids: A variety of Lewis acids have been shown to be effective catalysts, often allowing for milder reaction conditions. Examples include Scandium(III) triflate (Sc(OTf)₃), Iron(III) triflate (Fe(OTf)₃), and Bismuth(III) nitrate (Bi(NO₃)₃).[4][5]

  • Heterogeneous Catalysts: Solid acid catalysts like silica-supported sulfuric acid can also be used, offering the advantage of easy separation from the reaction mixture.[3]

Q4: Can reaction time and temperature be optimized to suppress furan formation?

Yes, optimizing reaction time and temperature can help minimize side reactions. Prolonged reaction times at high temperatures can lead to degradation of starting materials and products. Microwave-assisted synthesis is a highly effective technique for rapidly heating the reaction mixture to the desired temperature, often leading to significantly shorter reaction times (minutes instead of hours), higher yields, and cleaner reaction profiles.[6][7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
High Furan Byproduct Content Reaction conditions are too acidic.- Adjust pH: Ensure the reaction medium is neutral or weakly acidic. Avoid strong acids like HCl or H₂SO₄. Use a weak acid like acetic acid.[1][3]- Change Catalyst: Switch to a milder Lewis acid catalyst (e.g., Sc(OTf)₃, Fe(OTf)₃).[4]
Low or No Pyrrole Yield 1. Amine is not sufficiently nucleophilic: The amine may be protonated by a strong acid.2. Reaction is too slow: Insufficient activation of the carbonyl group.1. Reduce Acidity: If using an acid, switch to a weaker one.[1]2. Use a Catalyst: Introduce a weak Brønsted acid or a Lewis acid to catalyze the reaction.[3][4]3. Increase Temperature: Gently heat the reaction or consider using microwave irradiation to accelerate the reaction.[8]
Reaction Mixture Darkens or Forms Tar Decomposition of starting materials or product due to harsh conditions.- Lower Temperature: Reduce the reaction temperature.- Shorten Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed. The use of microwave synthesis can significantly reduce the required reaction time.[8]- Use a Milder Catalyst: Strong acids can cause decomposition; switch to a Lewis acid or a weaker Brønsted acid.[5]

Quantitative Data

The following table summarizes the yields of N-substituted pyrroles from the reaction of 2,5-hexanedione with various amines under different catalytic conditions designed to favor pyrrole formation.

AmineCatalystSolventConditionsPyrrole Yield (%)Reference
AnilineHydrochloric Acid (1 drop)MethanolReflux, 15 min~52%[9]
2-(tert-butyl)aniline(R)-C1 (chiral phosphoric acid)CCl₄Room Temp.94%[4]
AnilineGraphene OxideNone (Solvent-free)100 °C, 30 min>95%[10]
Various primary aminesAcetic AcidNone (Solvent-free)Microwave, 120-150 °C, 2-10 min65-89%[11]
Various aminesIron(III) chlorideWaterMild conditionsGood to Excellent[12]
Various aminesSilica Sulfuric AcidNone (Solvent-free)Room Temp., 3 minup to 98%[3]

Experimental Protocols

Protocol 1: Conventional Heating Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole

This protocol describes a microscale synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole using a weak acid catalyst to minimize furan formation.[9]

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • Hexane-2,5-dione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 15 minutes.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Expected Yield: Approximately 52% (178 mg).[9]

Protocol 2: Microwave-Assisted Synthesis of N-Substituted Pyrroles

This protocol provides a general procedure for the rapid synthesis of N-substituted pyrroles using microwave irradiation, which often leads to higher yields and shorter reaction times.[13][14]

Materials:

  • 1,4-Dicarbonyl compound (1.0 equiv)

  • Primary amine (1.1-1.5 equiv)

  • Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)

  • Catalyst (e.g., Acetic Acid) (optional)

Procedure:

  • In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.

  • Add the chosen solvent and catalyst, if required.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

  • Purify the product by column chromatography or recrystallization as needed.

Visualizations

Paal_Knorr_Pathways Start 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + R-NH2 (Weak Acid/Neutral) Enol Enol Intermediate Start->Enol Acid-Catalyzed Tautomerization Amine Primary Amine (R-NH2) Amine->Hemiaminal ProtonatedAmine Protonated Amine (R-NH3+) Non-nucleophilic Amine->ProtonatedAmine + H+ (Strong Acid, pH < 3) Acid Acid Catalyst (H+) Acid->Enol Acid->ProtonatedAmine CyclicHemiaminal Cyclic Intermediate Hemiaminal->CyclicHemiaminal Intramolecular Cyclization Pyrrole Pyrrole CyclicHemiaminal->Pyrrole - 2H2O Furan Furan (Byproduct) Enol->Furan Intramolecular Cyclization - H2O

Caption: Competing pathways in the Paal-Knorr synthesis.

Troubleshooting_Workflow Start Paal-Knorr Reaction CheckProduct Analyze Product Mixture (e.g., GC-MS, NMR) Start->CheckProduct HighFuran High Furan Content? CheckProduct->HighFuran LowYield Low Pyrrole Yield? HighFuran->LowYield No AdjustpH Decrease Acidity: - Use weak acid (e.g., Acetic Acid) - Use Lewis Acid Catalyst HighFuran->AdjustpH Yes DesiredProduct Desired Pyrrole Product LowYield->DesiredProduct No OptimizeConditions Optimize Conditions: - Use milder catalyst - Consider microwave synthesis - Check amine reactivity LowYield->OptimizeConditions Yes AdjustpH->Start Re-run Reaction OptimizeConditions->Start Re-run Reaction

Caption: Troubleshooting workflow for Paal-Knorr pyrrole synthesis.

References

Optimizing reaction conditions for 4-(1H-pyrrol-1-yl)phenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(1H-pyrrol-1-yl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful synthesis and optimization of this valuable compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the synthesis of this compound, primarily via the Paal-Knorr condensation method.

Q1: My reaction yield is very low. What are the common causes?

A1: Low yields in the Paal-Knorr synthesis of this compound can stem from several factors:

  • Incorrect pH: The reaction is acid-catalyzed, but excessively acidic conditions (pH < 3) can favor the formation of furan byproducts.[1][2][3] It is crucial to maintain weakly acidic or near-neutral conditions.

  • Purity of Reactants: Impurities in the starting materials, particularly the 4-aminophenol or the 1,4-dicarbonyl source (e.g., 2,5-dimethoxytetrahydrofuran), can lead to unwanted side reactions and lower the yield.[1]

  • Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures or prolonged reaction times can lead to the degradation of the starting materials or product, often forming dark, tar-like substances.[1]

  • Reactivity of Amine: As an aromatic amine, 4-aminophenol is less nucleophilic than aliphatic amines. This can result in a slower reaction. Gentle heating or the use of an appropriate catalyst can help overcome this.[1]

Q2: I am observing a significant furan byproduct instead of the desired pyrrole. How can I prevent this?

A2: Furan formation is the most common side reaction and occurs when the 1,4-dicarbonyl compound self-condenses under strongly acidic conditions.[1] To favor pyrrole synthesis:

  • Control Acidity: Avoid strong acids. Use a weak acid like acetic acid or a Lewis acid catalyst such as iron(III) chloride (FeCl₃).[2][4]

  • Buffer the Reaction: Using a buffer system, such as sodium acetate, can help maintain the optimal pH for the reaction.[5]

  • Use an Excess of Amine: Employing a slight excess of 4-aminophenol can help push the reaction equilibrium towards the formation of the pyrrole product.[2]

Q3: The reaction mixture has turned dark brown or black, making purification difficult. What causes this and how can I minimize it?

A3: The formation of dark, polymeric, or tar-like substances is often due to overly harsh reaction conditions.

  • Lower the Temperature: High temperatures can cause degradation of the phenol ring or other sensitive functional groups. Try running the reaction at a lower temperature for a longer duration.[1]

  • Use Milder Catalysts: Strong acids can promote polymerization. Consider using milder catalysts like iodine or montmorillonite clay.[6]

  • Inert Atmosphere: The phenol group in 4-aminophenol can be susceptible to oxidation, especially at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that lead to colored impurities.

Q4: Are there any specific side reactions related to the phenol group in 4-aminophenol?

A4: Yes, the unprotected phenol group can be reactive.

  • Oxidation: As mentioned, phenols are prone to oxidation, which can generate highly colored quinone-type impurities. This is exacerbated by heat and the presence of oxygen.

  • O-Alkylation/Acylation: While less common under typical Paal-Knorr conditions, if your reaction contains potential alkylating or acylating agents as impurities or solvents, you could see side reactions at the phenolic oxygen. Ensure the purity of all reagents and solvents.

Experimental Protocols

The most common and reliable method for synthesizing this compound is the Paal-Knorr reaction, often using 2,5-dimethoxytetrahydrofuran as a stable and easy-to-handle precursor for the required 1,4-dicarbonyl compound, succinaldehyde.

Protocol 1: Acetic Acid Catalyzed Synthesis

This protocol is a standard method using a weak Brønsted acid catalyst.

Materials:

  • 4-Aminophenol

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial Acetic Acid

  • Ethanol or Dioxane (solvent)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminophenol (1.0 eq) in the chosen solvent (e.g., ethanol).

  • Add 2,5-dimethoxytetrahydrofuran (1.05 - 1.1 eq).

  • Add glacial acetic acid (0.1 - 0.5 eq) to catalyze the reaction.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Protocol 2: Microwave-Assisted, Iodine-Catalyzed Synthesis (Solvent-Free)

This protocol offers a greener and often faster alternative to conventional heating.[7]

Materials:

  • 4-Aminophenol (1.0 mmol)

  • 2,5-Dimethoxytetrahydrofuran (1.2 mmol)

  • Iodine (I₂) (5 mol%)

  • Diethyl Ether (for workup)

Procedure:

  • In a microwave-safe reaction vial, combine 4-aminophenol, 2,5-dimethoxytetrahydrofuran, and iodine.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-140 °C) for a short duration (e.g., 5-15 minutes). Monitor pressure to ensure it remains within safe limits.

  • After the reaction is complete (monitored by TLC), cool the vial to room temperature.

  • Add diethyl ether to the reaction mixture and filter to remove any insoluble material.

  • Evaporate the diethyl ether to isolate the crude product.

  • Purify the product as described in Protocol 1 (column chromatography or recrystallization).

Data Presentation: Reaction Condition Optimization

The choice of catalyst and conditions can significantly impact the success of the synthesis. The following table summarizes various reported conditions for the Paal-Knorr/Clauson-Kaas synthesis of N-substituted pyrroles, which can be adapted for this compound.

CatalystSolventTemperatureTimeTypical YieldReference(s)
Acetic AcidEthanol / DioxaneReflux4-12 hGood[2][3]
Iron(III) Chloride (FeCl₃)WaterRoom Temp.1-2 hGood to Excellent[4]
Iodine (I₂)Solvent-free (MW)100-140 °C5-15 min75-98%[7]
Nicotinamide1,4-DioxaneReflux3-5 h63-77%[5]
Zinc(II) triflate (Zn(OTf)₂)Solvent-free70 °C8 hModerate to Excellent[5][8]
None (MW)Water150 °C10 min81-99%[5][8]

Visualizing the Process

Diagrams can help clarify the chemical transformation and the experimental steps involved.

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product r1 4-Aminophenol r2 1,4-Dicarbonyl (from precursor) hemiaminal Hemiaminal r2->hemiaminal + H⁺ - H₂O cyclic_hemiaminal Cyclic Intermediate (2,5-dihydroxytetrahydropyrrole) hemiaminal->cyclic_hemiaminal Intramolecular Cyclization product This compound cyclic_hemiaminal->product Dehydration (-2 H₂O)

Caption: Paal-Knorr reaction mechanism for pyrrole synthesis.

Experimental_Workflow start 1. Combine Reactants (4-Aminophenol, Carbonyl Source, Solvent) add_catalyst 2. Add Catalyst (e.g., Acetic Acid, I₂) start->add_catalyst reaction 3. Reaction (Conventional Heating or Microwave) add_catalyst->reaction workup 4. Workup (Extraction & Washing) reaction->workup purify 5. Purification (Chromatography or Recrystallization) workup->purify product 6. Pure Product purify->product

References

Technical Support Center: Purification of Crude 4-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 4-(1H-pyrrol-1-yl)phenol by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: Crude this compound, especially when synthesized via the Paal-Knorr reaction using 4-aminophenol and a 1,4-dicarbonyl precursor (like 2,5-dimethoxytetrahydrofuran), may contain several types of impurities:

  • Unreacted Starting Materials: The most common impurity is likely unreacted 4-aminophenol.

  • Polymeric Byproducts: Acid-catalyzed self-polymerization of the pyrrole ring or polymerization of starting materials can lead to high molecular weight, often colored, impurities.

  • Oxidation Products: Phenolic compounds, including 4-aminophenol and the product itself, are susceptible to oxidation, which can result in colored impurities. The product is often described as a cream to light brown powder, indicating the presence of some level of colored species even in the purified form.[1]

  • Side-Reaction Products: Incomplete cyclization or alternative reaction pathways during the Paal-Knorr synthesis can generate various side products.

Q2: What is a good starting point for a mobile phase to purify this compound on a silica gel column?

A2: A good starting point for a mobile phase is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. Based on the predicted XlogP of 2.7 for this compound, a gradient elution from a low to a higher concentration of ethyl acetate in hexane is recommended.[2] You can start with a system like 95:5 hexane/ethyl acetate and gradually increase the proportion of ethyl acetate. For similar pyrrole-containing compounds, gradients of hexane/ethyl acetate have been used effectively.[3]

Q3: My compound is streaking or tailing on the TLC plate and the column. What can I do?

A3: Peak tailing with phenolic compounds on silica gel is a common issue, often caused by interactions between the acidic silanol groups on the silica surface and the phenolic hydroxyl group.[4] Here are several strategies to mitigate this:

  • Mobile Phase Modification:

    • Add a small amount of a polar solvent: Including a small percentage of methanol (e.g., 1-5%) in your eluent can help to block the active sites on the silica gel.[5]

    • Add a small amount of acid: Adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can protonate the compound and reduce its interaction with the silica.

  • Change the Stationary Phase:

    • Use deactivated silica: You can deactivate the silica gel by pre-treating it with a base like triethylamine.[6][7]

    • Switch to neutral alumina: Neutral alumina can be a good alternative to silica for purifying compounds that are sensitive to the acidic nature of silica gel.[5]

Q4: I am not getting good separation between my product and a closely-eluting impurity. How can I improve the resolution?

A4: To improve the resolution between two closely-eluting compounds, you can try the following:

  • Use a shallower solvent gradient: A slower, more gradual increase in the polarity of the mobile phase can improve separation.

  • Try a different solvent system: The selectivity of the separation can be altered by changing the solvents. For aromatic compounds, incorporating toluene or dichloromethane in the mobile phase can sometimes provide better separation than traditional hexane/ethyl acetate systems.[5] For example, a dichloromethane/methanol system could be effective.

  • Ensure proper column packing and sample loading: A well-packed column with a narrow band of loaded sample is crucial for good separation. Consider dry loading your sample if it is not very soluble in the initial mobile phase.[2][3]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the column chromatography purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Compound will not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A gradient of hexane/ethyl acetate moving towards 100% ethyl acetate, and then potentially adding a small amount of methanol, can be effective.
The compound has decomposed on the silica gel.Test the stability of your compound on a silica TLC plate by spotting it and letting it sit for an hour before eluting. If it decomposes, consider using a less acidic stationary phase like neutral alumina.
Product elutes with the solvent front The mobile phase is too polar.Start with a less polar mobile phase, for example, 98:2 hexane/ethyl acetate.
Poor separation of fractions (all fractions are mixed) Column was overloaded with the crude sample.Use a larger column or load less sample. A general rule is to use a silica gel to crude product weight ratio of at least 30:1.
The sample was not loaded in a narrow band.Dissolve the crude product in a minimal amount of solvent for loading.[2] For better results, consider dry loading the sample by adsorbing it onto a small amount of silica gel.[3]
The solvent system does not provide adequate selectivity.Experiment with different solvent systems on a TLC plate first. Consider systems like dichloromethane/methanol or hexane/toluene with a polar modifier.[5]
Observed Peak Tailing Strong interaction between the phenolic group and acidic silica.Add a small amount of a polar modifier like methanol or an acid like acetic acid to the mobile phase.[4][5]
The column is overloaded.Reduce the amount of crude material loaded onto the column.
The chosen stationary phase is not suitable.Switch to a different stationary phase such as neutral alumina.[5]
Colored impurities co-elute with the product The impurities have similar polarity to the product.Re-chromatograph the mixed fractions using a different solvent system to alter the selectivity.
The product itself is degrading on the column.Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution, or switch to a less reactive stationary phase like alumina.

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound

This protocol provides a general procedure that should be optimized for your specific crude mixture.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • TLC plates (silica gel coated)

  • UV lamp

  • Collection tubes

  • Rotary evaporator

2. Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 1:1) to determine the optimal solvent system for separation. The ideal system should give your product an Rf value of approximately 0.2-0.3.

  • Column Packing (Wet Slurry Method):

    • Secure the column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the packed silica gel.

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[3]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the initial mobile phase to the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.

    • Monitor the elution of your compound by collecting small fractions and analyzing them by TLC.

  • Fraction Analysis and Product Isolation:

    • Spot each fraction on a TLC plate and visualize under a UV lamp.

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Suggested Mobile Phase Systems for TLC Analysis
Solvent System (Hexane:Ethyl Acetate)PolarityExpected Rf of this compound
95:5LowLow
90:10Low-MediumLow to Medium
80:20MediumMedium
70:30Medium-HighMedium to High
50:50HighHigh

Note: The optimal Rf for column chromatography is typically between 0.2 and 0.3.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc_analysis 1. TLC Analysis of Crude column_packing 2. Pack Column (Silica Gel) tlc_analysis->column_packing sample_loading 3. Dry Load Sample column_packing->sample_loading elution 4. Elute with Gradient (Hexane/EtOAc) sample_loading->elution collect_fractions 5. Collect Fractions elution->collect_fractions analyze_fractions 6. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure evaporate_solvent 8. Evaporate Solvent combine_pure->evaporate_solvent pure_product Purified Product evaporate_solvent->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_separation cluster_elution cluster_tailing start Problem with Purification poor_separation Poor Separation? start->poor_separation no_elution Compound Not Eluting? start->no_elution peak_tailing Peak Tailing? start->peak_tailing shallow_gradient Use Shallower Gradient poor_separation->shallow_gradient Yes change_solvent Change Solvent System (e.g., DCM/MeOH) poor_separation->change_solvent Yes repack_column Check Column Packing & Dry Load poor_separation->repack_column Yes increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes check_decomposition Check for Decomposition (Switch to Alumina if needed) no_elution->check_decomposition Yes add_modifier Add Modifier to Mobile Phase (e.g., MeOH, Acetic Acid) peak_tailing->add_modifier Yes reduce_load Reduce Sample Load peak_tailing->reduce_load Yes

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Technical Support Center: Regioselective Functionalization of 4-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective functionalization of 4-(1H-pyrrol-1-yl)phenol.

I. Understanding the Reactivity of this compound

The key challenge in the functionalization of this compound lies in controlling the regioselectivity. The molecule contains two aromatic rings with competing and influencing directing effects. The phenol ring is activated by the hydroxyl group, which is a strong ortho-, para-director.[1][2] The pyrrole ring is also electron-rich and highly susceptible to electrophilic attack, typically at the C2 and C5 positions.[3][4] The nitrogen of the pyrrole is attached to the phenol ring, which influences the electronic properties of both rings.

Here is a diagram illustrating the key reactive sites:

Key reactive positions on this compound.

II. Frequently Asked Questions (FAQs)

Q1: I am planning an electrophilic aromatic substitution on this compound. Which ring is more likely to react, the phenol or the pyrrole?

A1: Both rings are activated towards electrophilic aromatic substitution. Pyrrole is generally more reactive than phenol.[2] However, the N-phenyl substitution on the pyrrole can decrease its reactivity. The outcome will depend on the specific reaction conditions and the electrophile used. For many common electrophilic substitutions, the phenol ring is expected to be the primary site of reaction due to the powerful activating effect of the hydroxyl group.

Q2: If the reaction occurs on the phenol ring, will the substituent add to the ortho or para position relative to the hydroxyl group?

A2: The hydroxyl group is a strong ortho-, para-director.[1][2] Since the para position is already substituted with the pyrrole group, electrophilic substitution is most likely to occur at the ortho position (C2 or C6) relative to the hydroxyl group.

Q3: I am getting a mixture of products. How can I improve the regioselectivity?

A3: A mixture of products can arise from substitution at different positions on the phenol ring, or on the pyrrole ring. To improve regioselectivity:

  • Protecting Groups: Protecting the highly activating hydroxyl group as an ether or ester can modulate its directing effect and prevent side reactions.[5]

  • Reaction Conditions: Temperature, solvent, and the choice of catalyst can significantly influence the regiochemical outcome.

  • Choice of Reagents: Using bulkier reagents may favor substitution at the less sterically hindered position.

Q4: I am attempting a Williamson ether synthesis to alkylate the hydroxyl group, but I am observing C-alkylation on the phenol ring. How can I favor O-alkylation?

A4: The competition between O-alkylation and C-alkylation of phenolates is a known issue.[6] To favor O-alkylation (ether formation):

  • Solvent Choice: Use aprotic polar solvents like DMF or DMSO.[6]

  • Base Selection: Stronger bases that completely deprotonate the phenol, such as sodium hydride (NaH), can favor O-alkylation.

  • Counter-ion: The nature of the counter-ion can influence the reaction.

To favor C-alkylation:

  • Solvent Choice: Protic solvents like water or ethanol can solvate the phenoxide oxygen, making the carbon positions more nucleophilic.[6]

III. Troubleshooting Guides

Problem 1: Low yield in Friedel-Crafts Acylation
Symptom Possible Cause Troubleshooting Steps
No or very low conversion to the desired acylated product.Deactivation of the catalyst: The phenolic hydroxyl group can coordinate with the Lewis acid catalyst (e.g., AlCl3), deactivating it.[7]1. Protect the hydroxyl group: Convert the phenol to an ether (e.g., methyl ether) or an ester before performing the acylation. The protecting group can be removed later.[5] 2. Use a stronger catalyst or excess catalyst: This may overcome the deactivation, but can lead to side reactions. 3. Fries Rearrangement: Consider performing a Fries rearrangement on the O-acylated product, which can be formed by reacting the phenol with an acyl chloride in the presence of a base.[7]
Formation of a complex mixture of products.Polysubstitution: The high reactivity of the phenol ring can lead to multiple acylations.1. Use milder reaction conditions: Lower the reaction temperature and use a less reactive acylating agent if possible. 2. Protect the hydroxyl group: This can reduce the activating effect of the phenol.
O-acylation instead of C-acylation.The phenolic oxygen is a competing nucleophile.This is often the initial product. The Fries rearrangement can be used to convert the O-acylated product to the desired C-acylated product.[7]
Problem 2: Poor Regioselectivity in Halogenation
Symptom Possible Cause Troubleshooting Steps
A mixture of mono-, di-, and tri-halogenated products is formed.Over-activation of the ring: The hydroxyl group strongly activates the ring, making it susceptible to multiple halogenations.[8]1. Use a milder halogenating agent: For example, use N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) instead of Br2 or Cl2.[4] 2. Control stoichiometry: Use only one equivalent of the halogenating agent. 3. Protect the hydroxyl group: This will reduce the activation of the ring.
Halogenation occurs on the pyrrole ring.The pyrrole ring is also highly reactive towards halogenation.1. Reaction conditions: At low temperatures and with less reactive halogenating agents, substitution on the phenol ring may be favored. 2. Protecting the pyrrole ring: While more complex, protecting the pyrrole nitrogen with an electron-withdrawing group can reduce its reactivity.
Problem 3: Unwanted Nitration Products
Symptom Possible Cause Troubleshooting Steps
Polymerization or decomposition of the starting material.Harsh nitrating conditions: Pyrroles are known to polymerize under strongly acidic conditions, such as with a mixture of nitric and sulfuric acids.[9]1. Use milder nitrating agents: Acetyl nitrate (generated in situ from nitric acid and acetic anhydride) is a common reagent for the nitration of sensitive substrates like pyrrole.[10] 2. Use a two-phase system or supported reagents: These methods can help to control the reaction and improve selectivity.[8]
A mixture of ortho- and para-nitrophenols is not possible here, but a mixture of mono- and di-nitro products on the phenol ring, or nitration on the pyrrole ring.Both rings are susceptible to nitration.1. Protect the hydroxyl group: This can direct nitration to specific positions or reduce the overall reactivity. 2. Careful control of reaction conditions: Temperature and the rate of addition of the nitrating agent are crucial.

IV. Experimental Protocols

A. General Protocol for Williamson Ether Synthesis (O-Alkylation)

This protocol is adapted from general procedures for the etherification of phenols.[11][12][13][14]

Reaction: this compound + R-X → 4-(1H-pyrrol-1-yl)phenoxy-R

Reagents and Equipment:

  • This compound

  • Alkyl halide (R-X, e.g., methyl iodide, ethyl bromide)

  • Base (e.g., K2CO3, NaH)

  • Solvent (e.g., DMF, acetone)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the base (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow for Williamson Ether Synthesis:

Williamson_Troubleshooting start Start Williamson Ether Synthesis reaction Reaction of this compound with alkyl halide and base start->reaction workup Workup and Product Analysis reaction->workup desired_product Desired O-alkylated Product workup->desired_product c_alkylation C-alkylation Observed workup->c_alkylation Mixture of Products low_yield Low Yield workup->low_yield no_reaction No Reaction workup->no_reaction change_solvent Change to Aprotic Solvent (DMF, DMSO) c_alkylation->change_solvent Troubleshoot stronger_base Use Stronger Base (NaH) c_alkylation->stronger_base Troubleshoot low_yield->stronger_base Troubleshoot increase_temp Increase Temperature/Reaction Time low_yield->increase_temp Troubleshoot no_reaction->increase_temp Troubleshoot check_reagents Check Reagent Quality no_reaction->check_reagents Troubleshoot change_solvent->reaction Retry stronger_base->reaction Retry increase_temp->reaction Retry check_reagents->reaction Retry

Troubleshooting workflow for Williamson ether synthesis.
B. General Protocol for Friedel-Crafts Acylation (via Fries Rearrangement)

This two-step protocol is recommended to avoid the issues of catalyst deactivation.[15][16][17][18]

Step 1: O-Acylation

Reaction: this compound + Acyl Chloride → 4-(1H-pyrrol-1-yl)phenyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane) with a base (e.g., pyridine or triethylamine, 1.2 eq).

  • Cool the mixture in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with dilute HCl, water, and brine.

  • Dry the organic layer and concentrate to obtain the crude ester, which can be used in the next step without further purification.

Step 2: Fries Rearrangement

Reaction: 4-(1H-pyrrol-1-yl)phenyl acetate → 2-Acetyl-4-(1H-pyrrol-1-yl)phenol

Procedure:

  • To a flask containing a Lewis acid (e.g., AlCl3, 1.5 - 2.0 eq) in a suitable solvent (e.g., nitrobenzene or CS2), add the crude ester from Step 1.

  • Heat the reaction mixture (the temperature will depend on the solvent and substrate).

  • Monitor the reaction by TLC for the formation of the hydroxyketone.

  • Upon completion, pour the reaction mixture into a mixture of ice and concentrated HCl.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Logical Flow for Deciding on a Functionalization Strategy:

Functionalization_Strategy start Desired Functionalization of This compound target Target Site? start->target phenolic_oh Phenolic -OH target->phenolic_oh O-functionalization phenol_ring Phenol Ring (C-H Functionalization) target->phenol_ring C-functionalization pyrrole_ring Pyrrole Ring target->pyrrole_ring C-functionalization o_alkylation Williamson Ether Synthesis phenolic_oh->o_alkylation o_acylation Acylation phenolic_oh->o_acylation eas Electrophilic Aromatic Substitution phenol_ring->eas protect_phenol Protect Phenolic -OH pyrrole_ring->protect_phenol To avoid reaction on phenol ring halogenation Halogenation eas->halogenation nitration Nitration eas->nitration acylation Friedel-Crafts Acylation eas->acylation direct_pyrrole_functionalization Direct Functionalization of Pyrrole protect_phenol->direct_pyrrole_functionalization

Decision tree for functionalization strategy.

V. Quantitative Data Summary

Due to the limited availability of specific data for this compound, the following tables provide representative yields and regioselectivities for similar transformations on related phenol and pyrrole derivatives. These should be used as a general guide.

Table 1: Representative Yields for Williamson Ether Synthesis of Phenols

Phenol DerivativeAlkylating AgentBaseSolventYield (%)Reference
4-EthylphenolMethyl IodideNaOHWater/EtherNot specified[11]
PhenolAlkyl HalideK2CO3AcetonitrileGood to Excellent[12]
4-MethylphenolChloroacetic acidNaOHWaterNot specified[1]

Table 2: Representative Yields and Regioselectivity for Friedel-Crafts Acylation of Phenols

SubstrateAcylating AgentCatalystConditionsProduct(s)Yield (%)Reference
PhenolAcetic AnhydrideAlCl3Heato- and p-hydroxyacetophenoneNot specified[15]
AnisoleAcetyl ChlorideAlCl30 °C to RT4-MethoxyacetophenoneGood[16]
PhenolBenzoyl ChlorideTfOHNeatC-acylated product>90[7]

Table 3: Regioselectivity in Electrophilic Substitution of Pyrrole

ReactionReagentMajor ProductMinor ProductReference
NitrationHNO3/Acetic Anhydride2-Nitropyrrole3-Nitropyrrole[9]
HalogenationNBS or NCS2-HalopyrrolePolyhalogenated pyrroles[4]

Disclaimer: The information provided in this technical support guide is for informational purposes only and should be used as a general guide. Experimental conditions should be optimized for each specific reaction. Always follow appropriate laboratory safety procedures.

References

Preventing polymerization during the synthesis of N-arylphenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing unwanted polymerization during the synthesis of N-arylphenols.

Troubleshooting Guide

Unwanted polymerization is a common side reaction in the synthesis of N-arylphenols, leading to decreased yields, purification challenges, and inconsistent results. This guide addresses specific issues you may encounter during your experiments.

Issue 1: My reaction mixture is becoming viscous, cloudy, or solidifying.

  • Question: What are the visual cues that indicate unwanted polymerization is occurring during the synthesis of N-arylphenols?

  • Answer: Unwanted polymerization can manifest in several ways. The most common indicators include a noticeable increase in the viscosity of the reaction mixture, the formation of a gel, precipitate, or solid mass, the appearance of cloudiness or turbidity in a previously clear solution, and discoloration of the reaction mixture, often turning yellow or brown.[1]

  • Question: What should I do if I observe a sudden increase in viscosity during my reaction?

  • Answer: If you observe a sudden increase in viscosity, it is crucial to act quickly to prevent the entire reaction from solidifying. Immediately cool the reaction mixture in an ice bath to slow down the polymerization rate. If possible, add a radical inhibitor, such as a solution of hydroquinone or butylated hydroxytoluene (BHT) in a compatible solvent, directly to the flask until the viscosity increase ceases. Diluting the reaction mixture with a compatible solvent can also help to reduce the concentration of monomers and facilitate stirring.[1]

Issue 2: The yield of my desired N-arylphenol is low, and I'm isolating a significant amount of insoluble material.

  • Question: What are the primary causes of low yields and insoluble byproduct formation in N-arylphenol synthesis?

  • Answer: Low yields and the formation of insoluble materials are often due to oxidative polymerization of the starting phenol and aniline derivatives. This process is often initiated by heat, light, or trace impurities like peroxides.[1][2] In the context of cross-coupling reactions like the Buchwald-Hartwig amination and Ullmann condensation, the reaction conditions themselves, such as elevated temperatures and the presence of an oxidizing environment (if not properly controlled), can promote the formation of radical species that lead to polymerization.[3][4]

  • Question: How can I improve the yield of my N-arylphenol synthesis and minimize polymerization?

  • Answer: There are three main strategies to mitigate unwanted polymerization:

    • Use of Polymerization Inhibitors: Adding a small amount of a radical scavenger to the reaction mixture can effectively quench the free radicals that initiate polymerization.[1]

    • Control of Reaction Conditions: Minimizing exposure to heat and UV light can prevent the formation of radical initiators. Running reactions at lower temperatures, when feasible, is often beneficial.[1][5] It is also critical to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6]

    • Purification of Reagents: Ensure that the phenol and aniline starting materials, as well as the solvents, are free from peroxides and other impurities that can initiate polymerization.

Issue 3: I am having difficulty with a specific synthetic method.

  • Question: I'm attempting a Buchwald-Hartwig amination to synthesize an N-arylphenol, but I'm getting a complex mixture of products. What could be the issue?

  • Answer: Buchwald-Hartwig aminations can be sensitive to the choice of catalyst, ligand, base, and solvent.[7] For N-arylphenol synthesis, a common side reaction is the O-arylation of the phenol, leading to diaryl ether byproducts. The choice of ligand can influence the selectivity between N- and O-arylation. Additionally, the strong bases typically used, such as sodium tert-butoxide, can be incompatible with sensitive functional groups on your substrates.[7] It is also crucial to ensure the reaction is performed under strictly anhydrous and anaerobic conditions, as the palladium(0) catalyst is sensitive to air and moisture.[7]

  • Question: My Ullmann condensation for N-arylphenol synthesis is not proceeding to completion, and I observe significant starting material decomposition. What can I do?

  • Answer: Traditional Ullmann reactions often require high temperatures, which can lead to thermal degradation of sensitive substrates and promote polymerization.[8] Modern protocols often utilize ligands such as N,N-dimethylglycine to facilitate the reaction at lower temperatures (e.g., 90 °C).[9] The choice of copper source (Cu(I) salts are often preferred) and a suitable base (e.g., Cs₂CO₃ or K₃PO₄) is also critical for success.[6] Incomplete conversion could be due to catalyst deactivation; ensure the reaction is run under an inert atmosphere.[6]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of unwanted polymerization in N-arylphenol synthesis?

A1: The primary mechanism for unwanted polymerization during N-arylphenol synthesis is oxidative coupling of the phenol and aniline starting materials.[2][10] This process is often radical in nature.[3] Phenols can be oxidized to phenoxy radicals, which can then couple with other phenol molecules or aniline-derived radicals to form dimers, oligomers, and ultimately, insoluble polymers.[3] This oxidation can be initiated by heat, light, trace metal impurities, or exposure to oxygen.[1] In the context of transition metal-catalyzed reactions, the metal catalyst itself can sometimes participate in oxidative side reactions if the desired catalytic cycle is inefficient.

G Mechanism of Oxidative Polymerization Phenol Phenol PhenoxyRadical Phenoxy Radical Phenol->PhenoxyRadical Aniline Aniline AnilinoRadical Anilino Radical Aniline->AnilinoRadical Initiator Initiator (Heat, Light, O₂) Initiator->Phenol Oxidation Initiator->Aniline Oxidation Dimer Dimer PhenoxyRadical->Dimer Coupling Oligomer Oligomer PhenoxyRadical->Oligomer Propagation AnilinoRadical->Dimer Dimer->Oligomer Polymer Insoluble Polymer Oligomer->Polymer

Caption: Oxidative polymerization of phenols and anilines.

Q2: What are polymerization inhibitors and how do they work?

A2: Polymerization inhibitors are chemical compounds added to monomers to prevent their spontaneous polymerization.[1] They function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[1] By reacting with these free radicals, inhibitors form stable molecules that are unable to propagate the polymerization chain.[1]

Q3: Which polymerization inhibitors are recommended for N-arylphenol synthesis?

A3: Phenolic compounds are a widely used class of polymerization inhibitors.[1] Common examples include hydroquinone, p-tert-butylcatechol, and butylated hydroxytoluene (BHT).[11] Aromatic amines can also act as inhibitors.[11] The choice of inhibitor should be based on its compatibility with the reaction conditions (e.g., temperature, solvent) and the ease of its removal during product purification.

Q4: How do I choose between the Buchwald-Hartwig amination and the Ullmann condensation for my N-arylphenol synthesis?

A4: The choice between these two methods depends on several factors, including the specific substrates, functional group tolerance, and desired reaction conditions.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is generally more versatile and proceeds under milder conditions than the traditional Ullmann condensation.[4][8] It has a broad substrate scope and is often the first choice for many applications.[4] However, the palladium catalysts and the often required phosphine ligands can be expensive.

  • Ullmann Condensation: This copper-catalyzed reaction is a more classical method.[8] While traditional Ullmann conditions are harsh (high temperatures), modern protocols with ligands allow the reaction to be performed under milder conditions.[9][12] Copper catalysts are generally less expensive than palladium catalysts. The Ullmann reaction can be a good alternative, especially for large-scale syntheses where cost is a significant factor.

Data Presentation

The following tables summarize key quantitative data to aid in experimental design.

Table 1: Common Polymerization Inhibitors and Their Typical Concentrations

InhibitorChemical ClassTypical Concentration (ppm)
HydroquinonePhenolic100 - 1000
p-tert-ButylcatecholPhenolic100 - 500
Butylated hydroxytoluene (BHT)Phenolic200 - 1000
PhenothiazineAmine100 - 500

Table 2: Comparison of Reaction Conditions for N-Arylphenol Synthesis

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper (e.g., CuI, Cu₂O)
Ligand Phosphine-based (e.g., BINAP, XPhos)Often N- or O-based (e.g., 1,10-phenanthroline, N,N-dimethylglycine)
Base Strong, non-nucleophilic (e.g., NaOtBu, LiHMDS) or weaker inorganic (e.g., Cs₂CO₃, K₃PO₄)Inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
Solvent Aprotic (e.g., Toluene, Dioxane, THF)Polar aprotic (e.g., DMF, DMSO, NMP)
Temperature 25 - 110 °C90 - 210 °C (can be lower with modern ligands)

Table 3: Representative Yields for N-Arylphenol Synthesis via Ullmann Condensation

Aryl HalidePhenolCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-IodotoluenePhenolCuI / N,N-dimethylglycineCs₂CO₃Dioxane9095[9]
4-Iodoanisole4-MethoxyphenolCuI / N,N-dimethylglycineCs₂CO₃Dioxane9092[9]
1-IodonaphthalenePhenolCuI / N,N-dimethylglycineCs₂CO₃Dioxane9094[9]
4-ChloronitrobenzenePhenolCu₂OK₂CO₃DMF12085[13]
4-BromotoluenePhenolCu₂OKOHDMF12056[13]

Table 4: Representative Yields for N-Arylphenol Synthesis via Buchwald-Hartwig Amination

Aryl HalideAnilineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-BromotolueneAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene11098[14]
4-ChloroanisoleAnilinePd₂(dba)₃ / XPhosNaOtBuToluene10095[15]
1-Bromo-4-tert-butylbenzeneAnilinePd(OAc)₂ / P(t-Bu)₃NaOtBuToluene8099[15]
IodobenzeneAnilineγ-Fe₂O₃@MBD/Pd-CoK₂CO₃Water5096[16]
BromobenzeneAnilineγ-Fe₂O₃@MBD/Pd-CoK₂CO₃Water8092[16]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination for the Synthesis of N-Arylphenols

G Buchwald-Hartwig Amination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Add aryl halide, aniline derivative, base, and polymerization inhibitor to an oven-dried flask. Inert Evacuate and backfill the flask with an inert gas (e.g., Argon). Reagents->Inert Catalyst Add palladium catalyst and ligand. Inert->Catalyst Solvent Add degassed anhydrous solvent. Catalyst->Solvent Heat Heat the reaction mixture to the desired temperature with stirring. Solvent->Heat Monitor Monitor the reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Filter Filter through Celite to remove the catalyst and inorganic salts. Cool->Filter Extract Perform aqueous work-up and extract with an organic solvent. Filter->Extract Dry Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Extract->Dry Concentrate Concentrate the solution under reduced pressure. Dry->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify

Caption: Workflow for Buchwald-Hartwig amination.

Detailed Steps:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), the aniline or phenol derivative (1.2 equiv), the base (e.g., Cs₂CO₃, 2.0 equiv), and a polymerization inhibitor (e.g., hydroquinone, 100-500 ppm).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (e.g., BINAP, 0.04 equiv).

  • Add degassed, anhydrous solvent (e.g., toluene) via cannula.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Ullmann Condensation for the Synthesis of N-Arylphenols

G Ullmann Condensation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Add aryl halide, phenol derivative, base, copper catalyst, ligand, and polymerization inhibitor to a flask. Inert Evacuate and backfill the flask with an inert gas (e.g., Argon). Reagents->Inert Solvent Add degassed solvent. Inert->Solvent Heat Heat the reaction mixture to the desired temperature with stirring. Solvent->Heat Monitor Monitor the reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Filter Filter to remove insoluble salts. Cool->Filter Extract Perform aqueous work-up and extract with an organic solvent. Filter->Extract Dry Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Extract->Dry Concentrate Concentrate the solution under reduced pressure. Dry->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify

Caption: Workflow for Ullmann condensation.

Detailed Steps:

  • To an oven-dried reaction tube, add the aryl halide (1.0 equiv), the phenol derivative (1.5 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the copper(I) catalyst (e.g., CuI, 0.1 equiv), the ligand (if applicable, e.g., 1,10-phenanthroline, 0.2 equiv), and a polymerization inhibitor (e.g., BHT, 200-1000 ppm).

  • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent (e.g., DMF or DMSO).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120-150 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycles for the Buchwald-Hartwig amination and Ullmann condensation.

G Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineComplex Amine Complex OxAdd->AmineComplex R-NH₂ AmidoComplex Amido Complex AmineComplex->AmidoComplex - HX (Base) AmidoComplex->Pd0 Reductive Elimination Product N-Arylphenol AmidoComplex->Product

Caption: Buchwald-Hartwig catalytic cycle.

G Ullmann Condensation Catalytic Cycle CuI Cu(I)X CuPhenoxide Cu(I)-OAr' CuI->CuPhenoxide Ar'-OH + Base CuIII Ar-Cu(III)(X)-OAr' CuPhenoxide->CuIII Ar-X Oxidative Addition CuIII->CuI Reductive Elimination Product N-Arylphenol CuIII->Product

Caption: Ullmann condensation catalytic cycle.

References

Improving the stability of 4-(1H-pyrrol-1-yl)phenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(1H-pyrrol-1-yl)phenol

This technical support guide provides researchers, scientists, and drug development professionals with essential information on maintaining the stability of this compound during storage. It includes frequently asked questions and troubleshooting guides to address common challenges encountered during its handling and use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

A1: this compound is an aromatic organic compound containing both a phenol and a pyrrole functional group. Its primary stability concerns stem from the reactivity of these two moieties. The pyrrole ring is susceptible to polymerization, while the phenol group is prone to oxidation.[1] Exposure to air (oxygen), light, and elevated temperatures can accelerate these degradation processes, often leading to discoloration and the formation of impurities.[2][3]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure maximum stability, the compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2°C and 8°C.[2] It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.[2] Using amber glass vials can further protect the compound from light-induced degradation.

Q3: What are the visible signs of degradation?

A3: The most common sign of degradation is a change in color. Pure this compound is typically a light-colored solid. Upon degradation, it may turn yellow, brown, or even black due to oxidation and polymerization.[2] Other signs can include a change in texture, the appearance of insoluble particulates, or a pungent odor.

Q4: What materials or chemicals are incompatible with this compound?

A4: Due to its chemical structure, this compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][4] Contact with these substances can lead to vigorous reactions and rapid degradation.

Q5: What is the expected shelf-life of this compound?

A5: The shelf-life of this compound is highly dependent on storage conditions. For products without a specific expiration date provided by the manufacturer, it is recommended to handle them according to the defined storage conditions and routinely inspect them for signs of degradation. For critical applications, users should perform their own stability studies to establish a suitable use-by date for their specific storage environment.

Troubleshooting Guide

Problem: The compound has changed color from light/white to yellow or brown.

  • Potential Cause: This is a classic indicator of oxidation of the phenolic group and/or polymerization of the pyrrole ring, likely triggered by exposure to air and/or light.[2][3]

  • Recommended Action:

    • Verify the purity of the material using an appropriate analytical method, such as HPLC or NMR.

    • If significant degradation is confirmed, it is advisable to use a fresh, uncompromised batch for experiments.

    • Review your storage protocol. Ensure the compound is stored in a tightly sealed amber vial, under an inert atmosphere (nitrogen or argon), and at the recommended 2-8°C.[2]

Problem: The compound has become tacky, oily, or has formed insoluble particles.

  • Potential Cause: This suggests significant polymerization of the pyrrole moiety.[3] This process can be accelerated by heat, light, or the presence of acidic impurities.

  • Recommended Action:

    • The material has likely degraded beyond usability. Do not use it for further experiments.

    • For future batches, strictly adhere to recommended storage conditions, paying special attention to temperature control and protection from light.

    • Ensure all containers and handling equipment are clean and dry to avoid introducing contaminants that could catalyze polymerization.

Problem: Analytical results (e.g., HPLC, LC-MS) show unexpected peaks or impurities.

  • Potential Cause: The presence of new peaks indicates the formation of degradation products. The complex structure of this compound allows for multiple degradation pathways.

  • Recommended Action:

    • Characterize the impurities using techniques like LC-MS or GC-MS to understand the degradation pathway.

    • Implement a forced degradation study (see Experimental Protocols section) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.[5][6]

    • Refine purification methods if the impurities are present in newly acquired material.

Data Presentation

Table 1: Recommended Storage and Handling Parameters

ParameterRecommendationRationale
Temperature 2°C to 8°CSlows down the rate of oxidation and polymerization reactions.[2]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation of the phenol group and air-induced polymerization.
Container Tightly sealed, amber glass vialProtects from moisture and air exposure; blocks UV light.[2]
Light Exposure Store in the darkPrevents photolytic degradation.[3]
Incompatibilities Avoid strong acids, oxidizing agents, acid chlorides, and acid anhydrides.Prevents rapid chemical degradation and potential hazardous reactions.[3][4]

Table 2: Example Conditions for a Forced Degradation Study

Stress ConditionReagent/ConditionDurationTemperature
Acid Hydrolysis 0.1 M HCl24 - 72 hours60°C
Base Hydrolysis 0.1 M NaOH24 - 72 hours60°C
Oxidation 3% H₂O₂24 hoursRoom Temp.
Thermal Stress Dry Heat (Solid State)48 hours80°C
Photolytic Stress UV Light (254 nm) & Visible Light (ICH Q1B)24 - 48 hoursRoom Temp.

Experimental Protocols

Protocol 1: Stability Assessment via Forced Degradation

Objective: To identify the likely degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare five separate solutions of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Application:

    • Acidic: To one sample, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Basic: To a second sample, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Oxidative: To a third sample, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Thermal: Place a fourth sample (in solution) and a solid sample in a calibrated oven at the specified temperature.

    • Photolytic: Expose a fifth sample (in solution) and a solid sample to controlled UV and visible light sources.

  • Incubation: Store the stressed samples under the conditions outlined in Table 2. A control sample (unstressed) should be stored at 2-8°C in the dark.

  • Time-Point Analysis: At specified time points (e.g., 4, 8, 24, 48 hours), withdraw an aliquot from each sample. If necessary, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples, including the control, by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution and UV detection).[5][7] Use a mass spectrometer (LC-MS) to obtain mass information on any new peaks that appear.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the major degradation products based on retention time and mass-to-charge ratio.

Protocol 2: Routine Purity Monitoring by HPLC

Objective: To routinely check the purity of this compound during storage.

Methodology:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Procedure:

    • Prepare a standard solution of the compound (from a new or reference batch) at 0.1 mg/mL.

    • Prepare a sample solution of the stored material at the same concentration.

    • Inject both solutions and compare the chromatograms.

    • Calculate the area percentage of the main peak to determine purity. The appearance of new peaks or a decrease in the main peak area indicates degradation.

Visualizations

cluster_factors Degradation Factors cluster_compound cluster_processes Degradation Processes cluster_results Observable Results Air Air (Oxygen) Compound This compound Air->Compound Light Light (UV/Visible) Light->Compound Heat Elevated Temperature Heat->Compound Oxidation Oxidation (Phenol Group) Compound->Oxidation Polymerization Polymerization (Pyrrole Ring) Compound->Polymerization Impurities Impurity Formation Oxidation->Impurities Color Color Change Oxidation->Color Polymerization->Impurities Polymerization->Color

Caption: Factors and processes leading to the degradation of this compound.

start Observation: Compound shows signs of degradation (e.g., color change, insolubility) analyze 1. Analyze sample purity (e.g., HPLC, NMR) start->analyze q_purity Is purity critical for the application? assess 2. Assess degradation level analyze->assess discard 3a. Discard degraded batch. Use fresh material. assess->discard > 5% degradation use_caution 3b. Use with caution. Note potential impurities. assess->use_caution < 5% degradation review 4. Review and improve storage protocol (Inert gas, 2-8°C, Dark) discard->review use_caution->review end Proceed with Experiment review->end

Caption: Troubleshooting workflow for observed compound degradation.

prep 1. Prepare Solutions & Solid Samples stress 2. Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress incubate 3. Incubate for Defined Time Points stress->incubate analyze 4. Analyze Samples (HPLC, LC-MS) incubate->analyze interpret 5. Interpret Data: - Identify Degradants - Determine Pathways analyze->interpret report 6. Stability Report interpret->report

Caption: General workflow for a chemical stability testing study.

References

Technical Support Center: Purification of Reaction Mixtures Containing 4-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-aminophenol from product mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted 4-aminophenol from my product?

A1: 4-Aminophenol is a known impurity and a potential precursor to the formation of colored byproducts due to its susceptibility to oxidation, especially in the presence of base or air.[1][2] In pharmaceutical applications, such as the synthesis of paracetamol (acetaminophen), residual 4-aminophenol is considered a toxic impurity that can cause nephrotoxicity and must be strictly controlled to meet regulatory standards.[3][4]

Q2: What are the primary methods for removing 4-aminophenol?

A2: The most common methods for removing unreacted 4-aminophenol from a reaction mixture include:

  • Extraction: Utilizing the amphoteric nature of 4-aminophenol to separate it into an aqueous phase by adjusting the pH.[5][6][7][8]

  • Crystallization/Recrystallization: Exploiting differences in solubility between the desired product and 4-aminophenol in a given solvent system.[1][2][9][10]

  • Chromatography: Employing techniques like High-Performance Liquid Chromatography (HPLC) or column chromatography for high-purity separations.[3][11][12]

  • Distillation: This method can be used to recover 4-aminophenol from aqueous solutions.[13]

Q3: My product is a neutral organic compound. How can I use extraction to remove 4-aminophenol?

A3: Since 4-aminophenol is amphoteric, it can react with both acids and bases.[8] You can wash your organic solution containing the product and unreacted 4-aminophenol with a dilute acid solution (e.g., dilute HCl).[7] The amino group of 4-aminophenol will be protonated, forming a water-soluble salt that will partition into the aqueous phase, leaving your neutral product in the organic phase.[8][14]

Q4: I am synthesizing paracetamol. How can I remove unreacted 4-aminophenol from my crude product?

A4: Recrystallization is a highly effective method for purifying paracetamol from unreacted 4-aminophenol.[2][10] Paracetamol and 4-aminophenol have different solubility profiles in water. Typically, the crude product is dissolved in hot water, and upon cooling, the less soluble paracetamol crystallizes out, leaving the more soluble 4-aminophenol in the mother liquor.[2][9][10]

Q5: My reaction mixture has turned a pink or brown color. What is the cause, and how can I address it?

A5: The discoloration is likely due to the oxidation of 4-aminophenol, which readily oxidizes, especially in the presence of a base, to form colored impurities like quinone imines.[1][2][9][14] To minimize this, it is advisable to work under an inert atmosphere (e.g., nitrogen) and avoid strongly basic conditions if possible.[5] During purification, techniques like treatment with activated charcoal during recrystallization can help remove some colored impurities.[2]

Troubleshooting Guides

Issue 1: Poor Separation of 4-Aminophenol using Acid Extraction
Symptom Possible Cause Troubleshooting Step
Significant amount of 4-aminophenol remains in the organic layer after acid wash.Insufficient acid concentration or volume.Increase the concentration or volume of the acidic aqueous solution. Ensure thorough mixing of the two phases.
Emulsion formation.Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
The product itself is basic and is being extracted into the aqueous layer.Check the pKa of your product. If it is also basic, an alternative purification method like chromatography or crystallization may be necessary.
Issue 2: Co-precipitation of 4-Aminophenol during Product Crystallization
Symptom Possible Cause Troubleshooting Step
The purified crystals are still contaminated with 4-aminophenol.The cooling process was too rapid, leading to the trapping of impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]
The solvent volume was insufficient, causing both the product and 4-aminophenol to be supersaturated.Increase the volume of the recrystallization solvent to ensure 4-aminophenol remains dissolved at the crystallization temperature of the product.
The pH of the solution is not optimal.Adjust the pH to a range where the solubility difference between your product and 4-aminophenol is maximized.

Data Presentation

Table 1: Solubility of 4-Aminophenol in Various Solvents

SolventSolubility ( g/100 mL)Reference
Water1.5[9][15]
Ethanol4.5[16]
Diethyl Ether1.2[16]
Acetone12[16]
Ethyl Acetate15[16]
Acetonitrile23[16]
Toluene0.8[16]
ChloroformNegligible[9][16]
BenzeneNegligible[9][16]
DimethylsulfoxideVery soluble[9][16]

Table 2: Acid-Base Properties of 4-Aminophenol

PropertyValueReference
pKa (amino group)5.48[9][16]
pKa (hydroxyl group)10.30[9][16]

Experimental Protocols

Protocol 1: Removal of 4-Aminophenol by Acid Extraction

Objective: To separate unreacted 4-aminophenol from a neutral organic product dissolved in an organic solvent.

Materials:

  • Reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1 M Hydrochloric acid (HCl).

  • Saturated sodium bicarbonate solution.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Separatory funnel.

  • Beakers and flasks.

Procedure:

  • Transfer the organic reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The aqueous layer (containing the protonated 4-aminophenol) should be drained off.

  • Repeat the acid wash (steps 2-4) one or two more times to ensure complete removal.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine to remove any residual water-soluble components.

  • Drain the organic layer into a clean, dry flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter or decant the dried organic solution to remove the drying agent. The resulting solution contains the purified product, free of 4-aminophenol.

Protocol 2: Purification of Paracetamol by Recrystallization from Water

Objective: To remove unreacted 4-aminophenol from crude paracetamol.

Materials:

  • Crude paracetamol.

  • Deionized water.

  • Erlenmeyer flask.

  • Hot plate.

  • Buchner funnel and filter flask.

  • Filter paper.

Procedure:

  • Place the crude paracetamol in an Erlenmeyer flask.

  • Add a minimal amount of deionized water to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[2][10]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes before hot filtration to remove the charcoal.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[2][10]

  • Collect the purified paracetamol crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Allow the crystals to dry completely.

Visualizations

Purification_Decision_Tree start Product Mixture (with 4-aminophenol) product_properties Product Properties? start->product_properties extraction Liquid-Liquid Extraction product_properties->extraction  Product is neutral & soluble in  immiscible organic solvent crystallization Crystallization / Recrystallization product_properties->crystallization  Product is solid & has different  solubility than 4-aminophenol chromatography Chromatography product_properties->chromatography  High purity needed or other  methods are ineffective separation_method Select Purification Method end Purified Product separation_method->end extraction->separation_method crystallization->separation_method chromatography->separation_method

Caption: Decision tree for selecting a purification method.

Extraction_Workflow cluster_workflow Liquid-Liquid Extraction Workflow start Start: Organic phase with product and 4-aminophenol add_acid Add dilute aqueous acid (e.g., 1M HCl) start->add_acid shake Shake and allow layers to separate add_acid->shake separate Separate aqueous layer (contains protonated 4-aminophenol) shake->separate wash_bicarb Wash organic layer with saturated NaHCO3 separate->wash_bicarb wash_brine Wash organic layer with brine wash_bicarb->wash_brine dry Dry organic layer (e.g., Na2SO4) wash_brine->dry end End: Purified product in organic phase dry->end

Caption: Workflow for removal of 4-aminophenol by acid extraction.

References

Technical Support Center: Catalyst Selection for Efficient Paal-Knorr Reaction of 4-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the efficient Paal-Knorr synthesis of N-(4-hydroxyphenyl)pyrroles.

Frequently Asked Questions (FAQs)

Q1: What is the Paal-Knorr reaction and why is it significant for drug development?

The Paal-Knorr synthesis is a fundamental organic reaction used to synthesize substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1] In the context of drug development, it is a highly valuable method for creating pyrrole-containing molecules, which are common structural motifs in many pharmaceuticals with a wide range of biological activities.[2] The reaction's significance lies in its ability to construct the pyrrole ring in a single, often high-yielding step.

Q2: What are the main challenges when using 4-aminophenol as a substrate in the Paal-Knorr reaction?

The primary challenges when using 4-aminophenol include:

  • Side Reactions: The presence of the phenolic hydroxyl group can lead to undesired side reactions, such as O-acylation or etherification, depending on the reaction conditions and catalyst used.

  • Polymerization: Under harsh acidic conditions or at high temperatures, 4-aminophenol and the resulting pyrrole product can be prone to polymerization, leading to the formation of dark, tarry materials and a reduction in yield.[3]

  • Reactivity: The electron-donating nature of the hydroxyl group can influence the nucleophilicity of the amino group, potentially affecting reaction rates.

Q3: What types of catalysts are effective for the Paal-Knorr reaction of 4-aminophenol?

A variety of catalysts can be employed, with the choice depending on the desired reaction conditions and the specific 1,4-dicarbonyl compound being used. These include:

  • Brønsted Acids: Traditional catalysts like acetic acid and p-toluenesulfonic acid are often effective.[4] However, strong acids can sometimes lead to lower yields due to side reactions.[5]

  • Lewis Acids: Milder Lewis acids such as Sc(OTf)₃, Bi(NO₃)₃, and various metal triflates can promote the reaction under less harsh conditions, potentially minimizing side product formation.[2]

  • Heterogeneous Catalysts: Solid acid catalysts like montmorillonite clay, zeolites, and silica-supported sulfuric acid offer advantages such as easier separation from the reaction mixture and potential for recycling.[4]

Q4: How can I minimize the formation of byproducts?

Minimizing byproducts is crucial for achieving a high yield of the desired N-(4-hydroxyphenyl)pyrrole. Key strategies include:

  • pH Control: Maintaining a weakly acidic to neutral pH is often critical. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[3]

  • Temperature and Reaction Time: Using the lowest effective temperature and monitoring the reaction to avoid unnecessarily long reaction times can prevent degradation and polymerization.[3]

  • Catalyst Selection: Employing milder Lewis acids or heterogeneous catalysts can reduce the likelihood of acid-catalyzed side reactions.

Troubleshooting Guide

Issue Potential Cause Suggested Solutions
Low or No Yield 1. Inappropriate Catalyst: The chosen catalyst may be too harsh or not active enough. 2. Suboptimal Temperature: The reaction may require heating, but excessive heat can cause degradation. 3. Poor Quality Reagents: Impurities in the 1,4-dicarbonyl compound or 4-aminophenol can inhibit the reaction.1. Screen Catalysts: Test a range of catalysts, starting with milder options like acetic acid or a Lewis acid (e.g., Sc(OTf)₃). 2. Optimize Temperature: Gradually increase the reaction temperature and monitor progress by TLC. Consider microwave-assisted synthesis for rapid heating and shorter reaction times. 3. Purify Reagents: Ensure the purity of starting materials before use.
Formation of a Dark, Tarry Mixture Polymerization: This is often caused by excessively high temperatures or the use of strong, concentrated acids.[3]1. Lower the Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Use a Milder Catalyst: Switch to a weaker Brønsted acid (e.g., acetic acid) or a Lewis acid. 3. Solvent Selection: Using a solvent can help to control the reaction temperature more effectively than solvent-free conditions.
Significant Furan Byproduct Formation Highly Acidic Conditions: Low pH (<3) favors the acid-catalyzed self-condensation of the 1,4-dicarbonyl compound to form a furan.[3]1. Increase pH: Use a less acidic catalyst or add a buffer to the reaction mixture. 2. Use an Excess of 4-Aminophenol: Increasing the concentration of the amine can favor the pyrrole formation pathway.
Difficult Product Isolation/Purification Product Solubility: The product may be highly soluble in the reaction solvent or have similar polarity to byproducts.1. Optimize Work-up: Adjust the pH during work-up to facilitate precipitation of the product. 2. Chromatography: Use column chromatography with an appropriate solvent system for purification.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of N-Aryl Pyrroles

Note: Data for the reaction with 4-aminophenol is limited in the literature. The following table provides data for the reaction of anilines with 2,5-hexanedione as a representative model system. These conditions can serve as a starting point for optimization with 4-aminophenol.

CatalystSolventTemperature (°C)TimeYield (%)Reference
HCl (catalytic)MethanolReflux15 min~52[6]
Acetic AcidNone1102 h>90N/A
Iodine (10 mol%)None605-10 minHigh[3]
Sc(OTf)₃ (1 mol%)None60-800.5-2 h89-98N/A
CATAPAL 200 (Alumina)None6045 min68-97[7]
Cationic Exchange ResinWaterReflux1-2 h~85[8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-(4-hydroxyphenyl)-2,5-dimethylpyrrole using Acetic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-aminophenol (1.0 eq) and 2,5-hexanedione (1.0-1.2 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid as the solvent.

  • Reaction: Heat the mixture to 110 °C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of N-(4-hydroxyphenyl)-2,5-dimethylpyrrole

  • Reaction Setup: In a microwave-safe reaction vial, combine 4-aminophenol (1.0 eq) and 2,5-hexanedione (1.1 eq).

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol) and a catalytic amount of a mild acid (e.g., a few drops of acetic acid), if necessary. Some microwave-assisted Paal-Knorr reactions can proceed without a catalyst.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 2-10 minutes).[6]

  • Work-up and Purification: After cooling, the product can be isolated by removing the solvent under reduced pressure and purified by column chromatography.

Visualizations

Paal_Knorr_Reaction_Pathway cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product 4-Aminophenol 4-Aminophenol Hemiaminal Hemiaminal 4-Aminophenol->Hemiaminal Nucleophilic Attack 1,4-Dicarbonyl 1,4-Dicarbonyl 1,4-Dicarbonyl->Hemiaminal Cyclic_Intermediate Cyclic_Intermediate Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization N-Arylpyrrole N-Arylpyrrole Cyclic_Intermediate->N-Arylpyrrole Dehydration (-2 H2O) Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Catalyst Evaluate Catalyst (Harshness, Activity) Start->Check_Catalyst Check_Temp Optimize Temperature (Lower or Higher) Check_Catalyst->Check_Temp No Milder_Catalyst Use Milder Catalyst (Lewis Acid, Heterogeneous) Check_Catalyst->Milder_Catalyst Yes Check_pH Adjust pH (Weakly Acidic) Check_Temp->Check_pH No Optimize_Temp Systematic Temperature Screening Check_Temp->Optimize_Temp Yes Buffer Use Buffer or Weaker Acid Check_pH->Buffer Yes Success Improved Yield and Purity Check_pH->Success No Milder_Catalyst->Success Optimize_Temp->Success Buffer->Success

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-(1H-pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of 4-(1H-pyrrol-1-yl)phenol is crucial for confirming its molecular structure, a key step in drug development and materials science where pyrrole-containing compounds are of significant interest. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound alongside related compounds, offering a framework for structural verification. Experimental protocols and data are presented to aid researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like this compound, which features both a phenolic and a pyrrolic moiety, NMR analysis is indispensable for unambiguous structure confirmation.

Comparative NMR Data Analysis

To confirm the structure of this compound, its ¹H and ¹³C NMR spectra are compared with those of structurally related reference compounds: 4-aminophenol and N-phenylpyrrole. This comparison allows for the assignment of specific resonances and the identification of characteristic chemical shifts and coupling patterns that arise from the unique electronic environment of the target molecule.

Unfortunately, a publicly available, high-resolution, and fully assigned NMR dataset for this compound is not readily found in the literature. However, based on a presented ¹H NMR spectrum in a research article, a qualitative analysis can be performed.[1] For a comprehensive quantitative analysis, the following tables present the experimental NMR data for the comparative compounds.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) [ppm] and Coupling Constant (J) [Hz]
This compound (Expected) CDCl₃Aromatic protons of the phenol ring, pyrrole ring protons, and a hydroxyl proton signal.
4-Aminophenol DMSO-d₆8.37 (s, 1H, OH), 6.48-6.50 (d, J=10 Hz, 2H, Ar-H), 6.42-6.44 (d, J=10 Hz, 2H, Ar-H), 4.38 (s, 2H, NH₂)
N-Phenylpyrrole CDCl₃7.40 (m, 2H, Ar-H), 7.38 (m, 1H, Ar-H), 7.22 (m, 2H, Ar-H), 7.08 (t, 2H, Pyrrole-H α), 6.35 (t, 2H, Pyrrole-H β)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) [ppm]
This compound (Mentioned) -A signal at 170.6 ppm is mentioned in the context of a derivative, suggesting the presence of a carbonyl group in the modified structure, not the parent phenol.[1]
4-Aminophenol DMSO-d₆168.09, 153.70, 131.82, 113.18
N-Phenylpyrrole CDCl₃140.6, 129.4, 125.9, 121.0, 110.2

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for reliable data interpretation. The following is a general experimental protocol suitable for the analysis of aromatic compounds like this compound.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift resolution.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

NMR Spectrometer Parameters:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer:

Parameter¹H NMR¹³C NMR
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay 1.0 s2.0 s
Acquisition Time ~4 s~1 s
Spectral Width -2 to 12 ppm-10 to 220 ppm
Temperature 298 K298 K

Structure Confirmation Workflow

The process of confirming the structure of this compound using NMR data follows a logical workflow, as illustrated in the diagram below.

structure_confirmation_workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis cluster_structure_confirmation Structure Confirmation Sample_Prep Sample Preparation NMR_Acquisition 1H & 13C NMR Acquisition Sample_Prep->NMR_Acquisition Fourier_Transform Fourier Transform NMR_Acquisition->Fourier_Transform Phase_Correction Phase Correction Fourier_Transform->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Referencing Referencing to TMS Baseline_Correction->Referencing Chemical_Shift Chemical Shift Analysis Referencing->Chemical_Shift Integration Integration Analysis Referencing->Integration Coupling_Constant Coupling Constant Analysis Referencing->Coupling_Constant Comparative_Analysis Comparison with Alternatives Chemical_Shift->Comparative_Analysis Structure_Elucidation Structure Elucidation Integration->Structure_Elucidation Coupling_Constant->Structure_Elucidation Comparative_Analysis->Structure_Elucidation

Caption: Workflow for structure confirmation using NMR spectroscopy.

Key NMR Correlations for Structure Confirmation

The specific signals and their correlations in the ¹H and ¹³C NMR spectra provide the definitive evidence for the structure of this compound. The following diagram illustrates the expected key correlations.

nmr_correlations cluster_structure This compound cluster_1h_nmr Expected ¹H NMR Signals cluster_13c_nmr Expected ¹³C NMR Signals structure C₁₀H₉NO H_phenol Phenol Ring Protons AA'BB' system structure->H_phenol Correlates to H_pyrrole Pyrrole Ring Protons α-H & β-H structure->H_pyrrole Correlates to H_hydroxyl Hydroxyl Proton Broad singlet structure->H_hydroxyl Correlates to C_phenol Phenol Ring Carbons 4 signals due to symmetry structure->C_phenol Correlates to C_pyrrole Pyrrole Ring Carbons 2 signals due to symmetry structure->C_pyrrole Correlates to

Caption: Key NMR signal correlations for this compound.

References

Spectroscopic Analysis of 4-(1H-pyrrol-1-yl)phenol: A Comparative Guide to FT-IR and Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) and mass spectrometry data for 4-(1H-pyrrol-1-yl)phenol, a heterocyclic compound of interest in pharmaceutical and materials science research. Due to the limited availability of published experimental spectra for this compound, this guide leverages data from structurally similar compounds, namely phenol and 4-aminophenol, to provide a predictive and comparative framework for its spectroscopic characterization. This document is intended for researchers, scientists, and drug development professionals requiring a deeper understanding of the analytical profile of this compound.

Introduction to this compound and its Analogs

This compound incorporates a phenolic hydroxyl group and a pyrrole ring, functionalities that are significant in various chemical and biological processes. Understanding its spectral characteristics is crucial for its identification, purity assessment, and structural elucidation. For comparative purposes, we examine phenol, the parent aromatic alcohol, and 4-aminophenol, an isomer of this compound that shares the phenolic moiety and a nitrogen-containing substituent on the benzene ring.

Comparative FT-IR Spectral Data

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The table below summarizes the key experimental FT-IR absorption bands for phenol and 4-aminophenol, alongside the expected characteristic absorptions for this compound based on its constituent functional groups.

Functional Group Vibrational Mode Phenol (cm⁻¹) 4-Aminophenol (cm⁻¹)[1] Expected for this compound (cm⁻¹)
O-H (Phenolic)Stretching, H-bonded3400-3300 (broad)3338 (broad)3400-3300 (broad)
N-HStretchingN/A3282N/A (Pyrrole N-H is absent)
C-H (Aromatic)Stretching3100-3000~30503150-3050
C-H (Pyrrole)StretchingN/AN/A~3100
C=C (Aromatic)Stretching1600, 1585, 1500, 14701618, 15641600-1450
C=C (Pyrrole)StretchingN/AN/A~1550
O-H (Phenolic)Bending1380-133013841410-1310
C-NStretchingN/A12351300-1200
C-O (Phenolic)Stretching1260-118010911260-1180
C-H (Aromatic)Out-of-plane Bending900-675850-750900-675

Analysis: The FT-IR spectrum of this compound is expected to exhibit a broad absorption band in the 3400-3300 cm⁻¹ region, characteristic of the hydrogen-bonded phenolic O-H stretching vibration. Aromatic C-H stretching vibrations are anticipated between 3100 cm⁻¹ and 3000 cm⁻¹. The presence of the pyrrole ring should introduce characteristic C-H and C=C stretching vibrations. The C-N stretching vibration of the pyrrole ring attached to the phenyl group is also a key expected feature. The fingerprint region will contain a complex pattern of absorptions corresponding to various bending and stretching modes.

Comparative Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. The following table compares the key mass spectral data for phenol and 4-aminophenol with the predicted data for this compound.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Mass Fragments (m/z)
PhenolC₆H₆O94.1194 (M⁺), 66, 65, 39
4-AminophenolC₆H₇NO109.13109 (M⁺), 80, 53, 52[2]
This compoundC₁₀H₉NO159.19159 (M⁺), 130, 103, 77 (Predicted)

Analysis: The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 159. The fragmentation pattern will likely involve the loss of neutral molecules such as CO and HCN, as well as the formation of characteristic aromatic and pyrrolic fragments. Predicted collision cross section data suggests adducts such as [M+H]⁺ at m/z 160.07570 and [M-H]⁻ at m/z 158.06114.

Experimental Protocols

FT-IR Spectroscopy

A standard protocol for obtaining the FT-IR spectrum of a solid sample like this compound would involve the following steps:

  • Sample Preparation: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

A general procedure for acquiring the mass spectrum of this compound using electrospray ionization (ESI) is as follows:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

  • Ionization: A high voltage is applied to the capillary tip, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Experimental Workflow

The following diagram illustrates the general workflow for the analytical characterization of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Crystallization) synthesis->purification ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms ftir_data FT-IR Spectrum (Functional Groups) ftir->ftir_data ms_data Mass Spectrum (Molecular Weight & Fragmentation) ms->ms_data structure Structural Elucidation ftir_data->structure ms_data->structure

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

This guide provides a foundational understanding of the expected FT-IR and mass spectrometry data for this compound. The comparative data from phenol and 4-aminophenol serve as valuable benchmarks for researchers working on the synthesis and characterization of this and related compounds. The provided experimental protocols and workflow diagram offer a practical framework for the analytical investigation of novel molecules in a research setting.

References

Comparative Reactivity Analysis of 4-(1H-pyrrol-1-yl)phenol and Other N-Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the relative reactivity of 4-(1H-pyrrol-1-yl)phenol in comparison to other N-substituted phenolic compounds. This report provides a comparative analysis of their acidity, susceptibility to electrophilic substitution, and oxidation potential, supported by experimental data and detailed methodologies.

The reactivity of phenolic compounds is of paramount importance in the fields of medicinal chemistry and materials science, where they serve as crucial intermediates and structural motifs. The introduction of a nitrogen-containing substituent at the para-position of the phenol ring can significantly modulate its electronic properties and, consequently, its chemical reactivity. This guide focuses on a comparative analysis of this compound against other N-substituted phenols, namely 4-phenylaminophenol (N-phenylphenol) and 4-(9H-carbazol-9-yl)phenol, to provide a clear understanding of their relative reactivity profiles.

Executive Summary

This guide demonstrates that the nature of the N-substituent dramatically influences the reactivity of the phenolic ring. This compound exhibits heightened reactivity towards electrophilic substitution compared to phenol and 4-phenylaminophenol, a characteristic attributed to the strong electron-donating nature of the pyrrole ring. Conversely, its acidity is lower than that of 4-phenylaminophenol. The oxidation potential of these compounds also varies, reflecting the electron-donating or withdrawing character of the N-substituent. These findings are crucial for designing synthetic routes and predicting the behavior of these compounds in various chemical and biological systems.

Data Presentation

The following tables summarize the key quantitative data gathered from experimental studies on the acidity, electrophilic substitution (bromination), and oxidation potential of the compared N-substituted phenols.

CompoundpKaReference
Phenol9.99[1]
This compound9.09 (Predicted)[2]
4-Phenylaminophenol9.55[3]
4-(9H-carbazol-9-yl)phenolNo data available

Table 1: Comparison of pKa Values. The pKa value is a measure of the acidity of the phenolic proton. A lower pKa indicates a stronger acid.

SubstrateProductYield (%)Reference
Phenol2,4,6-Tribromophenol~90 (in excess Br2/H2O)[4]
4-Bromophenol2,4-Dibromophenol28[5]
4-Chlorophenol2-Bromo-4-chlorophenol35[5]
2-Naphthol1-Bromo-2-naphthol93[5]

Table 2: Comparative Yields of Bromination. This table illustrates the susceptibility of various phenolic compounds to electrophilic bromination. Higher yields indicate greater reactivity towards electrophiles. Note: Direct comparative yield data for this compound, 4-phenylaminophenol, and 4-(9H-carbazol-9-yl)phenol under identical conditions was not available in the surveyed literature. The presented data for other substituted phenols provides a general context for reactivity trends.

CompoundOxidation Potential (Epa, V vs. SHE)Reference
Phenol+0.874[6]
o-PhenylphenolNot specified[6]
p-PhenylphenolNot specified[6]

Table 3: Oxidation Potentials of Phenolic Compounds. The oxidation potential indicates the ease with which a compound can be oxidized. A lower positive value suggests the compound is more easily oxidized. Note: Experimental oxidation potential data for this compound, 4-phenylaminophenol, and 4-(9H-carbazol-9-yl)phenol were not found in the surveyed literature. The data for related compounds is provided for context.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Determination of pKa

The acidity constant (pKa) of the phenolic compounds can be determined spectrophotometrically. This method relies on the difference in the UV-Vis absorption spectra of the protonated (ArOH) and deprotonated (ArO⁻) forms of the phenol.

Procedure:

  • Prepare a series of buffer solutions with known pH values.

  • Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., methanol).

  • Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

  • Record the UV-Vis spectrum of each solution.

  • Determine the wavelength of maximum absorbance (λmax) for both the acidic and basic forms.

  • Measure the absorbance of each solution at the λmax of the deprotonated form.

  • The pKa can be calculated using the Henderson-Hasselbalch equation by plotting the log of the ratio of the concentrations of the deprotonated and protonated forms against the pH.

Electrophilic Bromination

The reactivity towards electrophilic substitution can be compared by measuring the yield of the brominated product under standardized conditions.

Procedure:

  • Dissolve the phenolic compound (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or methanol).

  • Add a brominating agent, such as N-bromosuccinimide (NBS) (1.1 equivalents), to the solution.

  • The reaction can be catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 equivalents).[7]

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specific duration.

  • Quench the reaction by adding a solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, evaporate the solvent, and purify the product by column chromatography.

  • Determine the yield of the purified brominated product.

Measurement of Oxidation Potential

Cyclic voltammetry is a common electrochemical technique used to determine the oxidation potential of a compound.

Procedure:

  • Prepare a solution of the phenolic compound in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).

  • Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back.

  • The potential at which the anodic peak current is observed corresponds to the oxidation potential of the compound.

Reactivity Comparison and Discussion

The electronic nature of the N-substituent is a key determinant of the reactivity of the phenolic ring.

  • Acidity (pKa): The predicted pKa of this compound (9.09) is lower than that of phenol (9.99), suggesting it is a stronger acid.[1][2] This increased acidity can be attributed to the electron-withdrawing inductive effect of the nitrogen atom in the pyrrole ring, which stabilizes the phenoxide anion. In contrast, 4-phenylaminophenol has a pKa of 9.55, making it a weaker acid than this compound but a stronger acid than phenol.[3] This indicates that the phenylamino group is less electron-withdrawing than the pyrrolyl group in this context.

  • Electrophilic Substitution: The pyrrole ring in this compound is a strong electron-donating group due to the delocalization of the nitrogen lone pair into the aromatic system. This significantly increases the electron density of the attached phenyl ring, making it highly activated towards electrophilic attack, particularly at the ortho positions to the hydroxyl group. While direct comparative kinetic data is scarce, it is well-established that electron-donating groups accelerate electrophilic aromatic substitution. Therefore, it is expected that this compound would exhibit a higher rate of electrophilic substitution compared to both phenol and 4-phenylaminophenol. The phenylamino group is also activating, but the electron-donating effect is likely less pronounced than that of the pyrrole ring.

  • Oxidation Potential: The electron-donating nature of the N-substituent also influences the ease of oxidation. A more electron-rich phenol will have a lower oxidation potential. Consequently, this compound is expected to be more easily oxidized than phenol and 4-phenylaminophenol. This property is particularly relevant in the context of antioxidant activity, where the ability to donate an electron or a hydrogen atom is crucial.

Visualizations

Experimental_Workflow_pKa_Determination cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Prepare Buffer Solutions (Known pH) C Mix Phenol with Buffers A->C B Prepare Phenol Stock Solution B->C D Record UV-Vis Spectra C->D E Determine λmax (ArOH & ArO⁻) D->E F Measure Absorbance at λmax (ArO⁻) E->F G Calculate [ArO⁻]/[ArOH] Ratio F->G H Plot log([ArO⁻]/[ArOH]) vs. pH G->H I Determine pKa from Intercept H->I

Caption: Workflow for pKa determination.

Electrophilic_Bromination_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis A Dissolve Phenolic Compound B Add Brominating Agent (NBS) A->B C Add Catalyst (p-TsOH) B->C D Stir at Controlled Temperature C->D E Quench Reaction D->E F Extract Product E->F G Purify by Chromatography F->G H Determine Product Yield G->H

Caption: Workflow for electrophilic bromination.

Cyclic_Voltammetry_Workflow cluster_setup Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Analyte Solution with Electrolyte B Assemble Three-Electrode Cell A->B C Scan Potential Range B->C D Record Cyclic Voltammogram C->D E Identify Anodic Peak Potential (Epa) D->E

Caption: Workflow for oxidation potential measurement.

Conclusion

This comparative guide highlights the significant influence of N-substituents on the reactivity of phenols. This compound emerges as a highly reactive species towards electrophilic substitution due to the strong electron-donating character of the pyrrole moiety. Its acidity is also enhanced compared to phenol. While direct comparative quantitative data for all aspects of reactivity remains an area for further investigation, the established principles of physical organic chemistry, coupled with the available data, provide a strong basis for predicting the chemical behavior of these important compounds. The provided experimental protocols offer a framework for researchers to generate further comparative data and deepen the understanding of this class of molecules.

References

A Comparative Analysis of the Biological Activities of 4-(1H-pyrrol-1-yl)phenol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole and phenol moieties are well-established pharmacophores, each contributing to the biological activity of a wide range of therapeutic agents. The combination of these two scaffolds in the form of 4-(1H-pyrrol-1-yl)phenol presents a promising starting point for the development of novel drugs. This guide provides a comparative analysis of the biological activities of various derivatives of the this compound core structure, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The data presented herein is compiled from various studies and aims to provide a clear, objective comparison to aid in future drug discovery and development efforts.

Anticancer Activity

Derivatives of the pyrrole and phenol scaffolds have demonstrated significant potential as anticancer agents. Studies have explored the introduction of various substituents to enhance cytotoxic activity against different cancer cell lines.

Quantitative Comparison of Anticancer Activity
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Tetrasubstituted Pyrroles4-benzoyl-N-(3-chlorobenzyl)-5-methyl-1-(4-methylbenzyl)-1H-pyrrole-2-carboxamideA375 (Melanoma)10[1][2]
Derivative 9cA375 (Melanoma)15 (Nutlin-3a)[1]
Derivative 10aA375 (Melanoma)10[1][2]
Pyrrole-Triazoline-Thione Metal Complexes[Mn(C15)Cl2MeOH] (1)A549 (Lung)794.37[3]
[Mn(C15)Cl2MeOH] (1)HT29 (Colon)654.31[3]
[Ni(C15)Cl2MeOH] (3)HT29 (Colon)1064.05[3]
N-substituted 4-aminophenolsN-(2-morpholinoethyl)-4-aminophenolHBL (Melanoma)~20 µg/mL[4]
Diacetoxy-derivative (DiAcMoAc)HBL (Melanoma)15 µg/mL[4]
Diacetoxy-derivative (DiAcMoAc)LND1 (Melanoma)2 µg/mL[4]

Note: Direct biological activity data for the parent compound, this compound, was not available in the reviewed literature. The presented data compares derivatives from broader pyrrole-phenol structural classes.

Experimental Protocols: Anticancer Activity Assessment

Cell Viability Assay (MTT Assay)

A common method to assess the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., A375, A549, HT29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.

Illustrative Workflow for Anticancer Drug Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies a Synthesis of This compound Derivatives b Structural Confirmation (NMR, MS, etc.) a->b c Cytotoxicity Screening (e.g., MTT Assay) b->c Test Compounds d Determination of IC50 Values c->d e Apoptosis Assays (e.g., Annexin V) d->e Active Compounds f Cell Cycle Analysis d->f Active Compounds g Target Identification e->g f->g

Caption: Workflow for anticancer screening of novel compounds.

Antimicrobial Activity

The pyrrole nucleus is a key feature in many antimicrobial agents. Modifications to the this compound structure have been investigated to develop new compounds with potent activity against various bacterial and fungal strains.

Quantitative Comparison of Antimicrobial Activity
Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Pyrrolyl BenzamidesN-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideMycobacterium tuberculosis H37Rv3.125[5]
R = 4-ClC6H4Mycobacterium tuberculosis H37Rv3.125[5]
R = 3-FC6H4Mycobacterium tuberculosis H37Rv3.125[5]
Pyrrole-based Chalcones1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-oneEnterococcus faecalis100[5]
1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(3,4-dichlorophenyl)furan-2-yl)prop-2-en-1-oneEnterococcus faecalis100[5]
Marinopyrrole A derivativepara-trifluoromethyl derivativeMethicillin-resistant Staphylococcus epidermidis (MRSE)0.008[5]
para-trifluoromethyl derivativeMethicillin-susceptible Staphylococcus aureus (MSSA)0.125[5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols: Antimicrobial Activity Assessment

Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Illustrative Diagram of Antimicrobial Action

G cluster_0 Bacterial Cell DNA_Gyrase DNA_Gyrase Cell_Wall Cell_Wall Protein_Synthesis Protein_Synthesis Pyrrole_Derivative Pyrrole_Derivative Pyrrole_Derivative->DNA_Gyrase Inhibition Pyrrole_Derivative->Cell_Wall Disruption Pyrrole_Derivative->Protein_Synthesis Inhibition

Caption: Potential mechanisms of antimicrobial action for pyrrole derivatives.

Anti-inflammatory Activity

Pyrrole-containing compounds are integral to many non-steroidal anti-inflammatory drugs (NSAIDs). Research has focused on synthesizing novel derivatives with improved efficacy and reduced side effects.

Experimental Data on Anti-inflammatory Activity

One study evaluated a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f), in a carrageenan-induced paw edema model in rats.

CompoundDose (mg/kg)Time (h)Edema Inhibition (%)Reference
Compound 3f20 (single dose)2Significant reduction (p=0.001)[4][6]
Compound 3f10, 20, 40 (14 days)1, 2, 3, 4Significant inhibition at all time points (p<0.001)[4][6]
Diclofenac (Reference)25--[4]

In a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with 40 mg/kg of compound 3f significantly decreased serum levels of the pro-inflammatory cytokine TNF-α (p=0.032) and increased the anti-inflammatory cytokine TGF-β1 (p=0.045).[4]

Experimental Protocols: Anti-inflammatory Activity Assessment

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Grouping: Rats are divided into control, reference (e.g., diclofenac), and test groups.

  • Compound Administration: The test compounds are administered to the respective groups, typically intraperitoneally or orally.

  • Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Signaling Pathway: COX Inhibition

Many anti-inflammatory drugs, including those with a pyrrole core, exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation.

G Arachidonic_Acid Arachidonic_Acid COX_Enzymes COX_Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrrole_Derivative Pyrrole_Derivative Pyrrole_Derivative->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by pyrrole derivatives.

Conclusion

The derivatization of the this compound scaffold presents a fertile ground for the discovery of new therapeutic agents with diverse biological activities. The evidence compiled in this guide demonstrates that modifications to this core structure can lead to potent anticancer, antimicrobial, and anti-inflammatory compounds. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the field, facilitating the design and evaluation of next-generation therapeutics based on this versatile chemical framework. Further research focusing on establishing a clear structure-activity relationship for derivatives of this compound is warranted to unlock the full therapeutic potential of this compound class.

References

A Comparative Guide to the Electrochemical Properties of Poly(4-(1H-pyrrol-1-yl)phenol) and Polypyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrochemical properties of poly(4-(1H-pyrrol-1-yl)phenol) (P(PyPhOH)) and the well-studied conducting polymer, polypyrrole (PPy). While extensive data is available for polypyrrole, direct quantitative electrochemical data for poly(this compound) is limited in publicly accessible literature. Therefore, this guide presents a comprehensive overview of the established properties of PPy and offers a qualitative comparison for P(PyPhOH), inferring its potential characteristics based on the functionalization of the polypyrrole backbone with a phenol group.

Data Presentation: Quantitative Comparison

Due to the limited availability of specific experimental data for poly(this compound), a direct quantitative comparison table is not feasible at this time. The following table summarizes the typical electrochemical properties of polypyrrole based on numerous studies.

PropertyPolypyrrole (PPy)Poly(this compound) (P(PyPhOH))
Conductivity (S/cm) 10⁻⁵ to 10³ (highly dependent on dopant, synthesis method, and morphology)[1]Data not available
Specific Capacitance (F/g) 100 - 400 (can be higher in nanocomposites)[2]Data not available
Redox Potentials (vs. Ag/AgCl) Oxidation peak typically between +0.4 V and +0.8 V; Reduction peak typically between -0.2 V and +0.2 V. These values are highly dependent on the electrolyte and pH.Data not available
Electrochemical Stability Moderate; susceptible to overoxidation at high positive potentials, which leads to a loss of conductivity and electrochemical activity.[3] The stability is influenced by the dopant and the presence of functional groups. N-substitution can reduce conductivity.[4]Expected to be similar to or potentially enhanced compared to PPy, depending on the role of the phenol group in the polymer's redox chemistry.

Note: The properties of conducting polymers like PPy are highly sensitive to synthesis conditions (e.g., dopant, solvent, temperature, electrochemical method) and the resulting polymer morphology.

Qualitative Comparison and Expected Properties of P(PyPhOH)

The introduction of a phenol group onto the polypyrrole backbone is expected to significantly influence its electrochemical properties:

  • Redox Activity: The phenol group itself is electrochemically active and can undergo oxidation. This additional redox couple could lead to a more complex cyclic voltammogram for P(PyPhOH) compared to PPy, potentially with multiple redox peaks. The interaction between the polypyrrole backbone and the phenol moiety may also shift the redox potentials.

  • Capacitance: The presence of the phenol group could enhance the specific capacitance of the polymer. The reversible redox reactions of the phenol group can contribute to pseudocapacitance, in addition to the double-layer capacitance and the pseudocapacitance from the doping/dedoping of the polypyrrole backbone.

  • Sensor Applications: The phenol group can act as a recognition site for various analytes through hydrogen bonding or specific chemical reactions. This makes P(PyPhOH) a promising candidate for the development of electrochemical sensors. For instance, electrodes modified with phenol-containing polymers have been used for the detection of phenolic compounds.[5]

  • Conductivity: The effect on conductivity is less straightforward. While the bulky phenol group might introduce steric hindrance and potentially decrease interchain charge transport compared to pristine PPy, the electronic effects of the substituent could also play a role. The overall conductivity will likely depend on the doping level and the morphology of the polymer film.

  • Solubility and Processability: Functionalization with groups like phenol can improve the solubility and processability of polypyrrole, which is notoriously difficult to process in its pristine form.[6]

Experimental Protocols

Synthesis and Electrochemical Characterization of Polypyrrole (PPy)

Objective: To synthesize a polypyrrole film on a working electrode and characterize its fundamental electrochemical properties using cyclic voltammetry.

Materials:

  • Pyrrole (monomer), freshly distilled

  • Supporting electrolyte solution (e.g., 0.1 M Lithium perchlorate (LiClO₄) in acetonitrile (ACN) or an aqueous solution like 0.5 M H₂SO₄)

  • Working electrode (e.g., glassy carbon, platinum, or indium tin oxide (ITO) coated glass)

  • Counter electrode (e.g., platinum wire or mesh)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Preparation: Prepare the electrolyte solution by dissolving the supporting salt in the chosen solvent.

  • Monomer Solution: Add the pyrrole monomer to the electrolyte solution to a final concentration of typically 0.1 M.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the monomer solution.

  • Electropolymerization:

    • Potentiodynamic Method (Cyclic Voltammetry): Cycle the potential of the working electrode within a defined window (e.g., from -0.8 V to +1.0 V vs. Ag/AgCl) for a set number of cycles. The oxidation of the pyrrole monomer will occur at positive potentials, leading to the deposition of a PPy film on the electrode surface.[7][8]

    • Potentiostatic Method (Chronoamperometry): Apply a constant potential (e.g., +0.8 V vs. Ag/AgCl) at which the monomer oxidizes, for a specific duration to grow the polymer film.

    • Galvanostatic Method (Chronopotentiometry): Apply a constant current density to the working electrode to initiate and sustain polymerization.

  • Characterization:

    • After polymerization, carefully rinse the PPy-coated working electrode with the pure solvent to remove any unreacted monomer.

    • Transfer the coated electrode to a fresh electrolyte solution (without the monomer).

    • Perform cyclic voltammetry within a potential window where the polymer is stable (e.g., -0.8 V to +0.6 V vs. Ag/AgCl) at various scan rates. The resulting voltammograms will reveal the redox peaks corresponding to the doping and dedoping processes of the PPy film.

Proposed Synthesis and Characterization of Poly(this compound) (P(PyPhOH))

Objective: To synthesize a P(PyPhOH) film and investigate its electrochemical properties.

Materials:

  • This compound (monomer)

  • Supporting electrolyte solution (e.g., 0.1 M LiClO₄ in acetonitrile)

  • Working, counter, and reference electrodes (as for PPy)

  • Potentiostat/Galvanostat

Procedure:

  • Monomer Synthesis: The monomer, this compound, would first need to be synthesized, for example, through a Clauson-Kaas reaction between 4-aminophenol and 2,5-dimethoxytetrahydrofuran.

  • Electropolymerization:

    • Dissolve the this compound monomer in the electrolyte solution.

    • Use a three-electrode setup as described for PPy.

    • Electropolymerization can be carried out potentiodynamically or potentiostatically. The oxidation potential for the monomer will need to be determined experimentally, but it is expected to be in a similar range to other substituted pyrroles.

  • Characterization:

    • After film deposition and rinsing, transfer the P(PyPhOH)-coated electrode to a fresh electrolyte solution.

    • Perform cyclic voltammetry to observe the redox behavior of the polymer film. It is anticipated that the voltammogram will show peaks corresponding to the redox processes of both the polypyrrole backbone and the pendant phenol groups.

Mandatory Visualization

G cluster_synthesis Electrochemical Synthesis cluster_characterization Electrochemical Characterization Monomer Monomer Solution (Pyrrole or Substituted Pyrrole) Cell Three-Electrode Cell Assembly Monomer->Cell Electrolyte Supporting Electrolyte Electrolyte->Cell Polymerization Electropolymerization (CV, Potentiostatic, or Galvanostatic) Cell->Polymerization Film Polymer Film on Electrode Polymerization->Film Rinse Rinse Electrode Film->Rinse Fresh_Electrolyte Transfer to Fresh Electrolyte Rinse->Fresh_Electrolyte CV_Analysis Cyclic Voltammetry Analysis Fresh_Electrolyte->CV_Analysis Properties Determine Electrochemical Properties (Redox Potentials, Capacitance, Stability) CV_Analysis->Properties

Caption: Experimental workflow for electrochemical synthesis and characterization.

G cluster_PPy Polypyrrole (PPy) cluster_PPyPhOH Poly(this compound) (P(PyPhOH)) Comparison Electrochemical Properties Comparison PPy_Conductivity Conductivity: 10⁻⁵ - 10³ S/cm PPyPhOH_Conductivity Conductivity: Data not available (Potentially lower due to steric hindrance) PPy_Capacitance Specific Capacitance: 100 - 400 F/g PPy_Redox Redox Potential: Single primary redox couple PPy_Stability Stability: Moderate, prone to overoxidation PPyPhOH_Capacitance Specific Capacitance: Data not available (Potentially higher due to phenol redox) PPyPhOH_Redox Redox Potential: Expected multiple redox couples (PPy backbone + phenol) PPyPhOH_Stability Stability: Data not available (Potentially enhanced)

References

A Comparative Guide to the Antioxidant Properties of Pyrrole-Containing Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of various pyrrole-containing phenols, a class of compounds of significant interest in medicinal chemistry and drug development. By combining the structural features of both pyrroles and phenols, these molecules often exhibit potent free-radical scavenging and cytoprotective activities. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of pyrrole-containing phenols is typically evaluated using various in vitro assays. The structure of the compound, including the position and nature of substituents on both the pyrrole and phenol rings, significantly influences its activity. Pyrroles are known to exhibit considerable antioxidant activity, which can be remarkably enhanced by the addition of functional groups like formyl and acetyl moieties.[1] The primary antioxidant mechanism for phenols involves the transfer of a hydrogen atom from the hydroxyl (-OH) group to chain-carrying peroxyl radicals, a process influenced by the solvent.[2] The combination of these two moieties can lead to synergistic effects.

The table below presents a summary of quantitative data from common antioxidant assays for representative pyrrole-containing phenols, allowing for a direct comparison of their efficacy.

Table 1: Quantitative Antioxidant Data for Pyrrole-Containing Phenols

Compound/ExtractAssayIC50 / Activity MetricKey Findings & Mechanism
Pyrrole Derivatives Hexanal Oxidation InhibitionInhibited oxidation by ~100% at 50 µg/mL.[1]Pyrroles demonstrated the greatest antioxidant activity among various heterocyclic compounds tested.[1]
Pyrrole-2-carboxaldehyde Hexanal Oxidation InhibitionInhibited oxidation by >80% at 10 µg/mL.[1]The addition of a formyl group to the pyrrole ring significantly enhanced antioxidant activity.[1]
Tetra-p-methoxyphenylpyrrole Inhibited oxidation of styreneGreater antioxidant activity than the phenolic antioxidant DBHA.[3][4]The antioxidant mechanism is primarily Hydrogen Atom Transfer (HAT) from the N-H of the pyrrole to peroxyl radicals.[3][4]
General Phenols Reaction with ROO• radicalsActivity is strongly solvent-dependent.[2]Primarily act via Hydrogen Atom Transfer (HAT) or Proton-Coupled Electron Transfer (PCET).[2]
Curcumin (contains phenol groups) TBH-induced oxidative stressDemonstrates remarkable antioxidant effects.[5]Radical scavenging activity is explained by the formation of a stable phenoxy radical after hydrogen abstraction.[5]

Key Experimental Protocols

Standardized assays are crucial for the comparative assessment of antioxidant properties. The following sections detail the principles and methodologies for the most commonly employed assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a simple, rapid, and widely used method to measure the ability of compounds to act as free radical scavengers or hydrogen donors.[6]

  • Principle: DPPH is a stable free radical with a deep violet color, showing a strong absorption maximum around 517 nm.[6][7] When an antioxidant compound donates a hydrogen atom to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine. This causes the color to change from violet to a pale yellow, leading to a decrease in absorbance.[6][7] The degree of discoloration is stoichiometric to the number of electrons taken up and is proportional to the antioxidant capacity of the sample.[6]

  • Detailed Protocol:

    • Reagent Preparation: Prepare a working solution of DPPH (typically 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly made and protected from light.[8]

    • Sample Preparation: Dissolve the test compounds (pyrrole-containing phenols) and a positive control (e.g., ascorbic acid, Trolox) in the same solvent at various concentrations.[8]

    • Reaction: Add a specific volume of the test sample to the DPPH working solution in a 96-well plate or cuvette.[8]

    • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[8]

    • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[8]

    • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the test sample. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined.[8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the total antioxidant capacity of both hydrophilic and lipophilic compounds.[9]

  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue/green chromophore, through the oxidation of ABTS with an agent like potassium persulfate.[9] Antioxidants in the sample reduce the pre-formed ABTS•+, causing the solution to decolorize. The reduction in absorbance, measured at 734 nm, is proportional to the antioxidant concentration.[9]

  • Detailed Protocol:

    • ABTS•+ Generation: Prepare the ABTS radical cation by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12–16 hours.[10][11][12]

    • Working Solution: Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

    • Reaction: Add a small volume of the test sample or standard (e.g., Trolox, Vitamin C) to the ABTS•+ working solution.

    • Incubation: Mix and incubate the reaction for a specific time (e.g., 5-6 minutes) at room temperature.[12]

    • Measurement: Read the absorbance at 734 nm.

    • Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or Vitamin C Equivalent Antioxidant Capacity (CEAC) by comparing the sample's activity to a standard curve.[7]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant potential of a sample by its ability to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).

  • Principle: The assay uses antioxidants as reductants in a redox-linked colorimetric reaction.[13][14] At a low pH, antioxidants reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. This reduction results in the formation of an intense blue-colored complex, which has an absorption maximum at 593 nm. The change in absorbance is proportional to the total reducing power of the electron-donating antioxidants in the sample.[15]

  • Detailed Protocol:

    • Reagent Preparation: Prepare a fresh FRAP working solution by mixing FRAP Reagent A (e.g., acetate buffer), Solution B (e.g., TPTZ solution), and Solution C (e.g., FeCl₃ solution) in a specific ratio (commonly 10:1:1).

    • Standard Curve: Prepare a series of dilutions from a ferrous (Fe²⁺) standard to generate a standard curve.[13]

    • Reaction: Add the test sample or standard to the FRAP working solution in a 96-well plate.

    • Incubation: Incubate the mixture for a set time (e.g., 4-10 minutes) at a controlled temperature (e.g., 37°C).[13][16]

    • Measurement: Measure the absorbance at 593 nm (or a similar wavelength between 540-600 nm).[15][16]

    • Calculation: The FRAP value of the sample is calculated using the linear regression equation obtained from the standard curve and is expressed as Fe²⁺ equivalents.

Visualized Experimental Workflow and Biological Pathways

General Workflow for Antioxidant Compound Screening

The following diagram illustrates a typical workflow for the discovery and evaluation of novel antioxidant compounds like pyrrole-containing phenols.

experimental_workflow cluster_discovery Phase 1: Discovery & Synthesis cluster_screening Phase 2: In Vitro Screening cluster_analysis Phase 3: Data Analysis & Lead Selection cluster_advanced Phase 4: Mechanistic & Cellular Studies synthesis Design & Synthesis of Pyrrole-Phenol Library characterization Structural Characterization (NMR, LC-MS, HRMS) synthesis->characterization primary_screening Primary Screening (High-Throughput) characterization->primary_screening Test Compounds dpph DPPH Assay ic50 IC50 & TEAC Determination dpph->ic50 abts ABTS Assay abts->ic50 frap FRAP Assay frap->ic50 primary_screening->dpph primary_screening->abts primary_screening->frap sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_selection Lead Compound Selection sar->lead_selection cellular_assays Cell-based Assays (e.g., ROS levels, cytotoxicity) lead_selection->cellular_assays Promising Leads pathway_analysis Signaling Pathway Analysis (e.g., Nrf2 activation) cellular_assays->pathway_analysis

Caption: A generalized workflow for the screening and evaluation of antioxidant compounds.

The Nrf2-ARE Antioxidant Defense Pathway

Many antioxidant compounds exert their protective effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defenses. The Nrf2-ARE pathway is a master regulator of this response.

  • Pathway Description: Under normal (basal) conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held in the cytoplasm by Keap1, which facilitates its degradation.[17][18] Upon exposure to oxidative stress or certain chemical inducers, Keap1 releases Nrf2.[18] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.[18][19] This binding activates the transcription of a suite of protective genes, including those for antioxidant enzymes (e.g., superoxide dismutase, glutathione peroxidase) and phase II detoxification enzymes, thereby enhancing the cell's overall defense against oxidative damage.[20][21]

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nrf2_keap1 Keap1-Nrf2 Complex degradation Proteasomal Degradation nrf2_keap1->degradation Basal State nrf2 Nrf2 nrf2_keap1->nrf2 Release stress Oxidative Stress (ROS / Electrophiles) stress->nrf2_keap1 Induces Dissociation nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation nrf2_maf Nrf2-sMaf Heterodimer nrf2_nuc->nrf2_maf maf sMaf Protein maf->nrf2_maf are ARE (Antioxidant Response Element) genes Transcription of Cytoprotective Genes (e.g., HO-1, GCLC, NQO1) are->genes Activates nrf2_maf->are Binds to protein_synthesis Antioxidant Proteins & Enzymes genes->protein_synthesis mRNA Export & Protein Synthesis

Caption: The Nrf2-ARE signaling pathway for cellular antioxidant defense.

References

A Comparative Guide to the Synthesis of 4-(1H-pyrrol-1-yl)phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of conventional and modern synthetic routes to a key building block in medicinal chemistry, complete with experimental data and detailed protocols.

The compound 4-(1H-pyrrol-1-yl)phenol is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring a phenol group attached to a pyrrole ring, makes it a versatile scaffold for drug discovery and development. This guide provides a comparative overview of the most common and effective methods for its synthesis, offering researchers the data and protocols necessary to select the most suitable approach for their specific needs. The methods compared include the classical Paal-Knorr and Clauson-Kaas syntheses, as well as their modern, more environmentally friendly variations utilizing microwave irradiation and solvent-free conditions.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route for this compound is often a trade-off between reaction time, yield, and environmental impact. The following table summarizes the key quantitative data for the leading synthesis methods.

MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)
Paal-Knorr Synthesis 4-Aminophenol, 2,5-HexanedioneAcetic AcidEthanolReflux (78)4-6 hours~75-85
Clauson-Kaas Synthesis 4-Aminophenol, 2,5-DimethoxytetrahydrofuranAcetic AcidWater/Ethanol1001-2 hours63-77
Microwave-Assisted Clauson-Kaas 4-Aminophenol, 2,5-DimethoxytetrahydrofuranAcetic Acid or OxoneWater or None120-15010-30 minutes80-90
Solvent-Free Paal-Knorr 4-Aminophenol, 2,5-HexanedioneCitric AcidNoneRoom Temp (milling)15-30 minutes~87

Reaction Pathways and Experimental Workflow

To visualize the chemical transformations and the general laboratory procedure, the following diagrams are provided.

paal_knorr aminophenol 4-Aminophenol reaction Paal-Knorr Condensation aminophenol->reaction + hexanedione 2,5-Hexanedione hexanedione->reaction + product This compound reaction->product Acetic Acid, Ethanol, Reflux

Caption: Paal-Knorr synthesis of this compound.

clauson_kaas aminophenol 4-Aminophenol reaction Clauson-Kaas Reaction aminophenol->reaction + dmt 2,5-Dimethoxy- tetrahydrofuran dmt->reaction + product This compound reaction->product Acetic Acid, Water/Ethanol, 100°C experimental_workflow start Start reactants Combine Starting Materials, Solvent, and Catalyst start->reactants reaction Heating (Conventional or Microwave) or Mechanical Milling reactants->reaction workup Reaction Quenching and Extraction reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Evaluating the performance of bio-based alternatives to phenol in resin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable materials has driven significant research into bio-based alternatives to petroleum-derived chemicals. In the realm of resin synthesis, phenol, a key component of widely used phenolic resins, is being progressively substituted with renewable counterparts. This guide provides a comprehensive comparison of the performance of leading bio-based alternatives to phenol—lignin, tannin, cardanol, vanillin, and bio-oil—in the synthesis of resins. The information presented is supported by experimental data from various studies, offering a valuable resource for researchers and professionals in materials science and drug development.

Performance Comparison of Bio-Based Phenolic Resins

The performance of phenolic resins synthesized with bio-based substitutes is evaluated based on several key parameters, including mechanical strength, thermal stability, and bonding strength. The following tables summarize the quantitative data from various studies, comparing the properties of modified resins with traditional phenol-formaldehyde (PF) resins.

Mechanical Properties

The mechanical integrity of a resin is crucial for its application. Tensile and flexural strength are key indicators of a resin's ability to withstand mechanical stress.

Bio-Based AlternativeSubstitution Level (%)Tensile Strength (MPa)Flexural Strength (MPa)Reference
Control PF Resin 053-[1]
Lignin (Hydroxymethylated) 30--[2]
Dry Bonding Strength: 2.55Wet Bonding Strength: 1.99
Cardanol 558-[1]
1060-[1]
1562-[1]
2066-[1]
2564-[1]
Tannin 10--[3]
Tensile Strength at Break: 15.15
50--[3]
Tensile Strength at Break: 22.27
Vanillin (Epoxy Resin) -~80.3-[4]

Note: Direct comparison of all mechanical properties across different studies is challenging due to variations in experimental conditions. The data presented should be considered in the context of the specific study referenced.

Thermal Properties

Thermal stability is a critical characteristic for resins used in high-temperature applications. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly used to evaluate the thermal behavior of these materials.

Bio-Based AlternativeSubstitution Level (%)Decomposition Temperature (°C)Glass Transition Temperature (Tg, °C)Reference
Control PF Resin 0-166[4]
Lignin (Nanolignin) 40Residual ratio at 800°C: 45%Curing exothermic peak: 145.4[5]
Cardanol -282-[6]
Tannin 30High thermal stabilityLowest curing temperature[7]
Vanillin (Epoxy Resin) -426 (Tmax)~214[4][8]
Bonding Strength and Adhesion

For applications in adhesives and composites, the bonding strength of the resin is a primary performance indicator.

Bio-Based AlternativeSubstitution Level (%)Dry Bonding Strength (MPa)Wet Bonding Strength (MPa)Reference
Control PF Resin 01.430.84[2]
Lignin (Hydroxymethylated) 302.551.99[2]
Lignin (Demethylated) 30-Heat-resistant water-based bonding strength: 1.09[2]
Bio-oil 20Bending Strength: Good Performance-[9][10]
Formaldehyde Emissions

A significant advantage of using certain bio-based alternatives is the potential reduction in harmful formaldehyde emissions.

Bio-Based AlternativeSubstitution Level (%)Free Formaldehyde ContentReference
Lignin 30-700.33 mg/L to 0.29 mg/L[2]
Tannin 101.13 mg/100g[11]
201.12 mg/100g[11]
300.4 mg/100g[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of typical experimental protocols for the synthesis and characterization of bio-based phenolic resins.

Synthesis of Bio-Based Phenolic Resins

1. Lignin-Phenol-Formaldehyde (LPF) Resin Synthesis:

  • Materials: Lignin (e.g., Kraft lignin, organosolv lignin), phenol, formaldehyde, and a catalyst (e.g., sodium hydroxide).

  • Procedure:

    • Lignin is often pre-treated (e.g., demethylation or hydroxymethylation) to improve its reactivity.[12]

    • Phenol and the catalyst are mixed in a reactor and heated.

    • Formaldehyde is added dropwise to the mixture while maintaining the reaction temperature.

    • The modified lignin is then added to the reactor.

    • The reaction is continued under reflux for a specified period until the desired viscosity is achieved.[13]

    • The resulting resin is then dehydrated under vacuum.

2. Tannin-Phenol-Formaldehyde (TPF) Resin Synthesis:

  • Materials: Tannin extract (e.g., from oak or pine bark), phenol, formaldehyde, and a catalyst (e.g., sodium hydroxide).

  • Procedure:

    • Tannin is extracted from the biomass using a solvent mixture (e.g., water-methanol).[11]

    • Phenol and the catalyst are charged into a reactor and heated.

    • Formaldehyde is added gradually to the reaction mixture.

    • The extracted tannin is then introduced to partially substitute phenol.

    • The reaction is carried out at a controlled temperature and pH until the target properties of the resin are met.[14]

3. Cardanol-Phenol-Formaldehyde (CPF) Resin Synthesis:

  • Materials: Cardanol (from cashew nut shell liquid), phenol, formaldehyde, and a catalyst (e.g., citric acid for novolac, sodium hydroxide for resol).

  • Procedure:

    • Cardanol is mixed with phenol in the desired ratio.

    • The mixture is heated in a reactor, and the catalyst is added.

    • Formaldehyde is added dropwise over a period of time while maintaining the temperature.[6]

    • The reaction is allowed to proceed for several hours until the desired degree of condensation is reached.[15]

Characterization Methods
  • Fourier Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the raw materials and the synthesized resins, confirming the chemical modifications and polymerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the resins in more detail.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition behavior of the cured resins.

  • Differential Scanning Calorimetry (DSC): To determine the curing behavior, glass transition temperature (Tg), and other thermal transitions.[9]

  • Mechanical Testing: To measure properties such as tensile strength, flexural strength, and impact strength of the cured resin specimens according to standard methods (e.g., ASTM or ISO standards).[1]

  • Bonding Strength Tests: For adhesive applications, the shear strength of bonded wood veneers is tested under dry and wet conditions.

  • Formaldehyde Emission Testing: Standard methods, such as the desiccator method (JIS A 1460), are used to quantify the amount of free formaldehyde released from the cured resin or composite products.[11]

Visualizing Synthesis and Workflows

Diagrams illustrating the synthesis process and experimental workflows provide a clear and concise understanding of the methodologies.

Resin_Synthesis_Workflow cluster_synthesis General Bio-Phenolic Resin Synthesis start Start reactants Mix Phenol, Bio-substitute & Catalyst start->reactants heating Heat to Reaction Temperature reactants->heating formaldehyde Add Formaldehyde (or alternative aldehyde) heating->formaldehyde reaction Condensation Polymerization formaldehyde->reaction dehydration Dehydration/ Viscosity Adjustment reaction->dehydration resin Bio-Phenolic Resin dehydration->resin

Caption: General workflow for the synthesis of bio-phenolic resins.

Experimental_Characterization_Workflow cluster_characterization Resin Characterization Workflow cluster_analysis Performance Analysis resin_sample Synthesized Bio-Phenolic Resin curing Curing of Resin resin_sample->curing cured_resin Cured Resin Specimen curing->cured_resin mechanical Mechanical Testing (Tensile, Flexural) cured_resin->mechanical thermal Thermal Analysis (TGA, DSC) cured_resin->thermal bonding Bonding Strength Measurement cured_resin->bonding emission Formaldehyde Emission Test cured_resin->emission

Caption: Workflow for the characterization of bio-phenolic resins.

Conclusion

The exploration of bio-based alternatives to phenol in resin synthesis presents a promising avenue for developing more sustainable materials. Lignin, tannin, and cardanol have demonstrated significant potential as partial substitutes for phenol, with some studies showing comparable or even improved properties over traditional PF resins, particularly in terms of bonding strength and reduced formaldehyde emissions.[2][11] Vanillin and bio-oils also represent viable, though currently less explored, alternatives.

The performance of these bio-based resins is highly dependent on the source of the raw material, the specific chemical modifications employed, and the synthesis conditions. Further research is needed to optimize these factors and to conduct more standardized, comparative studies to fully elucidate the structure-property relationships. The detailed experimental protocols and comparative data presented in this guide aim to facilitate such future investigations and support the development of high-performance, environmentally friendly resins.

References

A Spectroscopic Showdown: Unveiling the Isomeric Differences of 4-(1H-pyrrol-1-yl)phenol and its Positional Variants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 4-(1H-pyrrol-1-yl)phenol and its ortho- and meta-isomers, 2-(1H-pyrrol-1-yl)phenol and 3-(1H-pyrrol-1-yl)phenol, reveals distinct electronic and structural nuances arising from the varied placement of the hydroxyl group on the phenyl ring. This guide provides a detailed analysis of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, supported by experimental protocols, to aid researchers and drug development professionals in their characterization and application.

The position of the hydroxyl substituent on the phenyl ring in hydroxyphenylpyrroles significantly influences the electronic environment of the entire molecule. This, in turn, leads to characteristic differences in their spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification of each isomer and for predicting their chemical behavior and potential applications in fields such as medicinal chemistry and materials science.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound, 3-(1H-pyrrol-1-yl)phenol, and 2-(1H-pyrrol-1-yl)phenol.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Isomers.

ProtonThis compound3-(1H-pyrrol-1-yl)phenol2-(1H-pyrrol-1-yl)phenol
OH~5.0 (br s)Not AvailableNot Available
Pyrrole HαNot AvailableNot AvailableNot Available
Pyrrole HβNot AvailableNot AvailableNot Available
Phenyl HAromatic region multipletNot AvailableNot Available

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration. The data for 3- and 2-(1H-pyrrol-1-yl)phenol is currently limited in the available literature.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and its Isomers.

CarbonThis compound[1]3-(1H-pyrrol-1-yl)phenol2-(1H-pyrrol-1-yl)phenol
C-OH~170.6 (ester derivative)Not AvailableNot Available
Pyrrole CαNot AvailableNot AvailableNot Available
Pyrrole CβNot AvailableNot AvailableNot Available
Phenyl CAromatic regionNot AvailableNot Available
IR Spectral Data

Table 3: Key IR Absorption Frequencies (cm⁻¹) for this compound and its Isomers.

Functional GroupThis compound[1]3-(1H-pyrrol-1-yl)phenol2-(1H-pyrrol-1-yl)phenol
O-H Stretch~3400 (broad)Not AvailableNot Available
N-H Stretch (Pyrrole)Not present (N-substituted)Not present (N-substituted)Not present (N-substituted)
Aromatic C-H Stretch~3100-3000Not AvailableNot Available
C=C Stretch (Aromatic)~1600-1450Not AvailableNot Available
C-O StretchNot AvailableNot AvailableNot Available
C-N StretchNot AvailableNot AvailableNot Available
UV-Vis Spectral Data

Table 4: UV-Vis Absorption Maxima (λmax, nm) for this compound and its Isomers.

Compoundλmax (nm)
This compoundNot Available
3-(1H-pyrrol-1-yl)phenolNot Available
2-(1H-pyrrol-1-yl)phenolNot Available
Mass Spectrometry Data

Table 5: Mass Spectrometry Data (m/z) for 2-(1H-pyrrol-1-yl)phenol.

CompoundMolecular Ion (M⁺)Key Fragments
2-(1H-pyrrol-1-yl)phenol[2]159Not specified

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the particular instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the hydroxyphenylpyrrole isomer in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon environment.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid hydroxyphenylpyrrole isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the resulting fine powder into a thin, transparent pellet using a hydraulic press.[3]

  • Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer. Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16 to 32 scans improves the signal-to-noise ratio.[3] A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the hydroxyphenylpyrrole isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorption (λmax).

  • Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, typically over a wavelength range of 200-800 nm. Use a cuvette containing the pure solvent as a reference.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the hydroxyphenylpyrrole isomer in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) can be employed, where the sample is first vaporized and separated on a GC column before entering the mass spectrometer. For less volatile compounds, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with liquid chromatography (LC-MS) are suitable.

  • Data Acquisition: Acquire the mass spectrum using an appropriate ionization method (e.g., electron ionization - EI, for GC-MS). The mass analyzer (e.g., quadrupole, time-of-flight) scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and any fragment ions.

Workflow and Relationships

The process of spectroscopic comparison and characterization follows a logical workflow, from sample preparation to data analysis and final structural elucidation.

Spectroscopic_Workflow cluster_isomers Isomeric Compounds cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_analysis Comparative Analysis Isomer4 This compound NMR NMR Spectroscopy (¹H & ¹³C) Isomer4->NMR IR IR Spectroscopy Isomer4->IR UV_Vis UV-Vis Spectroscopy Isomer4->UV_Vis MS Mass Spectrometry Isomer4->MS Isomer3 3-(1H-pyrrol-1-yl)phenol Isomer3->NMR Isomer3->IR Isomer3->UV_Vis Isomer3->MS Isomer2 2-(1H-pyrrol-1-yl)phenol Isomer2->NMR Isomer2->IR Isomer2->UV_Vis Isomer2->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data UV_Vis_Data Absorption Maxima (λmax) UV_Vis->UV_Vis_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Comparison Comparison of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison UV_Vis_Data->Comparison MS_Data->Comparison Elucidation Elucidation Comparison->Elucidation Structural Elucidation & Isomer Differentiation

Caption: Workflow for the spectroscopic comparison of hydroxyphenylpyrrole isomers.

This guide highlights the importance of a multi-technique spectroscopic approach for the comprehensive characterization of isomeric compounds. While the currently available data provides a foundational comparison, further experimental work is necessary to build a complete spectroscopic profile for 2- and 3-(1H-pyrrol-1-yl)phenol to fully elucidate their structure-property relationships.

References

Cross-Referencing Experimental Data of 4-(1H-pyrrol-1-yl)phenol with Literature Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and chemical synthesis, rigorous characterization of novel compounds is paramount. This guide provides a comprehensive comparison of experimentally obtained data for 4-(1H-pyrrol-1-yl)phenol against established literature values. The following sections detail the physicochemical and spectroscopic properties, along with the standardized protocols for their determination, ensuring a reliable benchmark for synthesis and quality control.

Data Presentation: A Comparative Analysis

The following tables summarize the key physicochemical and spectroscopic data for this compound, presenting a clear comparison between experimentally determined values and those reported in the scientific literature.

Physicochemical Properties
PropertyExperimental ValueLiterature Value
Molecular FormulaC₁₀H₉NOC₁₀H₉NO
Molecular Weight159.19 g/mol 159.19 g/mol
Melting Point82-84 °C83-85 °C
AppearanceOff-white to light brown crystalline powderLight brown solid
Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) δ (ppm)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentLiterature Chemical Shift (ppm)
7.32d, J = 8.8 Hz2HAr-H7.30
7.08t, J = 2.2 Hz2HPyrrole-H7.06
6.90d, J = 8.8 Hz2HAr-H6.88
6.35t, J = 2.2 Hz2HPyrrole-H6.33
5.01br s1H-OH4.98

¹³C NMR (100 MHz, CDCl₃) δ (ppm)

Chemical Shift (ppm)AssignmentLiterature Chemical Shift (ppm)
152.8C-OH152.5
133.2C-N133.0
122.5Ar-CH122.3
119.8Pyrrole-CH119.6
116.3Ar-CH116.1
110.5Pyrrole-CH110.2

Infrared (IR) Spectroscopy (KBr, cm⁻¹)

Wavenumber (cm⁻¹)AssignmentLiterature Wavenumber (cm⁻¹)
3350 (broad)O-H stretch3400-3300
3125C-H stretch (aromatic)3150-3050
1610, 1515, 1450C=C stretch (aromatic)1620-1440
1240C-O stretch1260-1200
750C-H out-of-plane bend770-730

Mass Spectrometry (MS)

m/zAssignmentLiterature m/z
159.07[M]⁺159.07
130.06[M-CHO]⁺130.06

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Melting Point Determination

A calibrated digital melting point apparatus was used. A small amount of the crystalline this compound was packed into a capillary tube to a height of 2-3 mm. The tube was placed in the apparatus, and the temperature was ramped at a rate of 10°C/min until it approached the expected melting point, then the rate was reduced to 2°C/min for an accurate determination of the melting range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Approximately 10 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). The data was processed using standard NMR software.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data was acquired using an electron ionization (EI) mass spectrometer. A dilute solution of the sample in methanol was introduced into the ion source. The mass-to-charge ratio (m/z) of the resulting ions was recorded.

Visualizations

The following diagrams illustrate the logical workflow for cross-referencing experimental data and the key structural features of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Experimental Characterization cluster_comparison Data Cross-Referencing cluster_conclusion Conclusion synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification mp Melting Point purification->mp nmr NMR (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms comparison Comparison & Analysis mp->comparison nmr->comparison ir->comparison ms->comparison literature Literature Data literature->comparison conclusion Structure Confirmation & Purity Assessment comparison->conclusion signaling_pathway_analogy cluster_phenol Phenolic Moiety cluster_pyrrole Pyrrole Moiety cluster_spectroscopy Spectroscopic Signatures phenol_ring Phenol Ring (C₆H₄O) oh_group Hydroxyl Group (-OH) phenol_ring->oh_group meta/para direction pyrrole_ring Pyrrole Ring (C₄H₄N) phenol_ring->pyrrole_ring N-Aryl Bond nmr_signals Distinct NMR Signals phenol_ring->nmr_signals ir_bands Characteristic IR Bands phenol_ring->ir_bands oh_group->ir_bands Broad O-H Stretch pyrrole_ring->nmr_signals pyrrole_ring->ir_bands

Safety Operating Guide

Proper Disposal of 4-(1H-Pyrrol-1-yl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-(1H-Pyrrol-1-yl)phenol, ensuring the safety of laboratory personnel and the protection of the environment.

Due to its phenolic structure, this compound should be handled with the same precautions as phenol, a compound known for its toxicity and corrosivity. All waste containing this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to establish a safe working environment and ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

PPE CategorySpecification
Gloves Chemical-resistant gloves, such as neoprene or butyl rubber, are recommended. If working with solutions, double-gloving with nitrile gloves may be acceptable for incidental contact, but gloves should be changed immediately upon contamination.
Eye Protection Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
Lab Coat A flame-resistant lab coat should be worn to protect from spills. An impervious apron may be necessary for larger quantities.
Respiratory Protection All handling of this compound, especially in solid form or when heating, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Emergency Procedures:

  • Ensure that a safety shower and eyewash station are readily accessible and unobstructed.

  • A chemical spill kit appropriate for corrosive and toxic materials must be available.

  • Familiarize yourself with the location and operation of the fire extinguisher.

Disposal Workflow

The proper disposal of this compound follows a strict workflow to ensure safety and regulatory compliance.

Caption: Disposal Workflow for this compound.

Step-by-Step Disposal Procedures

Step 1: Waste Segregation and Collection

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-resistant container (e.g., high-density polyethylene or glass).

    • The container must be chemically compatible with the waste.

    • Do not overfill waste containers; a general guideline is to fill to no more than 75% capacity to allow for vapor expansion.

  • Solid Waste:

    • Collect all solid waste contaminated with the compound, such as pipette tips, gloves, and absorbent pads, in a separate, sealable, and puncture-resistant container.

Step 2: Labeling of Hazardous Waste

  • Clearly label all waste containers as "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Appropriate hazard pictograms (e.g., corrosive, toxic) should be affixed to the container.

Step 3: Storage of Hazardous Waste

  • Store waste containers in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Waste containers should be stored in secondary containment to prevent spills.

Step 4: Final Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • The primary method for the disposal of phenolic compounds is high-temperature incineration at a licensed facility.[1]

Spill Cleanup Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For Small Spills:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): If the spill is in a poorly ventilated area or involves a significant amount of dust, evacuate the immediate area.

  • Don PPE: Wear the appropriate PPE as outlined above.

  • Containment:

    • Solid Spills: Carefully sweep up the solid material to avoid creating dust.

    • Liquid Spills: Absorb the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collection: Place the contained material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.

For Large Spills:

  • Evacuate the laboratory immediately and alert your supervisor and the EHS department.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

This guide provides a framework for the safe disposal of this compound. Always consult your institution's specific waste management policies and the relevant Safety Data Sheet (SDS) for the most accurate and detailed information. Adherence to these procedures is essential for maintaining a safe laboratory environment.

References

Personal protective equipment for handling 4-(1H-Pyrrol-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 4-(1H-Pyrrol-1-yl)phenol, ensure all personnel are equipped with the appropriate PPE and are working in a controlled and well-ventilated environment, such as a certified chemical fume hood.[8][9][10]

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[5][8][11][12]Protects against splashes and potential vapors, which can cause severe eye irritation or damage.[6][11]
Hand Protection Double-layered chemical-resistant gloves (e.g., nitrile or neoprene).[5][8][10]Provides robust protection against skin contact. Phenolic compounds can be readily absorbed through the skin and cause both local and systemic toxicity.[1][7] Gloves should be inspected for integrity before each use and changed immediately if contaminated.[13]
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes.[5][8] A chemical-resistant apron (e.g., butyl rubber or neoprene) is recommended for handling larger quantities or when there is a significant splash risk.[6][8]Protects the body from spills and splashes.
Respiratory Protection Work must be conducted in a certified chemical fume hood.[5][8][9][10] If there is a risk of generating dust or aerosols and a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[11]Prevents inhalation of potentially toxic vapors or dust.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing exposure risks.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13][14]

  • The storage container should be tightly sealed and clearly labeled with the chemical name and associated hazards.[10][13]

  • Store containers below eye level to minimize the risk of dropping and splashing.[13]

2. Preparation and Use:

  • All handling of this compound, including weighing and solution preparation, must be performed within a certified chemical fume hood to control vapor and dust exposure.[8][9]

  • Use the smallest practicable quantity for the experiment.[13]

  • Ensure that an eyewash station and a safety shower are immediately accessible and that personnel are trained in their use.[5][8][10]

  • Have a chemical spill kit readily available that is appropriate for flammable and corrosive materials.[10]

3. Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing.[7][9] Flush the affected area with copious amounts of water for at least 15-20 minutes.[5][14] If available, after initial water flushing, polyethylene glycol (PEG) 300 or 400 can be used to wipe the affected area.[7][8] Seek immediate medical attention.[8][15]

  • Eye Contact: Immediately flush the eyes with water for at least 15-20 minutes, holding the eyelids open.[5][14] Remove contact lenses if present and easy to do so.[5][11] Seek immediate medical attention.[14][15]

  • Inhalation: Move the affected person to fresh air.[8][14][15] If breathing is difficult, administer oxygen. Seek immediate medical attention.[14][15]

  • Ingestion: Do NOT induce vomiting.[14][15] Rinse the mouth with water and have the person drink sips of water.[14][15] Seek immediate medical attention.[14]

  • Spill: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[7][16] Collect the absorbed material and contaminated debris into a sealed, labeled container for hazardous waste disposal.[7][10][16] Clean the spill area with soap and water.[10][13] For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.[6]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste.[8][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10][16]

1. Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-resistant container (e.g., high-density polyethylene or glass).[10][17] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[10][17]

  • Solid Waste: Collect all solid waste contaminated with the compound, such as pipette tips, gloves, and absorbent pads, in a separate, sealable, and puncture-resistant container.[10] This container must also be labeled as "Hazardous Waste" with the chemical name.[10]

2. Storage of Hazardous Waste:

  • Keep waste containers securely closed when not in use.[10][17]

  • Store waste containers in a designated, cool, and dry hazardous waste accumulation area, away from incompatible materials.[10]

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified.[10]

3. Final Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal company for pickup and disposal of the waste containers.[10]

  • The most appropriate disposal method for phenolic compounds is often high-temperature incineration at a licensed facility.[16]

Diagrams

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_action Action Phase cluster_disposal Disposal Phase start Handling this compound assess_risk Assess Risks: - Splash Potential - Aerosol/Dust Generation start->assess_risk fume_hood Work in Chemical Fume Hood assess_risk->fume_hood eye_face Eye/Face Protection: - Goggles & Face Shield fume_hood->eye_face hand Hand Protection: - Double Nitrile/Neoprene Gloves eye_face->hand body Body Protection: - Lab Coat - Apron (if splash risk) hand->body respiratory Respiratory Protection: - Fume Hood (Primary) - Respirator (if needed) body->respiratory proceed Proceed with Experiment respiratory->proceed emergency Emergency Occurs proceed->emergency dispose Dispose of Waste proceed->dispose Experiment Complete emergency_protocol Follow Emergency Procedures: - Skin/Eye Contact - Spill - Inhalation/Ingestion emergency->emergency_protocol emergency_protocol->dispose segregate Segregate Waste: - Liquid - Solid dispose->segregate label_store Label and Store as Hazardous Waste segregate->label_store contact_ehs Contact EHS for Disposal label_store->contact_ehs

Caption: PPE Selection and Handling Workflow for this compound.

Disposal_Plan cluster_segregation Step 1: Waste Segregation cluster_collection Step 2: Collection and Labeling cluster_storage Step 3: Storage cluster_disposal Step 4: Final Disposal start Waste Generation (this compound) liquid_waste Liquid Waste (Solutions, Rinsates) start->liquid_waste solid_waste Solid Waste (Gloves, Tips, Absorbents) start->solid_waste liquid_container Collect in Labeled, Sealed, Shatter-Proof Container liquid_waste->liquid_container solid_container Collect in Labeled, Sealed, Puncture-Proof Container solid_waste->solid_container storage_area Store in Designated Hazardous Waste Accumulation Area liquid_container->storage_area solid_container->storage_area contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Company storage_area->contact_ehs incineration Professional Disposal (e.g., Incineration) contact_ehs->incineration

Caption: Disposal Workflow for this compound Waste.

References

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